molecular formula C12H15NO2 B060581 (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one CAS No. 168297-85-6

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Cat. No.: B060581
CAS No.: 168297-85-6
M. Wt: 205.25 g/mol
InChI Key: AEEGFEJKONZGOH-JTQLQIEISA-N
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Description

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a highly versatile and renowned chiral auxiliary, extensively employed in modern asymmetric synthesis to enforce exceptional stereocontrol. Its primary research value lies in its ability to direct the stereochemical outcome of a wide range of reactions, most notably aldol, alkylation, Diels-Alder, and Michael addition reactions. The mechanism of action involves the compound covalently bonding to a carboxylic acid substrate, forming a chiral oxazolidinone imide. This rigid, well-defined chiral environment effectively shields one face of the ensuing enolate or dienophile, forcing incoming electrophiles to approach exclusively from the less hindered, opposite face. The gem-dimethyl group at the 5-position confers significant conformational rigidity (Thorpe-Ingold effect), enhancing diastereoselectivity, while the benzyl group at the 4-position provides a bulky stereodirecting element. This auxiliary is prized for its predictable and high diastereofacial control, ease of introduction, and clean removal under mild conditions after the key stereogenic step is complete, yielding enantiomerically enriched products. Researchers utilize this compound as a critical tool for the construction of complex natural products, pharmaceutical intermediates, and other valuable chiral molecules, making it an indispensable asset in synthetic organic chemistry laboratories focused on methodological development and target-oriented synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGFEJKONZGOH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NC(=O)O1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448416
Record name (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168297-85-6
Record name (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
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Record name (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
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Record name (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone
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Foundational & Exploratory

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools for achieving this control, and among them, the Evans-type oxazolidinones have been particularly influential. This whitepaper provides a detailed examination of a second-generation chiral auxiliary, this compound, often referred to as a "SuperQuat" auxiliary. We will explore its structure, physicochemical properties, and its application in asymmetric synthesis, supported by experimental data and protocols.

Core Structure and Physicochemical Properties

This compound is a derivative of the widely used (S)-4-benzyloxazolidin-2-one. The key structural modification is the introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring. This substitution has profound implications for its efficacy as a chiral auxiliary.

The incorporation of the gem-dimethyl group serves two primary functions[1]:

  • Conformational Rigidity : It introduces a conformational bias that forces the C4-substituent (the benzyl group) to orient itself towards the N-acyl fragment. This enhanced steric hindrance provides superior facial shielding of the enolate, leading to higher diastereoselectivity in reactions.

  • Enhanced Cleavage and Recyclability : The steric bulk around the endocyclic carbonyl group hinders unwanted nucleophilic attack at this position. This makes the auxiliary more robust and facilitates its removal and recovery under milder conditions compared to traditional Evans auxiliaries.

// Atom nodes N1 [label="N", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; O3 [label="O", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; O6 [label="O", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; H4 [label="H", fontcolor="#202124"]; C_Me1 [label="CH₃", fontcolor="#202124"]; C_Me2 [label="CH₃", fontcolor="#202124"]; O_keto [label="O", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];

// Phenyl group C_Ph1 [label="C", fontcolor="#202124"]; C_Ph2 [label="CH", fontcolor="#202124"]; C_Ph3 [label="CH", fontcolor="#202124"]; C_Ph4 [label="CH", fontcolor="#202124"]; C_Ph5 [label="CH", fontcolor="#202124"]; C_Ph6 [label="CH", fontcolor="#202124"];

// Invisible nodes for positioning node [shape=point, width=0]; p1; p2; p3; p4; p5; p6; p7; p8; p9; p10; p11; p12; p13; p14; p15; p16; p17;

// Layout structure {rank=same; C5; p1; p2; C4} {rank=same; O3; p3; p4; N1} {rank=same; C2}

// Ring bonds C5 -- O3; O3 -- C2; C2 -- N1; N1 -- C4; C4 -- C5;

// Substituents C5 -- C_Me1 [pos="c,c 1.5,1.5"]; C5 -- C_Me2 [pos="c,c 1.5,-1.5"]; C4 -- H4 [pos="c,c -1.5,1.5"]; C4 -- C7 [pos="c,c -1.5,-1.5"]; C2 -- O_keto [len=1.5]; N1 -- H_N [pos="c,c 1.5,1.5"];

// Benzyl group C7 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;

// Set labels C7 [label="CH₂"];

// Stereochemistry wedge [shape=invwedge, style=filled, fillcolor="#202124", label=""]; C4 -> wedge [dir=none, arrowhead=none, penwidth=2]; wedge -> H4 [dir=none, arrowhead=none, style=invis]; } caption: "2D Structure of this compound"

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is provided below.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₂[2][3][4]
Molecular Weight 205.25 g/mol [2][3][4]
CAS Number 168297-85-6[2][3]
Appearance Solid
Melting Point 65-68 °C[2]
Optical Activity [α]₂₂/D −98° (c = 2 in chloroform)[2]
Purity (Assay) 98%[2][4]
Enantiomeric Excess ee: 99% (HPLC)[2]
InChI Key AEEGFEJKONZGOH-JTQLQIEISA-N[2]
SMILES CC1(C)OC(=O)N[C@H]1Cc2ccccc2[2]

Application in Asymmetric Synthesis

This chiral auxiliary is primarily used to direct stereoselective transformations on a prochiral substrate. The typical workflow involves N-acylation of the auxiliary, followed by a diastereoselective reaction of the resulting enolate (e.g., alkylation, aldol reaction, or conjugate addition), and finally, cleavage of the auxiliary to yield the chiral product and recover the auxiliary.

// Nodes start [label="Prochiral\nAcyl Source", fillcolor="#F1F3F4", fontcolor="#202124"]; auxiliary [label="(S)-4-Benzyl-5,5-\ndimethyloxazolidin-2-one", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; acylation [label="N-Acylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_acyl [label="N-Acyl Adduct\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate_form [label="Enolate Formation\n(e.g., LHMDS, -78 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate [label="Chiral (Z)-Enolate\n(Shielded Face)", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Electrophile\n(e.g., Alkyl Halide)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; alkylation [label="Diastereoselective\nAlkylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_aux [label="Alkylated Adduct\n(High Diastereoselectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Auxiliary Cleavage\n(e.g., DIBAL-H, LiAlH₄)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Enantiomerically\nEnriched Product\n(e.g., Aldehyde, Acid)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recovered_aux [label="Recovered\nAuxiliary", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> acylation; auxiliary -> acylation; acylation -> n_acyl; n_acyl -> enolate_form; enolate_form -> enolate; enolate -> alkylation; electrophile -> alkylation; alkylation -> product_aux; product_aux -> cleavage; cleavage -> final_product; cleavage -> recovered_aux [style=dashed, arrowhead=open]; } caption: "Workflow for Asymmetric Alkylation using the SuperQuat Auxiliary"

Performance in Diastereoselective Reactions

The "SuperQuat" auxiliary has demonstrated high levels of stereocontrol in various C-C bond-forming reactions. For instance, in the diastereoselective enolate alkylation of N-acyl derivatives, it consistently yields products with high diastereomeric excess. Subsequent reduction affords non-racemic α-substituted aldehydes without compromising stereochemical integrity.[5][6][7]

Reaction TypeDiastereomeric Excess (de)Enantiomeric Excess (ee) of Final ProductReference
Enolate Alkylation85–94%87–94%[5][6][8][9]
Conjugate Addition>95%>95%[5][6][10]

Experimental Protocols

The following sections provide representative methodologies for the use of this compound, adapted from published procedures.[8]

Protocol 3.1: N-Acylation of the Auxiliary

This procedure describes the coupling of the chiral auxiliary with an acyl chloride to form the substrate for subsequent stereoselective reactions.

Example: Preparation of (S)-3-(3′-phenylpropionyl)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Reagents and Setup :

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • 3-Phenylpropionyl chloride

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous reaction vessel under an inert atmosphere (Nitrogen or Argon)

  • Procedure :

    • A solution of this compound in anhydrous THF is cooled to -78 °C.

    • n-Butyllithium (1.0 equivalent) is added dropwise, and the resulting solution is stirred for 15 minutes to generate the lithium amide.

    • A solution of 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

    • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Protocol 3.2: Diastereoselective Enolate Alkylation

This procedure details the alkylation of the N-acyl adduct.

  • Reagents and Setup :

    • N-acylated auxiliary (from Protocol 3.1)

    • Lithium bis(trimethylsilyl)amide (LHMDS) solution in THF

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous reaction vessel under an inert atmosphere

  • Procedure :

    • The N-acyl derivative is dissolved in anhydrous THF and cooled to -78 °C.

    • LHMDS (1.05 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes to ensure complete formation of the (Z)-enolate.

    • The alkyl halide (1.1 equivalents) is added neat or as a solution in THF.

    • The reaction mixture is stirred at -78 °C for several hours (reaction time is substrate-dependent) and then allowed to warm to 0 °C.

    • The reaction is quenched with saturated aqueous NH₄Cl.

    • The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

    • The diastereomeric ratio (de) can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.

    • Purification is achieved via flash chromatography.

Protocol 3.3: Reductive Cleavage of the Auxiliary

This procedure describes the removal of the auxiliary to yield the final chiral product, in this case, an aldehyde.

  • Reagents and Setup :

    • Alkylated adduct (from Protocol 3.2)

    • Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous reaction vessel under an inert atmosphere

  • Procedure :

    • The purified alkylated adduct is dissolved in anhydrous DCM and cooled to -78 °C.

    • DIBAL-H (typically 1.5-2.0 equivalents) is added dropwise.

    • The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • The mixture is allowed to warm to room temperature and stirred vigorously until the two layers become clear.

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are dried over MgSO₄, filtered, and concentrated.

    • The crude material, containing the desired aldehyde and the recovered chiral auxiliary, is purified by flash chromatography to separate the two components.[8]

Conclusion

This compound represents a significant advancement in the field of chiral auxiliaries. Its "SuperQuat" design, featuring C5 gem-disubstitution, provides enhanced conformational control and stability, translating into superior diastereoselectivity and easier recyclability compared to first-generation Evans auxiliaries.[1] The high diastereomeric and enantiomeric excesses achieved in a range of C-C bond-forming reactions make it an invaluable tool for the asymmetric synthesis of complex chiral molecules, particularly in the early stages of drug discovery and natural product synthesis. The detailed protocols provided herein offer a practical guide for its effective implementation in the laboratory.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, a valuable chiral auxiliary in asymmetric synthesis. This document details the synthetic pathway, experimental protocols, and thorough characterization of the title compound, presented in a clear and structured format to aid researchers in its preparation and application.

Introduction

This compound is a crucial chiral auxiliary employed in a variety of stereoselective transformations, particularly in the synthesis of chiral aldehydes and other enantiomerically pure compounds.[1] Its rigid heterocyclic structure, bearing a stereogenic center and bulky substituents, effectively directs the stereochemical outcome of reactions at an attached acyl group. This high degree of stereocontrol makes it an indispensable tool in the development of complex chiral molecules, including active pharmaceutical ingredients (APIs). The gem-dimethyl group at the 5-position enhances the conformational rigidity of the oxazolidinone ring, leading to improved diastereoselectivity in many asymmetric reactions.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing from the readily available amino acid, (S)-phenylalanine. The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol, yielding the corresponding amino alcohol. Subsequent cyclization of the amino alcohol with a suitable carbonylating agent, such as diethyl carbonate, affords the target oxazolidin-2-one.

Synthesis_Pathway S_Phenylalanine (S)-Phenylalanine Amino_Alcohol (S)-2-amino-2-methyl-3-phenylpropan-1-ol S_Phenylalanine->Amino_Alcohol Reduction Oxazolidinone This compound Amino_Alcohol->Oxazolidinone Cyclization (e.g., Diethyl Carbonate)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol

A detailed experimental protocol for the synthesis of the precursor amino alcohol is crucial for the successful preparation of the target oxazolidinone. While various reduction methods exist, a common approach involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

Note: A specific, detailed experimental protocol for the synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol was not explicitly found in the search results. The following is a generalized procedure based on the reduction of amino acids.

Materials:

  • (S)-Phenylalanine

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend (S)-phenylalanine in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., LiAlH₄) portion-wise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a solution of NaOH.

  • Filter the resulting precipitate and wash with THF.

  • Dry the combined organic filtrates over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

The cyclization of the amino alcohol is a key step in forming the oxazolidinone ring. The use of diethyl carbonate is a common and effective method.

Materials:

  • (S)-2-amino-2-methyl-3-phenylpropan-1-ol

  • Diethyl carbonate

  • Base catalyst (e.g., potassium carbonate, sodium methoxide)

Procedure:

  • Combine (S)-2-amino-2-methyl-3-phenylpropan-1-ol, an excess of diethyl carbonate, and a catalytic amount of a base (e.g., potassium carbonate) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux, and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess diethyl carbonate and any ethanol formed during the reaction by distillation under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key analytical data.

Table 1: Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
Appearance White to off-white crystalline solid
Melting Point Not explicitly found in search results.
Optical Rotation Not explicitly found in search results.
Table 2: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 7.35 - 7.20m5HAr-H
δ 4.0 - 3.8m1H-CH -N-
δ 3.2 - 2.8m2H-CH ₂-Ph
δ 1.4, 1.3s6H-C(CH ₃)₂

Note: Specific experimental ¹H NMR data for this compound was not found. The data presented is based on typical chemical shifts for similar structures.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
δ 158 - 156C =O (carbamate)
δ 138 - 136Ar-C (quat.)
δ 130 - 126Ar-C H
δ 68 - 65-C (CH₃)₂-O-
δ 60 - 55-C H-N-
δ 42 - 38-C H₂-Ph
δ 28 - 24-C(C H₃)₂

Note: Specific experimental ¹³C NMR data for this compound was not found. The data presented is based on typical chemical shifts for similar structures.

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data (Predicted)
TechniqueKey Peaks/Fragments
IR (cm⁻¹) ~3300 (N-H stretch), ~1750 (C=O stretch, carbamate)
Mass Spec (m/z) 205 [M]⁺, fragments corresponding to loss of benzyl and other groups.

Note: Specific experimental IR and MS data were not found. The data presented is based on characteristic functional group absorptions and expected fragmentation patterns.

Application in Asymmetric Synthesis: A Workflow

This compound is primarily used as a chiral auxiliary to control the stereochemistry of reactions such as alkylations, aldol reactions, and Diels-Alder reactions. The general workflow for its application in an asymmetric alkylation is depicted below.

Asymmetric_Alkylation_Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage and Recovery Acylation 1. Acylation of Oxazolidinone Acyl_Oxazolidinone N-Acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one Acylation->Acyl_Oxazolidinone Enolate_Formation 2. Enolate Formation (e.g., LDA, -78 °C) Acyl_Oxazolidinone->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation 3. Alkylation with Electrophile (R-X) Chiral_Enolate->Alkylation Alkylated_Product Diastereomerically Enriched Product Alkylation->Alkylated_Product Cleavage 4. Cleavage of Auxiliary (e.g., LiOH, H₂O₂) Alkylated_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

This workflow highlights the key stages: acylation of the auxiliary, diastereoselective enolate formation and alkylation, and finally, the cleavage of the auxiliary to yield the desired chiral product and allow for the recovery of the valuable chiral auxiliary.

Conclusion

This compound is a highly effective chiral auxiliary that plays a significant role in modern asymmetric synthesis. Its straightforward preparation from (S)-phenylalanine and its ability to induce high levels of stereocontrol make it a valuable tool for researchers in academia and the pharmaceutical industry. The detailed information provided in this guide serves as a practical resource for the synthesis, characterization, and application of this important chiral building block. Further research to establish and report detailed experimental characterization data would be a valuable contribution to the scientific community.

References

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: A Technical Guide to a Superior Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for robust and highly selective chiral auxiliaries is paramount. (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a member of the "SuperQuat" family of chiral auxiliaries, has emerged as a superior alternative to the well-established Evans' auxiliaries. Its design incorporates a gem-dimethyl group at the C5 position, which imparts significant conformational control and steric shielding. This structural feature leads to enhanced diastereoselectivity in a variety of asymmetric transformations and facilitates the recovery and recycling of the auxiliary by preventing undesired endocyclic cleavage. This technical guide provides an in-depth overview of the synthesis, applications, and experimental protocols for this compound, offering a comprehensive resource for researchers in organic synthesis and drug development.

Core Advantages of the "SuperQuat" Auxiliary

The key innovation of the this compound lies in the gem-dimethyl substitution at the C5 position. This modification offers two primary advantages over traditional Evans' auxiliaries:

  • Enhanced Diastereoselectivity: The gem-dimethyl group forces the C4-benzyl substituent into a pseudo-axial orientation, effectively shielding one face of the enolate derived from the N-acyl derivative. This rigid conformational bias leads to superior facial discrimination and higher diastereoselectivities in reactions such as alkylations and aldol additions.

  • Improved Auxiliary Recovery: The steric hindrance provided by the gem-dimethyl group prevents nucleophilic attack at the endocyclic carbonyl of the oxazolidinone ring during cleavage of the N-acyl group. This minimizes the formation of unwanted byproducts and allows for a cleaner reaction profile and higher recovery yields of the valuable chiral auxiliary, making the process more cost-effective and sustainable.

Synthesis of this compound

The chiral auxiliary can be synthesized from the readily available (S)-phenylalaninol. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound
  • Protection of the amino alcohol: To a solution of (S)-phenylalaninol (1 equivalent) in a suitable solvent such as dichloromethane, add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Ring formation: Stir the reaction mixture at room temperature until the formation of the intermediate oxazolidine is complete (monitored by TLC).

  • Carbonylation: To the solution of the protected amino alcohol, add a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a base (e.g., triethylamine or pyridine) at a low temperature (e.g., 0 °C).

  • Work-up and purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to afford the pure this compound.

Asymmetric Transformations using this compound

This chiral auxiliary is highly effective in a range of stereoselective carbon-carbon bond-forming reactions.

N-Acylation

The first step in utilizing the chiral auxiliary is its acylation to form the corresponding N-acyl derivative, which serves as the substrate for subsequent asymmetric reactions.

  • Deprotonation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equivalents) dropwise.

  • Acylation: Stir the resulting solution for 30 minutes at -78 °C, then add the desired acid chloride (1.1 equivalents) dropwise.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Diagram 1: General Workflow for N-Acylation

N_Acylation_Workflow cluster_reaction Auxiliary This compound Base n-BuLi, THF, -78 °C Auxiliary->Base Deprotonation AcidChloride RCOCl Base->AcidChloride Acylation NAcyl N-Acyl Auxiliary Workup Aqueous Work-up & Purification NAcyl->Workup

Caption: General workflow for the N-acylation of the chiral auxiliary.

Diastereoselective Enolate Alkylation

The N-acyl derivatives of this compound undergo highly diastereoselective alkylation upon treatment with a base and an electrophile.

The high diastereoselectivity is attributed to the formation of a rigid chelated Z-enolate. The C4-benzyl group of the auxiliary effectively blocks the si-face of the enolate, directing the incoming electrophile to the re-face.

Diagram 2: Proposed Transition State for Alkylation

Cleavage_Pathways cluster_cleavage Cleavage Conditions NAcyl N-Acyl Auxiliary Adduct LiOH LiOH, H2O2 NAcyl->LiOH LiBH4 LiBH4 NAcyl->LiBH4 DIBALH DIBAL-H NAcyl->DIBALH NaOMe NaOMe, MeOH NAcyl->NaOMe CarboxylicAcid Chiral Carboxylic Acid LiOH->CarboxylicAcid Alcohol Chiral Primary Alcohol LiBH4->Alcohol Aldehyde Chiral Aldehyde DIBALH->Aldehyde Ester Chiral Methyl Ester NaOMe->Ester Auxiliary Recovered Auxiliary CarboxylicAcid->Auxiliary Alcohol->Auxiliary Aldehyde->Auxiliary Ester->Auxiliary

The Mechanism of Stereocontrol with (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a prominent member of the Evans family of chiral auxiliaries, offers a robust and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanism, detailed experimental protocols for key applications, and a summary of the high levels of diastereoselectivity achievable.

Core Principles of Stereocontrol

The stereodirecting influence of this compound is rooted in its ability to enforce a specific conformation upon the enolate of an attached N-acyl group. This conformational rigidity, coupled with significant steric hindrance, dictates the trajectory of incoming electrophiles, leading to a highly selective formation of one diastereomer.

The key mechanistic features are:

  • Formation of a Rigid Z-Enolate: Treatment of the N-acyl oxazolidinone with a suitable base and a Lewis acid, such as dibutylboron triflate or titanium tetrachloride, selectively generates a Z-enolate. This is a critical step, as the geometry of the enolate directly influences the transition state of the subsequent reaction. The formation of the Z-enolate is driven by the minimization of A(1,3) strain between the substituent at the alpha-carbon and the chiral auxiliary.

  • Chelation and Conformational Lock: The Lewis acid chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation creates a rigid, planar five-membered ring that locks the conformation of the enolate.

  • Steric Shielding: The benzyl group at the C4 position of the oxazolidinone ring is forced into a pseudo-axial orientation. In this position, it effectively shields one face of the enolate. The gem-dimethyl groups at the C5 position further enhance this steric blockade and prevent side reactions, such as endocyclic nucleophilic attack.

  • Predictable Electrophilic Attack: With one face of the enolate sterically hindered, an incoming electrophile is directed to approach from the less hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary.

Key Applications and Data Presentation

This compound is widely employed in three main classes of stereoselective reactions: alkylations, aldol reactions, and conjugate additions.

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one proceeds with high diastereoselectivity, affording α-substituted carboxylic acid derivatives.[1][2]

N-Acyl GroupElectrophileBase/Lewis AcidDiastereomeric Ratio (d.r.)Reference
PropionylBenzyl bromideNaHMDS>95:5[1](--INVALID-LINK--)
PropionylAllyl iodideNaHMDS94:6[1](--INVALID-LINK--)
ButyrylMethyl iodideLDA93:7[2](--INVALID-LINK--)
PhenylacetylEthyl iodideLHMDS85:15[2](--INVALID-LINK--)
Diastereoselective Aldol Reactions

The Evans aldol reaction is a powerful tool for the construction of syn-β-hydroxy carbonyl compounds. The reaction proceeds through a chair-like six-membered transition state (Zimmerman-Traxler model), where the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions.

N-Acyl GroupAldehydeBase/Lewis AcidDiastereomeric Ratio (syn:anti)Reference
PropionylIsobutyraldehydeBu₂BOTf, DIPEA>99:1[3](--INVALID-LINK--)
PropionylBenzaldehydeBu₂BOTf, DIPEA>99:1[3](--INVALID-LINK--)
AcetylPropionaldehydeTiCl₄, (-)-Sparteine97:3[3](--INVALID-LINK--)
ButyrylAcetaldehydeBu₂BOTf, Et₃N98:2[3](--INVALID-LINK--)
Diastereoselective Conjugate Addition

The N-enoyl derivatives of this compound are excellent Michael acceptors for various nucleophiles, including organocuprates and thiols. The chiral auxiliary effectively directs the 1,4-addition to afford β-substituted carbonyl compounds with high diastereoselectivity.[1][4]

N-Enoyl GroupNucleophileReagentDiastereomeric Ratio (d.r.)Reference
CrotonylMe₂CuLiMe₂CuLi>95:5[1](--INVALID-LINK--)
CinnamoylBu₂CuLiBu₂CuLi>98:2[1](--INVALID-LINK--)
CrotonylPhSHEt₃N91:9[4](--INVALID-LINK--)
Acryloyl(i-Pr)₂CuLi(i-Pr)₂CuLi>95:5[1](--INVALID-LINK--)

Experimental Protocols

General Procedure for N-Acylation

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, after which the desired acyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Diastereoselective Alkylation

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of the alkyl halide (1.2 equiv). The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature and the product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.

General Procedure for Diastereoselective Evans Aldol Reaction

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C under an argon atmosphere is added dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by stirring at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour, and the product is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Cleavage of the Chiral Auxiliary

A common method for cleaving the auxiliary to yield the corresponding carboxylic acid is through hydrolysis with lithium hydroxide and hydrogen peroxide. To a solution of the N-acylated product in a 3:1 mixture of THF and water at 0 °C is added 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2-4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with HCl and the carboxylic acid product is extracted with ethyl acetate.

Mandatory Visualizations

Enolate_Formation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate N-Acyl_Aux N-Acyl-(S)-4-benzyl- 5,5-dimethyloxazolidin-2-one Z_Enolate Chelated Z-Enolate N-Acyl_Aux->Z_Enolate Deprotonation & Chelation Base Base (e.g., NaHMDS) Base->N-Acyl_Aux Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->N-Acyl_Aux

Caption: Formation of the chelated Z-enolate.

Experimental_Workflow Start Start: This compound Acylation 1. N-Acylation Start->Acylation Reaction 2. Diastereoselective Reaction (Alkylation, Aldol, or Conjugate Addition) Acylation->Reaction Cleavage 3. Auxiliary Cleavage Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

References

Spectroscopic Analysis of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Comprehensive experimental 1H NMR, 13C NMR, and FT-IR data for this compound are not available in the cited public literature. However, predicted mass spectrometry data has been compiled.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺206.11756
[M+Na]⁺228.09950
[M+K]⁺244.07344
[M+NH₄]⁺223.14410
[M-H]⁻204.10300
[M+HCOO]⁻250.10848
[M+CH₃COO]⁻264.12413

Data sourced from predicted values.

Comparative Data: (S)-4-Benzyl-2-oxazolidinone

For reference, the following tables summarize the experimental spectroscopic data for the analogous compound, (S)-4-Benzyl-2-oxazolidinone, which lacks the two methyl groups at the C5 position.

Table 2: ¹H NMR Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
7.32m-Aromatic CH
7.26m-Aromatic CH
7.17m-Aromatic CH
6.34br s-NH
4.39m-H-4
4.13t8.4H-5a
4.09dd8.4, 3.6H-5b
2.87d5.2CH₂-Ph

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 3: ¹³C NMR Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone

Chemical Shift (ppm)Assignment
158.9C=O
137.4Aromatic C (quaternary)
129.3Aromatic CH
128.8Aromatic CH
127.0Aromatic CH
69.8C-5
54.9C-4
41.2CH₂-Ph

Solvent: CDCl₃

Table 4: FT-IR Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone

Wavenumber (cm⁻¹)Assignment
~3280N-H stretch
~1750C=O stretch (urethane)
~1220C-O stretch
~700, ~750C-H bend (aromatic)

Table 5: Mass Spectrometry Data for (S)-4-Benzyl-2-oxazolidinone

m/zAssignment
177[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds such as oxazolidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Set the ionization source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to determine the molecular weight of the compound. Analyze any fragment ions to aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample Solid Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Interpretation Structural Elucidation & Compound Confirmation Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

Caption: A generalized workflow for spectroscopic analysis.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Development of Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of Evans auxiliaries, a class of chiral molecules that revolutionized the field of asymmetric synthesis. Developed by David A. Evans and his research group in the early 1980s, these oxazolidinone-based auxiliaries provide a powerful and predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions, a critical aspect of modern drug discovery and natural product synthesis.[1] This document provides a comprehensive overview of the historical context, underlying principles of stereocontrol, detailed experimental protocols for their application, and a summary of their effectiveness through quantitative data.

A Landmark Discovery in Stereocontrolled Synthesis

The challenge of selectively producing a single enantiomer of a chiral molecule is a central theme in organic chemistry, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often linked to a specific three-dimensional arrangement of its atoms. The introduction of chiral auxiliaries, stereogenic molecules temporarily incorporated into a substrate to direct a chemical transformation, was a significant conceptual leap in achieving this goal.

In the early 1980s, David A. Evans and his team introduced a new class of chiral auxiliaries based on oxazolidinone scaffolds, which are readily prepared from common amino acids.[1] These auxiliaries proved to be exceptionally effective in guiding the stereochemical outcome of crucial reactions such as enolate alkylations and aldol reactions, consistently delivering high levels of diastereoselectivity. The reliability and predictability of the stereochemical outcomes, combined with the straightforward experimental procedures, led to the rapid and widespread adoption of Evans auxiliaries by the synthetic chemistry community.

The Principle of Stereocontrol: A Marriage of Sterics and Chelation

The remarkable stereodirecting power of Evans auxiliaries arises from a combination of steric hindrance and the formation of a rigid, chelated transition state. The general workflow for their application can be broken down into three key stages:

  • Attachment of the Auxiliary: The chiral oxazolidinone is first acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.

  • Diastereoselective Reaction: The N-acyl oxazolidinone is then converted to a metal or boron enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the planar enolate. The metal or boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid, chair-like transition state. This conformation forces an incoming electrophile (in an alkylation reaction) or an aldehyde (in an aldol reaction) to approach from the less sterically hindered face, resulting in the formation of a single diastereomer with high fidelity.[1][2]

  • Cleavage of the Auxiliary: After the desired stereocenter has been set, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused.

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage Carboxylic Acid Derivative Carboxylic Acid Derivative N-Acyl Oxazolidinone N-Acyl Oxazolidinone Carboxylic Acid Derivative->N-Acyl Oxazolidinone Acylation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->N-Acyl Oxazolidinone Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Base/Lewis Acid Diastereomerically Enriched Product Diastereomerically Enriched Product Enolate Formation->Diastereomerically Enriched Product Electrophile/\nAldehyde Electrophile/ Aldehyde Electrophile/\nAldehyde->Diastereomerically Enriched Product Enantiomerically\nEnriched Product Enantiomerically Enriched Product Diastereomerically Enriched Product->Enantiomerically\nEnriched Product Hydrolysis/ Reduction Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the application of Evans auxiliaries.

Synthesis of Common Evans Auxiliaries

Evans auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine. This allows for access to both enantiomeric forms of the auxiliary.

Protocol 3.1.1: Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine

This protocol involves the reduction of L-phenylalanine to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone.

  • Step 1: Reduction of L-Phenylalanine.

    • In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend (S)-phenylalanine (1.00 mol) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF dropwise to the stirred suspension under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

    • Remove the solvent under reduced pressure to yield the crude (S)-phenylalaninol.

  • Step 2: Cyclization to the Oxazolidinone.

    • Dissolve the crude (S)-phenylalaninol in a suitable solvent such as toluene.

    • Add a carbonylating agent, such as diethyl carbonate or phosgene (with extreme caution and appropriate safety measures), and a base (e.g., sodium ethoxide).

    • Heat the mixture to reflux until the cyclization is complete (monitored by TLC).

    • After cooling, the reaction mixture is worked up by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Acylation of the Chiral Auxiliary

The chiral auxiliary is acylated to attach the substrate that will undergo the stereoselective reaction.

Protocol 3.2.1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone with Propionyl Chloride

  • Materials: (S)-4-benzyl-2-oxazolidinone, propionyl chloride, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-propionyl oxazolidinone.

Diastereoselective Alkylation

This protocol describes a typical diastereoselective alkylation of an N-acyl oxazolidinone.

Protocol 3.3.1: Alkylation with Benzyl Bromide

  • Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), benzyl bromide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) or a solution of NaHMDS (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to form the Z-enolate.

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is then purified by column chromatography.

Diastereoselective Aldol Reaction

The Evans aldol reaction is a powerful method for the construction of syn-β-hydroxy carbonyl compounds with excellent stereocontrol.

Protocol 3.4.1: Boron-Mediated Aldol Reaction with Isobutyraldehyde

  • Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, di-n-butylboron triflate (Bu₂BOTf), triethylamine (Et₃N) or diisopropylethylamine (DIPEA), isobutyraldehyde, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N or DIPEA (1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

    • Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.

    • Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

    • Add a mixture of methanol and 30% aqueous hydrogen peroxide to oxidize the boron species.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • The diastereomeric ratio is determined on the crude product, which is then purified by chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group.

Protocol 3.5.1: Hydrolytic Cleavage to a Carboxylic Acid using Lithium Hydroperoxide (LiOOH)

  • Materials: Alkylated or aldol adduct, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Wash the aqueous residue with diethyl ether or ethyl acetate to extract the chiral auxiliary, which can be recovered.

    • Acidify the aqueous layer to pH ~1 with 1 M HCl.

    • Extract the carboxylic acid product with an organic solvent, dry, and concentrate.

Quantitative Data on Diastereoselectivity

The following tables summarize the high levels of diastereoselectivity typically achieved in alkylation and aldol reactions using Evans auxiliaries. The diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) is a measure of the preference for the formation of one diastereomer over the other.

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinones

N-Acyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Reference
PropionylBenzyl bromideLDA>99:1[3]
PropionylAllyl iodideNaHMDS98:2[4]
Phenylacetylt-Butyl bromideTiCl₄>95:5[5]
Glycolate derivativeAllyl iodideLDA>95:5[6]

Table 2: Diastereoselective Evans Aldol Reactions

N-Acyl GroupAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Reference
PropionylIsobutyraldehydeBu₂BOTf>99:1[7]
PropionylBenzaldehydeBu₂BOTf>99:1[7]
Propionyln-OctanalBu₂BOTfHigh[8]
PropionylAcetaldehydeBu₂BOTf>99:1[9]

Visualizing the Mechanism and Workflow

Graphviz diagrams can be used to illustrate the key mechanistic features and the overall workflow.

G cluster_0 Z-Enolate Formation cluster_1 Diastereoselective Attack N-Acyl N-Acyl Oxazolidinone Z-Enolate Chelated Z-Enolate N-Acyl->Z-Enolate Base Base (e.g., LDA) Base->Z-Enolate Blocked Steric hindrance from auxiliary substituent Alkylated Alkylated Product Z-Enolate->Alkylated Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Alkylated

G Start Select Chiral Amino Acid SynthAux Synthesize Chiral Oxazolidinone Auxiliary Start->SynthAux Acylate Acylate Auxiliary with Carboxylic Acid Derivative SynthAux->Acylate FormEnolate Form Metal or Boron Enolate Acylate->FormEnolate React React with Electrophile or Aldehyde FormEnolate->React Analyze Determine Diastereomeric Ratio (NMR, GC, HPLC) React->Analyze Purify Purify Major Diastereomer Analyze->Purify Cleave Cleave Auxiliary Purify->Cleave IsolateProduct Isolate Enantiomerically Pure Product Cleave->IsolateProduct RecoverAux Recover and Recycle Auxiliary Cleave->RecoverAux

Conclusion

The discovery and development of Evans auxiliaries represent a watershed moment in the field of asymmetric synthesis. Their reliability, predictability, and broad applicability have made them an indispensable tool for chemists in academia and industry. This technical guide has provided a comprehensive overview of their historical context, the fundamental principles governing their stereodirecting ability, detailed experimental protocols for their use, and quantitative data that underscores their effectiveness. For researchers, scientists, and drug development professionals engaged in the synthesis of complex, stereochemically defined molecules, a thorough understanding of Evans auxiliaries remains a cornerstone of modern synthetic strategy.

References

The Enduring Influence of the Gem-Dimethyl Group in (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount. Chiral auxiliaries have emerged as indispensable tools in this pursuit, guiding reactions to yield specific stereoisomers. Among these, the Evans-type oxazolidinones have garnered significant attention for their robustness and high levels of stereoselectivity. This technical guide delves into the specific and critical role of the gem-dimethyl group in the chiral auxiliary (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a cornerstone for achieving high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

The incorporation of a gem-dimethyl group at the 5-position of the oxazolidinone ring is not a trivial structural modification. It imparts a profound influence on the conformational rigidity of the entire chiral auxiliary, thereby dictating the facial selectivity of enolate reactions. This guide will elucidate the mechanistic underpinnings of this control element, present quantitative data from key experiments, provide detailed experimental protocols, and offer visual representations of the underlying principles and workflows.

The Decisive Role of the Gem-Dimethyl Group: A Conformational Anchor

The stereodirecting power of this compound stems from the predictable and rigid conformation of its N-acylated derivatives. The gem-dimethyl group at the C5 position plays a crucial role in this conformational control. It biases the conformation of the adjacent C4-stereodirecting group, which in this case is the benzyl group.[1] This steric hindrance forces the N-acyl group to adopt a specific orientation to minimize steric strain, thereby exposing one face of the enolate to incoming electrophiles while effectively shielding the other.

This conformational locking is essential for achieving high levels of stereocontrol in reactions such as enolate alkylations, aldol reactions, and Diels-Alder cycloadditions.[1][2] The predictable orientation of the enolate, dictated by the gem-dimethyl and benzyl groups, is the primary determinant of the stereochemical outcome of the reaction.

G cluster_0 Conformational Control Mechanism A Gem-Dimethyl Group at C5 B Steric Hindrance A->B causes C Conformational Rigidity of Oxazolidinone Ring B->C D Biased Conformation of C4-Benzyl Group C->D E Defined Orientation of N-Acyl Group D->E F Shielding of One Enolate Face E->F G Facial Selectivity in Electrophilic Attack F->G H High Diastereoselectivity G->H

Caption: Logical relationship of the gem-dimethyl group's influence on stereoselectivity.

Quantitative Analysis of Diastereoselectivity

The efficacy of this compound as a chiral auxiliary is quantitatively demonstrated by the high diastereomeric excess (de) and enantiomeric excess (ee) observed in various asymmetric reactions. The following table summarizes key data from diastereoselective enolate alkylation reactions.

Acyl GroupElectrophile (Alkyl Halide)BaseDiastereomeric Excess (de)Enantiomeric Excess (ee) of Aldehyde ProductReference
PropionylBenzyl bromideLHMDS94%94%[3]
ButyrylEthyl iodideLHMDS85%87%[3]
PentanoylMethyl iodideLHMDS90%91%[3]

Note: The enantiomeric excess was determined after the reduction of the alkylated N-acyl oxazolidinone to the corresponding aldehyde.

Detailed Experimental Protocols

General Procedure for Diastereoselective Enolate Alkylation

This protocol provides a representative example of an asymmetric alkylation reaction using this compound.

1. N-Acylation of the Chiral Auxiliary:

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., THF), add n-butyllithium at a low temperature (e.g., -78 °C).

  • After stirring for a suitable time, add the desired acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

  • Purify the N-acyl oxazolidinone by flash chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.

  • Add a strong base, such as lithium hexamethyldisilazide (LHMDS), dropwise to generate the enolate.[3]

  • Stir the reaction mixture at -78 °C for a specified time.

  • Add the alkyl halide electrophile and allow the reaction to proceed, often with a gradual warming to a higher temperature (e.g., 0 °C).[3]

  • Quench the reaction at low temperature and extract the product.

  • Determine the diastereomeric excess of the crude product by NMR spectroscopy or chromatography.

  • Purify the major diastereomer by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved under various conditions to yield the desired chiral product (e.g., carboxylic acid, aldehyde, or alcohol) and recover the auxiliary.

  • For example, reduction with a hydride reagent like DIBAL-H can yield the corresponding aldehyde.[3][4]

G cluster_workflow Asymmetric Alkylation Workflow start Start acylation N-Acylation of This compound start->acylation purification1 Purification of N-Acyl Intermediate acylation->purification1 enolate_formation Enolate Formation (LHMDS, THF, -78 °C) purification1->enolate_formation alkylation Alkylation with Alkyl Halide enolate_formation->alkylation purification2 Purification of Alkylated Product alkylation->purification2 cleavage Auxiliary Cleavage (e.g., DIBAL-H) purification2->cleavage end Chiral Product cleavage->end

Caption: A typical experimental workflow for asymmetric alkylation.

Conclusion

The gem-dimethyl group in this compound is a critical design element that significantly enhances its performance as a chiral auxiliary. By inducing conformational rigidity and directing the stereochemical course of reactions, it enables the synthesis of highly enantioenriched molecules. The predictable and high levels of diastereoselectivity achieved with this auxiliary have solidified its importance in the toolbox of synthetic organic chemists, with wide-ranging applications in academic research and the development of new therapeutic agents. The continued exploration of auxiliaries built upon this design principle is a testament to the enduring impact of the gem-dimethyl group in asymmetric synthesis.

References

A Comprehensive Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Safety, Handling, and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a key chiral auxiliary in modern asymmetric synthesis. The guide covers critical safety protocols, proper handling and storage procedures, and the stability profile of the compound, supplemented with experimental context and data presented for clarity and practical application in a research and development setting.

Chemical and Physical Properties

This compound is a solid, chiral compound widely utilized for stereoselective transformations. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 168297-85-6[1][2][3][4]
Molecular Formula C₁₂H₁₅NO₂[1][2][3][4]
Molecular Weight 205.25 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 65-68 °C
Purity ≥98%[1][2]
Optical Purity ee: ≥99% (HPLC)
Optical Activity [α]²²/D −98° (c = 2 in chloroform)

Safety and Hazard Information

The compound is classified as hazardous. Adherence to the following safety information is mandatory to ensure personnel safety and prevent exposure.

GHS Hazard Classification

Hazard ClassGHS CodeDescriptionReference
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Note: Safety data for the closely related compound (S)-4-Benzyl-2-oxazolidinone also indicates hazards of being harmful if swallowed (H302) and potential for organ damage through prolonged or repeated exposure (H373).[5][6] Similar precautions should be taken.

Precautionary Statements (P-Codes)

CodeStatementReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.[6]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P302 + P352IF ON SKIN: Wash with plenty of water.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the compound's integrity and ensure laboratory safety.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator should be used.

3.2. Safe Handling Procedures

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Prevent dust formation during weighing and transfer.[8]

  • Avoid ingestion and inhalation.[8]

  • Wash hands and any exposed skin thoroughly after handling.[6][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

3.3. Storage Conditions

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][2]

  • Temperature: Keep at room temperature in a cool, dry place.[1][8]

  • Container: Keep the container tightly sealed.[8]

  • Light: Protect from light.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[7][8]

G Diagram 1: General Safety and Handling Workflow A Receive Compound (Verify Integrity) B Store Properly - Inert Atmosphere - Room Temp, Dry, Dark - Away from Oxidizers A->B Upon Receipt C Prepare for Use (Engineering Controls) B->C Before Use D Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat - Respirator (if needed) C->D E Handling / Experiment (In Fume Hood) D->E F Decontaminate - Clean Glassware - Wipe Surfaces E->F Post-Experiment G Waste Disposal - Segregate Waste - Follow Institutional Policy F->G

Diagram 1: General Safety and Handling Workflow

Stability and Reactivity

  • Chemical Stability: The compound is stable under the recommended storage conditions.[8]

  • Conditions to Avoid: Avoid exposure to moisture and formation of dust.[7]

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents.[7][8]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8]

Application in Asymmetric Synthesis

This compound serves as a "SuperQuat" chiral auxiliary, a class of compounds designed to provide high levels of stereocontrol in alkylation and acylation reactions. Its primary application is in the diastereoselective synthesis of chiral aldehydes, which are valuable intermediates in drug discovery.[9][10][11]

5.1. Experimental Workflow: Asymmetric Aldehyde Synthesis

The general protocol involves three key steps:

  • Acylation: The nitrogen of the oxazolidinone is acylated to form an N-acyl derivative. This step attaches the substrate that will be modified.

  • Diastereoselective Alkylation/Conjugate Addition:

    • For α-substituted aldehydes , the N-acyl derivative is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) with high diastereoselectivity (85–94% de).[9][10]

    • For β-substituted aldehydes , an α,β-unsaturated N-acyl derivative undergoes a diastereoselective conjugate addition with an organocuprate reagent (>95% de).[9][10][11]

  • Reductive Cleavage: The resulting intermediate is treated with a reducing agent, typically diisobutylaluminium hydride (DIBAL-H), which cleaves the auxiliary and reduces the carbonyl group to furnish the desired chiral aldehyde in high enantiomeric excess (87–94% ee).[9][10] The chiral auxiliary can often be recovered and reused.

This methodology provides a reliable pathway to enantiomerically pure compounds, which is critical for developing modern therapeutics where a single stereoisomer is often responsible for the desired pharmacological activity.[12][13]

G Diagram 2: Role in Asymmetric Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Reductive Cleavage Aux Chiral Auxiliary (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one Aux->NA_point Acyl Acylating Agent (e.g., Acyl Chloride) Acyl->NA_point NAcyl N-Acyl Intermediate Base Base (e.g., LDA) Forms Enolate NAcyl->Base NA_point->NAcyl Base->Alk_point Elec Electrophile (R-X) Elec->Alk_point Alk Alkylated Intermediate Reduce Reducing Agent (e.g., DIBAL-H) Alk->Reduce Alk_point->Alk Prod Chiral Aldehyde (Product) Reduce->Prod Rec Recovered Auxiliary Reduce->Rec

Diagram 2: Role in Asymmetric Synthesis

References

Physical properties of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (e.g., melting point, solubility).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a pivotal chiral auxiliary in modern organic synthesis, prized for its role in establishing stereocenters with high precision. This technical guide provides a comprehensive overview of its key physical properties, including melting point and solubility characteristics. Furthermore, it details established experimental protocols for the determination of these properties and illustrates the compound's application in asymmetric synthesis through detailed workflows for diastereoselective enolate alkylation and asymmetric aldol reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical properties is presented in the table below.

PropertyValueNotes
Melting Point 65-68 °CLiterature value.
Optical Activity [α]²²/D -98° (c=2 in chloroform)Indicates solubility in chloroform.
Solubility Data not extensively available. Qualitatively, as a moderately polar organic molecule, it is expected to be soluble in a range of common organic solvents such as chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and polar aprotic solvents (e.g., acetone, ethyl acetate). Its solubility in non-polar solvents like hexanes is likely to be lower. It is generally insoluble in water.N-acyloxazolidinones, derived from this auxiliary, are noted to be soluble in most organic solvents.[1]

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting range is indicative of high purity.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.

Methodology:

  • Solvent Selection: A range of representative solvents should be chosen, covering a spectrum of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, accurately weighed amount (e.g., 10 mg) of this compound is added.

  • Observation: The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature (e.g., 25 °C). The visual disappearance of the solid indicates solubility. Observations should be recorded as soluble, partially soluble, or insoluble.

Applications in Asymmetric Synthesis

This compound is a cornerstone chiral auxiliary, particularly in the formation of carbon-carbon bonds with a high degree of stereocontrol. Its bulky 5,5-dimethyl and 4-benzyl groups effectively shield one face of the enolate derived from its N-acyl derivative, directing the approach of electrophiles to the opposite face.

Diastereoselective Enolate Alkylation

This method is employed for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The general workflow involves the formation of an enolate from the N-acyl oxazolidinone, followed by alkylation with an electrophile.

G cluster_0 Diastereoselective Enolate Alkylation Workflow start N-Acyl-(S)-4-benzyl- 5,5-dimethyloxazolidin-2-one enolate Formation of (Z)-Enolate (e.g., LDA, THF, -78 °C) start->enolate alkylation Alkylation with Electrophile (R-X) (-78 °C to rt) enolate->alkylation product Diastereomerically Enriched Alkylated Product alkylation->product cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) product->cleavage final_product Chiral Carboxylic Acid (or derivative) cleavage->final_product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: Workflow for Diastereoselective Enolate Alkylation.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction typically proceeds through a six-membered, chair-like transition state, leading to the formation of the syn-aldol product with high diastereoselectivity.

G cluster_1 Asymmetric Aldol Reaction Workflow start N-Acyl-(S)-4-benzyl- 5,5-dimethyloxazolidin-2-one enolate Boron Enolate Formation (e.g., Bu₂BOTf, DIPEA) start->enolate aldol Aldol Addition with Aldehyde (R'CHO) enolate->aldol product Diastereomerically Enriched Syn-Aldol Adduct aldol->product cleavage Auxiliary Cleavage (e.g., LiBH₄, H₂O₂) product->cleavage final_product Chiral 1,3-Diol cleavage->final_product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: Workflow for Asymmetric Aldol Reaction.

References

A Technical Guide to (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Commercial Availability, Suppliers, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a cornerstone in modern asymmetric synthesis. This document details its commercial availability from various suppliers, presents key technical data in a comparative format, and offers insights into its application through detailed experimental protocols. Furthermore, this guide includes visualizations to clarify its role in stereoselective transformations and to aid in experimental design.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the stringent requirements of their synthetic route. Below is a summary of offerings from prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayOptical Purity (ee)Physical Form
Sigma-Aldrich 168297-85-6C₁₂H₁₅NO₂205.25≥98%99% (HPLC)Powder
Santa Cruz Biotechnology 168297-85-6C₁₂H₁₅NO₂205.25---
Lab-Chemicals.Com 168297-85-6C₁₂H₁₅NO₂205.2598%--
Apollo Scientific 168297-85-6C₁₂H₁₅NO₂205.2598%--
App-Chem 168297-85-6C₁₂H₁₅NO₂205.2530---

Key Physical and Safety Data:

PropertyValueSource
Melting Point 65-68 °CSigma-Aldrich[1]
Optical Activity [α]22/D −98°, c = 2 in chloroformSigma-Aldrich[1]
Storage Keep in dark place, Inert atmosphere, Room temperatureLab-Chemicals.Com[2]
Hazard Classifications Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3Sigma-Aldrich[1]

Role in Asymmetric Synthesis: The Evans Auxiliary

This compound belongs to the class of Evans' chiral auxiliaries, which are instrumental in controlling stereochemistry during carbon-carbon bond formation.[3] The bulky benzyl and gem-dimethyl groups on the oxazolidinone ring create a chiral environment that directs the approach of incoming reagents to one face of a prochiral enolate, leading to high diastereoselectivity in reactions such as alkylations, aldol reactions, and conjugate additions.[4][5]

The following diagram illustrates the general principle of how this chiral auxiliary directs the diastereoselective alkylation of an N-acyl derivative.

G cluster_0 Asymmetric Alkylation Workflow Start N-Acylation of Chiral Auxiliary Enolate Enolate Formation (e.g., LDA, NaHMDS) Start->Enolate Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Chelated Intermediate Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylation->Cleavage Product Chiral Carboxylic Acid (High ee) Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

A typical workflow for asymmetric alkylation using an Evans auxiliary.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in asymmetric synthesis, based on procedures described in the literature.[4][6][7]

N-Acylation of this compound

This procedure describes the attachment of an acyl group to the chiral auxiliary.

Materials:

  • This compound

  • Acyl chloride or anhydride

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, DMAP)

  • Anhydrous conditions (Nitrogen or Argon atmosphere)

Procedure:

  • Dissolve this compound in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine) to the solution.

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Diastereoselective Enolate Alkylation

This protocol details the stereocontrolled alkylation of the N-acylated chiral auxiliary.

Materials:

  • N-acylated this compound

  • Anhydrous aprotic solvent (e.g., THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Alkylating agent (e.g., Alkyl halide)

  • Anhydrous conditions (Nitrogen or Argon atmosphere)

Procedure:

  • Dissolve the N-acylated auxiliary in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., LDA) to the solution to form the enolate. Stir for 30-60 minutes at -78 °C.

  • Add the alkylating agent to the enolate solution and continue stirring at -78 °C for several hours.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to isolate the diastereomerically enriched product.

Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the chiral product.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Solvent system (e.g., THF/water)

  • Cleavage reagent (e.g., Lithium hydroxide and hydrogen peroxide for carboxylic acids; Lithium borohydride for alcohols)

Procedure (for cleavage to a carboxylic acid):

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide and hydrogen peroxide.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the excess peroxide with a reducing agent (e.g., sodium sulfite).

  • Acidify the aqueous layer to protonate the carboxylic acid.

  • Extract the chiral carboxylic acid with an organic solvent.

  • The aqueous layer contains the water-soluble chiral auxiliary, which can often be recovered.

Visualizing the Mechanism and Selection Process

To further aid in the understanding and application of this chiral auxiliary, the following diagrams are provided.

G cluster_pathway Stereocontrol in Alkylation Enolate Chelated Z-Enolate TransitionState Sterically Hindered Transition State (Top-face attack blocked by benzyl group) Enolate->TransitionState Reagent Approach Reagent Electrophile (R-X) Reagent->TransitionState Product Major Diastereomer (Bottom-face attack) TransitionState->Product Favored Pathway MinorProduct Minor Diastereomer (Top-face attack) TransitionState->MinorProduct Disfavored Pathway

The role of the benzyl group in directing electrophilic attack.

G cluster_decision Chiral Auxiliary Selection Start Need for Asymmetric Synthesis Q1 Desired Product Class? Start->Q1 CarboxylicAcid Carboxylic Acid / Ester Q1->CarboxylicAcid Acid/Ester Aldehyde Aldehyde / Ketone Q1->Aldehyde Aldehyde/Ketone Alcohol Alcohol Q1->Alcohol Alcohol OtherAux Consider other auxiliaries (e.g., Samp, Ramp) Q1->OtherAux Other Q2 Reaction Type? CarboxylicAcid->Q2 Aldehyde->Q2 Alcohol->Q2 Alkylation Alkylation Q2->Alkylation Aldol Aldol Reaction Q2->Aldol ConjugateAdd Conjugate Addition Q2->ConjugateAdd Auxiliary Consider Evans Auxiliaries (e.g., this compound) Alkylation->Auxiliary Aldol->Auxiliary ConjugateAdd->Auxiliary

A decision tree for selecting a suitable chiral auxiliary.

Conclusion

This compound is a powerful and commercially accessible tool for asymmetric synthesis. Its predictable stereochemical control and the reliability of the associated synthetic protocols have established it as a staple in both academic research and industrial drug development. By carefully selecting a high-quality source and adhering to well-established experimental procedures, researchers can effectively leverage this chiral auxiliary to construct complex chiral molecules with a high degree of stereochemical precision.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reaction Using (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the highly stereoselective formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds. This methodology relies on the temporary incorporation of a chiral auxiliary, such as (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, to direct the stereochemical outcome of the reaction with exceptional predictability and control.[1] The resulting syn-aldol adducts are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2]

The this compound auxiliary, a derivative of the classic Evans auxiliary, offers distinct advantages. The gem-dimethyl group at the C5 position enhances its steric shielding capabilities and has been shown to be particularly effective in preventing undesired endocyclic cleavage during certain reductive procedures, making it highly valuable for the synthesis of chiral aldehydes.[3][4]

These application notes provide detailed protocols for the key steps of the asymmetric aldol reaction using this compound, from N-acylation to the final cleavage of the auxiliary.

Reaction Principle and Stereochemical Control

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[1][2][5] The key steps that dictate the stereochemical outcome are:

  • Formation of the (Z)-Enolate : The N-acylated oxazolidinone is treated with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[1] This process selectively generates the (Z)-boron enolate.[1][6][7]

  • Chelated Transition State : The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the aldehyde, forming a rigid, six-membered chair-like transition state.[1]

  • Stereodirection by the Auxiliary : The benzyl group at the C4 position of the (S)-oxazolidinone sterically blocks one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R' group) occupies a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, leading to the formation of the syn-aldol product with a high degree of stereocontrol.[1][2]

Quantitative Data Summary

The use of this compound in asymmetric synthesis consistently yields products with high diastereoselectivity and enantiomeric excess. The following table summarizes representative results from diastereoselective enolate alkylation, a reaction class mechanistically related and equally controlled by the auxiliary, which is then followed by reduction to the aldehyde.

N-Acyl GroupElectrophileProductDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Reference
PropionylBenzyl bromideα-Benzyl Propionaldehyde>90%>90%[3][4]
ButyrylMethyl iodideα-Methyl Butyraldehyde85-94%87-94%[3][4]
PhenylacetylAllyl iodideα-Allyl Phenylacetaldehyde85-94%87-94%[3][4]

Experimental Protocols

Protocol 1: N-Acylation of this compound

This procedure describes the attachment of an acyl group (e.g., propionyl) to the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., Propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.[1]

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[1]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-acyl oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective reaction between the N-acyl auxiliary and an aldehyde.

Materials:

  • N-acyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).[1]

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.[1]

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.[1]

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.[1]

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.[1]

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude aldol adduct, which can be purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to yield different functional groups. Protocols for obtaining a carboxylic acid and a primary alcohol are provided below.

3A: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Syn-aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[1]

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[1]

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.[1]

  • Concentrate the mixture to remove the THF.

  • Isolate the chiral carboxylic acid and the recovered auxiliary through standard extraction and purification procedures. Note: The evolution of oxygen gas can occur during this reaction, which may pose a safety risk.[8]

3B: Reductive Cleavage to a Chiral Aldehyde

The this compound is particularly suited for this transformation.

Materials:

  • Syn-aldol adduct

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Diisobutylaluminium hydride (DIBAL-H)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DIBAL-H (1.1-1.5 eq) dropwise. Careful control of the stoichiometry is crucial.

  • Stir the reaction at -78 °C for 1-3 hours. Monitor by TLC.

  • Quench the reaction carefully at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral aldehyde.[3][4]

Diagrams

Asymmetric_Aldol_Reaction_Mechanism cluster_start 1. Enolate Formation cluster_reaction 2. Aldol Addition cluster_end 3. Workup & Cleavage N_Acyl N-Acyl Oxazolidinone Enolate (Z)-Boron Enolate N_Acyl->Enolate Bu₂BOTf, DIPEA TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R'-CHO) Aldehyde->TS Adduct Boron Aldolate TS->Adduct C-C bond formation Syn_Aldol syn-Aldol Adduct Adduct->Syn_Aldol H₂O₂ Workup Final_Product Chiral Product (Acid, Alcohol, Aldehyde) Syn_Aldol->Final_Product Cleavage (e.g., LiOH/H₂O₂) Auxiliary Recovered Auxiliary Syn_Aldol->Auxiliary

Caption: Mechanism of the Evans Asymmetric Aldol Reaction.

Experimental_Workflow Start Start: (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one Acylation Protocol 1: N-Acylation with RCOCl Start->Acylation Purify1 Purification (Chromatography) Acylation->Purify1 Aldol Protocol 2: Asymmetric Aldol Reaction with R'-CHO Purify1->Aldol Workup Quench & Workup Aldol->Workup Purify2 Purification (Chromatography) Workup->Purify2 Cleavage Protocol 3: Auxiliary Cleavage Purify2->Cleavage End_Product Final Product: Enantiopure β-Hydroxy Carbonyl Derivative Cleavage->End_Product Isolation Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux Isolation

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Diastereoselective Alkylation with (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the diastereoselective alkylation of substrates using the chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one. This powerful technique is instrumental in the asymmetric synthesis of a-substituted carboxylic acids and their derivatives, which are key intermediates in pharmaceutical development.

Introduction

The use of chiral auxiliaries is a robust and highly reliable strategy for controlling stereochemistry in carbon-carbon bond formation. The this compound, a derivative of the well-established Evans auxiliaries, offers excellent stereochemical control due to the sterically demanding benzyl and gem-dimethyl groups. These groups effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face, resulting in a high degree of diastereoselectivity.

The overall workflow involves three key stages:

  • N-Acylation: The chiral auxiliary is first acylated with a desired acyl group.

  • Diastereoselective Alkylation: The N-acylated auxiliary is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched product and allow for the recovery of the auxiliary.

Data Presentation

The following tables summarize the quantitative data for the diastereoselective alkylation of N-acylated this compound with various electrophiles.

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

ElectrophileBaseSolventTemperature (°C)Time (h)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLDATHF-782-4>99:190-95
Allyl iodideNaHMDSTHF-78298:2~90
Methyl iodideNaHMDSTHF-782>95:5~90
Ethyl iodideLDATHF-782-4>95:5~90

Table 2: Diastereomeric Excess (de) for a Range of Alkylations

N-Acyl GroupElectrophileDiastereomeric Excess (de) (%)
VariousVarious Alkyl Halides85 - 94[1][2]

Experimental Protocols

Detailed methodologies for the key experimental stages are provided below.

Protocol 1: N-Acylation of this compound

This protocol describes the formation of the N-propionyl derivative.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask.

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the alkylation of the N-propionyl derivative using LDA as the base.

Materials:

  • N-Propionyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.05 eq) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Auxiliary Cleavage

The chiral auxiliary can be cleaved to yield either a carboxylic acid or a primary alcohol.

3.1 Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • N-alkylated-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Remove the THF under reduced pressure.

  • The aqueous layer can be treated in two ways:

    • To recover the chiral auxiliary: Extract the aqueous layer with ethyl acetate. The auxiliary will be in the organic phase.

    • To isolate the carboxylic acid: Acidify the aqueous layer to pH 1-2 with 1 M HCl and then extract with ethyl acetate.

  • Dry the respective organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the recovered auxiliary and the desired carboxylic acid.

3.2 Reductive Cleavage to a Primary Alcohol

Materials:

  • N-alkylated-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous diethyl ether or THF

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

  • Ethyl acetate

Procedure:

  • Dissolve the N-alkylated oxazolidinone (1.0 eq) in an anhydrous ethereal solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add LiBH₄ (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl or Rochelle's salt solution.

  • Extract the mixture with ethyl acetate.

  • The organic layer contains the desired primary alcohol and the recovered chiral auxiliary, which can be separated by column chromatography.

Visualizations

The following diagrams illustrate the key processes in this protocol.

experimental_workflow cluster_acylation Step 1: N-Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage aux (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one nBuLi n-BuLi, THF, -78°C aux->nBuLi acyl_chloride Acyl Chloride (e.g., Propionyl Chloride) acyl_chloride->nBuLi N_acyl N-Acyl Auxiliary nBuLi->N_acyl Acylation N_acyl_2 N-Acyl Auxiliary base Base (LDA or NaHMDS) THF, -78°C enolate Chiral Enolate base->enolate alkylated Alkylated Product enolate->alkylated Alkylation electrophile Electrophile (R-X) (e.g., Benzyl Bromide) electrophile->alkylated alkylated_2 Alkylated Product N_acyl_2->base Deprotonation cleavage_reagents Cleavage Reagents (e.g., LiOH/H₂O₂) product Chiral Product (e.g., Carboxylic Acid) cleavage_reagents->product Cleavage recovered_aux Recovered Auxiliary cleavage_reagents->recovered_aux alkylated_2->cleavage_reagents

Caption: Experimental workflow for diastereoselective alkylation.

signaling_pathway start N-Acyl-(S)-4-Benzyl-5,5- dimethyloxazolidin-2-one base Strong Base (LDA or NaHMDS) start->base Deprotonation (-78°C, THF) enolate Rigid Z-Enolate (Chelated) transition_state Shielded Transition State enolate->transition_state electrophile Electrophile (R-X) electrophile->transition_state product Diastereomerically Enriched Alkylated Product transition_state->product C-C Bond Formation

Caption: Logical relationship of the key reaction intermediates.

References

Application Notes and Protocols: N-acylation of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-acylation of chiral oxazolidinones is a fundamental transformation in asymmetric synthesis, providing access to a wide range of stereochemically defined building blocks. The resulting N-acyl oxazolidinones are versatile intermediates, particularly in the formation of chiral carboxylic acids, aldehydes, alcohols, and ketones through diastereoselective enolate alkylation, aldol reactions, and other carbon-carbon bond-forming reactions. (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a valuable chiral auxiliary that offers high levels of stereocontrol in these transformations. The gem-dimethyl group at the C5 position enhances the conformational rigidity of the system, leading to improved facial selectivity during enolate reactions.

This document provides detailed experimental procedures for the N-acylation of this compound using two common methods: a strong base-mediated acylation and a milder, base-catalyzed approach.

Data Presentation

A summary of representative quantitative data for the N-acylation of this compound is presented in the table below.

Acylating AgentMethodBaseSolventTemperature (°C)Time (h)Yield (%)
Propionyl chlorideAn-BuLiTHF-78 to RT1Not Reported
Butyryl chlorideBEt3N/DMAPCH2Cl20 to RT278[1]
4-Methylvaleryl chlorideBEt3N/DMAPCH2Cl20 to RT292[1]
Pivaloyl chlorideBEt3N/DMAPToluene801High (not specified)
Acetic anhydrideBEt3N/DMAPTHFRT12High (not specified)

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below.

Method A: Strong Base-Mediated N-Acylation

This protocol utilizes a strong base, such as n-butyllithium (n-BuLi), to deprotonate the oxazolidinone, followed by quenching with an acyl chloride. This method is highly effective but requires anhydrous conditions and careful handling of pyrophoric reagents.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the oxazolidinone in anhydrous THF (approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.

  • Stir the resulting lithium salt solution at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Base-Catalyzed N-Acylation

This milder procedure employs a non-nucleophilic base, such as triethylamine (Et3N), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with an acyl chloride or anhydride. This method is often preferred for its operational simplicity and avoidance of pyrophoric reagents.

Materials:

  • This compound

  • Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acyl chloride or acid anhydride (e.g., butyryl chloride, acetic anhydride)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Dissolve the solids in anhydrous CH2Cl2 or THF (approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH2Cl2.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Product Purification and Characterization:

  • Purification: The crude N-acylated product is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate). The fractions containing the product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualization

Caption: General reaction scheme for the N-acylation of this compound.

experimental_workflow cluster_method_A start Start reactants 1. Combine Oxazolidinone, Base, and Catalyst (Method B) or Oxazolidinone (Method A) start->reactants dissolve 2. Dissolve in Anhydrous Solvent reactants->dissolve cool 3. Cool to appropriate temperature (-78°C or 0°C) dissolve->cool add_reagents 4. Add n-BuLi (Method A) or Acylating Agent (Method B) cool->add_reagents add_acyl 5. Add Acylating Agent (Method A) add_reagents->add_acyl Method A react 6. Stir for specified time add_reagents->react Method B add_acyl->react quench 7. Quench Reaction react->quench extract 8. Extraction with Organic Solvent quench->extract wash 9. Wash Organic Layer extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Purify by Flash Column Chromatography dry->purify characterize 12. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-acylation of this compound.

References

Application Notes and Protocols: Cleavage and Recovery of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage of the chiral auxiliary, (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, from N-acyl products to yield various functionalities. Additionally, methods for the recovery of the valuable auxiliary are described.

The this compound is a member of the Evans family of chiral auxiliaries, which are widely employed in asymmetric synthesis to control stereochemistry during the formation of new carbon-carbon bonds. The gem-dimethyl group at the C5 position can enhance the diastereoselectivity of certain reactions. After the desired stereocenter has been established, the auxiliary must be removed cleanly and efficiently, and ideally, recovered for reuse to maintain cost-effectiveness.

The choice of cleavage method is dictated by the desired functionality in the final product, such as a carboxylic acid, a primary alcohol, an aldehyde, or an ester. This document outlines four common and effective methods for the removal of the this compound auxiliary.

Data Presentation

The following table summarizes the various methods for the cleavage of N-acyl oxazolidinone auxiliaries. While specific yield data for the this compound auxiliary is limited in the literature, the provided data for the closely related and widely studied (R)-4-benzyl-2-oxazolidinone is a reliable indicator of expected outcomes.

Cleavage MethodReagentsSolventTemperature (°C)Product TypeTypical Product Yield (%)¹Typical Auxiliary Recovery Yield (%)
Hydrolytic Cleavage LiOH, H₂O₂THF/H₂O0 to rtCarboxylic Acid85 - 95>90
Reductive Cleavage LiBH₄THF or Et₂O0 to rtPrimary Alcohol80 - 98>90
Reductive Cleavage DIBAL-HCH₂Cl₂ or Toluene-78AldehydeGood to High²>90
Transesterification NaOMeMeOH0 to rtMethyl Ester80 - 95>90

¹Yields are based on data for the analogous (R)-4-benzyl-2-oxazolidinone and may vary depending on the substrate. ²For N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-ones, reduction with DIBAL-H affords α-substituted aldehydes with high diastereoselectivity (85–94% de) and enantiomeric excess (87–94% ee)[1][2][3][4].

Experimental Protocols

Hydrolytic Cleavage to Yield a Carboxylic Acid

This is the most common method for obtaining chiral carboxylic acids from N-acyl oxazolidinones.[5]

Materials:

  • N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃), 1 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine

Protocol:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically 3:1 to 4:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0-5.0 equiv) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0-2.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of 1 M aqueous sodium sulfite.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes) to recover the this compound auxiliary. The combined organic layers can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the recovered auxiliary, which can be further purified by recrystallization or chromatography.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purify the carboxylic acid by column chromatography or recrystallization.

Reductive Cleavage to Yield a Primary Alcohol

This method utilizes a mild reducing agent to afford the corresponding chiral primary alcohol.[5]

Materials:

  • N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine

Protocol:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (1.5-2.0 equiv) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the primary alcohol from the recovered this compound auxiliary.

Reductive Cleavage to Yield an Aldehyde

Careful control of reaction conditions with a bulky reducing agent like DIBAL-H allows for the isolation of the chiral aldehyde.[1][2][3][4]

Materials:

  • N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous dichloromethane (CH₂Cl₂) or toluene

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes or toluene

  • Methanol (MeOH)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ or toluene under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add DIBAL-H (1.1-1.5 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for the time determined by reaction monitoring (TLC).

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the aldehyde and recover the auxiliary.

Transesterification to Yield a Methyl Ester

This method is useful for converting the N-acyl group into a methyl ester.[5]

Materials:

  • N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M in methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine

Protocol:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add sodium methoxide in methanol (catalytic to stoichiometric amounts can be used) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Concentrate the mixture in vacuo to remove most of the methanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the methyl ester and the recovered auxiliary.

Mandatory Visualizations

G cluster_start Starting Material cluster_cleavage Cleavage cluster_products Products cluster_recovery Auxiliary Recovery start N-Acyl-(S)-4-Benzyl- 5,5-dimethyloxazolidin-2-one hydrolytic Hydrolytic (LiOH, H₂O₂) start->hydrolytic reductive_alc Reductive (LiBH₄) start->reductive_alc reductive_ald Reductive (DIBAL-H) start->reductive_ald transester Transesterification (NaOMe, MeOH) start->transester acid Carboxylic Acid hydrolytic->acid alcohol Primary Alcohol reductive_alc->alcohol aldehyde Aldehyde reductive_ald->aldehyde ester Methyl Ester transester->ester workup Aqueous Workup & Extraction acid->workup After Reaction alcohol->workup After Reaction aldehyde->workup After Reaction ester->workup After Reaction purification Purification (Chromatography/ Recrystallization) workup->purification recovered_aux Recovered Auxiliary purification->recovered_aux

Caption: Experimental workflow for the cleavage and recovery of the auxiliary.

G cluster_products Product Type cluster_reagents Cleavage Method center_node Desired Product Functionality acid Carboxylic Acid center_node->acid is alcohol Primary Alcohol center_node->alcohol is aldehyde Aldehyde center_node->aldehyde is ester Methyl Ester center_node->ester is reagent_acid LiOH / H₂O₂ acid->reagent_acid use reagent_alcohol LiBH₄ alcohol->reagent_alcohol use reagent_aldehyde DIBAL-H aldehyde->reagent_aldehyde use reagent_ester NaOMe / MeOH ester->reagent_ester use

Caption: Logical relationship for selecting the appropriate cleavage method.

References

Application of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in the Asymmetric Synthesis of a California Red Scale Pheromone Component

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a highly effective chiral auxiliary, often referred to as a "SuperQuat" auxiliary, that provides exceptional stereocontrol in a variety of asymmetric transformations.[1] Its rigid structure, featuring gem-dimethyl substitution at the C5 position, enhances diastereofacial shielding by the C4-benzyl group, leading to high levels of asymmetric induction.[1] Furthermore, this substitution pattern hinders nucleophilic attack at the endocyclic carbonyl, facilitating clean cleavage and high recovery of the auxiliary.[1] This application note details the use of this compound in the asymmetric synthesis of (R)-3-isopropenylhept-6-enal, a key component of the sex pheromone of the California red scale (Aonidiella aurantii), a significant pest in citrus agriculture.[2] The synthetic strategy relies on a diastereoselective conjugate addition of an organocuprate to an α,β-unsaturated N-acyloxazolidinone, followed by reductive cleavage of the auxiliary to furnish the target chiral aldehyde.[2]

Core Principles and Workflow

The asymmetric synthesis of the target chiral aldehyde using this compound follows a well-established three-step sequence:

  • N-Acylation: The chiral auxiliary is first acylated with an appropriate acid chloride to form the corresponding N-acyl derivative. This substrate is designed to undergo a subsequent stereoselective transformation.

  • Diastereoselective Conjugate Addition: A nucleophile, in this case, an isopropenyl organocuprate, is added to the α,β-unsaturated system of the N-acyl auxiliary. The bulky benzyl and gem-dimethyl groups of the auxiliary direct the incoming nucleophile to one face of the molecule, thereby establishing the desired stereocenter. This reaction typically proceeds with high diastereoselectivity.[2][3]

  • Reductive Cleavage: The final step involves the removal of the chiral auxiliary to unveil the desired chiral product. A key advantage of the "SuperQuat" auxiliary is its propensity to undergo clean reductive cleavage to the corresponding aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H), without significant epimerization of the newly formed stereocenter.[2]

The overall workflow is depicted in the following diagram:

G cluster_0 Synthesis Workflow Aux (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one Acyl N-Acylation (Hept-2,6-dienoyl chloride) Aux->Acyl Step 1 N_Acyl N-Acyl Auxiliary Acyl->N_Acyl Conj_Add Diastereoselective Conjugate Addition (Isopropenylcuprate) N_Acyl->Conj_Add Step 2 Adduct Diastereomeric Adduct Conj_Add->Adduct Cleavage Reductive Cleavage (DIBAL-H) Adduct->Cleavage Step 3 Product (R)-3-Isopropenylhept-6-enal Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recovery

Caption: General workflow for the synthesis of a chiral aldehyde.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of (R)-3-isopropenylhept-6-enal.

Table 1: N-Acylation of this compound

Acylating AgentProductYield (%)
(E)-Hept-2,6-dienoyl chlorideN-((E)-Hept-2,6-dienoyl)-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one92

Table 2: Diastereoselective Conjugate Addition

SubstrateNucleophileProductYield (%)Diastereomeric Excess (de)
N-((E)-Hept-2,6-dienoyl)-(S)-4-benzyl-5,5-dimethyloxazolidin-2-oneIsopropenylmagnesium bromide / CuBr·SMe₂N-((3R)-3-Isopropenylhept-6-enoyl)-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one81>95%

Table 3: Reductive Cleavage of the Chiral Auxiliary

SubstrateReagentProductYield (%)Enantiomeric Excess (ee)
N-((3R)-3-Isopropenylhept-6-enoyl)-(S)-4-benzyl-5,5-dimethyloxazolidin-2-oneDIBAL-H(R)-3-Isopropenylhept-6-enal84>95%

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Protocol 1: N-Acylation - Synthesis of N-((E)-Hept-2,6-dienoyl)-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: In a separate flask, prepare a solution of (E)-hept-2,6-dienoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated auxiliary solution at -78 °C.

  • Work-up: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Diastereoselective Conjugate Addition
  • Cuprate Formation: To a suspension of copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 1.1 eq) in a mixture of anhydrous THF and dimethyl sulfide at -40 °C under a nitrogen atmosphere, add isopropenylmagnesium bromide (1.2 eq, as a solution in THF) dropwise. Stir the resulting mixture at -40 °C for 30 minutes to form the organocuprate reagent.

  • Conjugate Addition: In a separate flask, dissolve the N-((E)-Hept-2,6-dienoyl)-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -40 °C. Add the pre-formed organocuprate solution to the N-acyl auxiliary solution via cannula.

  • Quenching and Work-up: Stir the reaction mixture at -40 °C for 2 hours. Quench the reaction by pouring it into a rapidly stirred solution of saturated aqueous ammonium chloride.

  • Purification: Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color. Separate the layers and extract the aqueous phase with diethyl ether (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by flash chromatography to afford the desired diastereomeric adduct.

Protocol 3: Reductive Cleavage to (R)-3-Isopropenylhept-6-enal
  • Reaction Setup: Dissolve the N-((3R)-3-isopropenylhept-6-enoyl)-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 2.0 eq, as a 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Monitoring and Quenching: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Work-up and Isolation: Allow the mixture to warm to room temperature and pour it into a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously for 1-2 hours until the layers separate.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (to avoid volatilization of the aldehyde product). The crude aldehyde is then purified by flash column chromatography.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, highlighting the key transformations and the role of the chiral auxiliary, is illustrated below.

G cluster_1 Synthetic Pathway Start Chiral Auxiliary + Acyl Chloride Acylated N-Acyl Auxiliary (Prochiral Substrate) Start->Acylated Acylation Adduct Diastereomerically Enriched Adduct Acylated->Adduct Conjugate Addition Organocuprate Isopropenylcuprate Organocuprate->Adduct Final_Product Chiral Aldehyde (Natural Product) Adduct->Final_Product Reductive Cleavage Aux_Recovered Recovered Auxiliary Adduct->Aux_Recovered Cleavage DIBAL DIBAL-H DIBAL->Final_Product

Caption: Logical flow of the asymmetric synthesis.

Conclusion

This compound serves as a robust and highly effective chiral auxiliary for the asymmetric synthesis of the California red scale pheromone component, (R)-3-isopropenylhept-6-enal. The "SuperQuat" auxiliary provides excellent stereocontrol in the key conjugate addition step, leading to a product with high diastereomeric excess.[2] Furthermore, the facile and clean reductive cleavage to the desired aldehyde with DIBAL-H, without erosion of stereochemical integrity, highlights a significant advantage of this auxiliary in natural product synthesis.[2][4] The protocols outlined in this document provide a clear and reproducible methodology for researchers and drug development professionals engaged in asymmetric synthesis.

References

Application Notes and Protocols for Diastereoselective Conjugate Addition with (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a highly effective chiral auxiliary, belonging to the "SuperQuat" family of auxiliaries. It is utilized in a variety of asymmetric transformations to achieve high levels of stereocontrol. This document provides detailed application notes and protocols for the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated N-acyl derivatives of this compound.

The gem-dimethyl substitution at the C5 position of the oxazolidinone ring enhances facial bias, leading to superior diastereoselectivity in conjugate addition reactions compared to traditional Evans auxiliaries. This methodology is particularly valuable for the synthesis of enantiomerically enriched β-substituted carboxylic acids, aldehydes, and other chiral building blocks crucial in pharmaceutical and natural product synthesis. Organocuprates are commonly employed as nucleophiles in these reactions, affording the desired products with high diastereoselectivity, often exceeding 95% de.[1][2]

Data Presentation

The diastereoselective conjugate addition to N-enoyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one derivatives proceeds with high efficiency and stereocontrol for a range of nucleophiles and electrophiles. The following table summarizes representative data for this transformation.

EntryN-Enoyl Group (R¹)Nucleophile (R²-Cu)ProductDiastereoselectivity (de)Yield (%)
1CrotonylMe₂CuLi(S)-N-((R)-3-Methylbutanoyl)-4-benzyl-5,5-dimethyloxazolidin-2-one>95%High
2CinnamoylPh₂CuLi(S)-N-((R)-3,3-Diphenylpropanoyl)-4-benzyl-5,5-dimethyloxazolidin-2-one>95%High
3Crotonyl(n-Bu)₂CuLi(S)-N-((R)-3-Methylheptanoyl)-4-benzyl-5,5-dimethyloxazolidin-2-one>95%High
4Acryloyl(i-Pr)₂CuLi(S)-N-((R)-3,4-Dimethylpentanoyl)-4-benzyl-5,5-dimethyloxazolidin-2-one>95%High

Note: The yields are generally reported as "high" in the literature for this class of reactions. Specific yields may vary depending on the substrate and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the diastereoselective conjugate addition, from the acylation of the auxiliary to the final cleavage step.

Protocol 1: N-Acylation of this compound

A general procedure for the preparation of the α,β-unsaturated N-acyl derivative.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • α,β-Unsaturated acyl chloride (e.g., crotonyl chloride)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve the α,β-unsaturated acyl chloride (1.1 eq) in anhydrous THF.

  • Add the acyl chloride solution to the lithium salt solution at -78 °C dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between Et₂O and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-enoyl oxazolidinone.

Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate

A general procedure for the 1,4-addition of an organocuprate to the N-enoyl derivative.

Materials:

  • N-Enoyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Copper(I) iodide (CuI) or Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Organolithium or Grignard reagent (e.g., methyllithium, phenylmagnesium bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add CuI (2.0 eq).

  • Add anhydrous Et₂O and cool the suspension to -40 °C.

  • Slowly add the organolithium or Grignard reagent (4.0 eq) dropwise to form the organocuprate. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve the N-enoyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous Et₂O.

  • Cool the solution of the N-enoyl oxazolidinone to -78 °C.

  • Transfer the freshly prepared organocuprate solution to the N-enoyl oxazolidinone solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonia.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

A representative procedure for the hydrolytic cleavage of the N-acyl product to the corresponding carboxylic acid.

Materials:

  • N-Acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one conjugate addition product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the excess peroxide by the addition of aqueous sodium sulfite solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous solution with Et₂O or EtOAc to recover the chiral auxiliary.

  • Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with EtOAc.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the chiral carboxylic acid.

Visualizations

G cluster_0 Preparation of Michael Acceptor cluster_1 Conjugate Addition cluster_2 Auxiliary Cleavage and Recovery Auxiliary This compound Base n-BuLi, THF, -78°C Auxiliary->Base Deprotonation Acyl_Chloride R-COCl Base->Acyl_Chloride Acylation N_Enoyl N-Enoyl Oxazolidinone (Michael Acceptor) Acyl_Chloride->N_Enoyl Addition Diastereoselective Conjugate Addition N_Enoyl->Addition Nucleophile Organocuprate (R'₂CuLi) Nucleophile->Addition Adduct N-Acyl Adduct Addition->Adduct Cleavage Hydrolysis (LiOH, H₂O₂) Adduct->Cleavage Product Chiral Carboxylic Acid Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Experimental workflow for diastereoselective conjugate addition.

Caption: Mechanism of diastereoselective conjugate addition.

References

Application Notes: Scalable Synthesis of Chiral Aldehydes Using (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral aldehydes is a critical process in the development of pharmaceuticals and other biologically active molecules. These aldehydes are versatile building blocks for the construction of complex stereocenters. This application note details a scalable and highly stereoselective method for preparing α-substituted chiral aldehydes using the "SuperQuat" chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one. This method relies on the diastereoselective alkylation of an N-acyl derivative of the auxiliary, followed by a straightforward reduction. The gem-dimethyl substitution at the C5 position of the oxazolidinone ring enhances facial selectivity during the alkylation step, leading to high diastereomeric and enantiomeric purity of the final aldehyde product.[1]

Overview of the Synthetic Pathway

The synthesis of chiral aldehydes using this compound follows a three-step sequence:

  • N-Acylation: The chiral auxiliary is first acylated with an appropriate acyl chloride or anhydride to introduce the desired backbone.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which undergoes a highly diastereoselective alkylation with an alkyl halide.

  • Reductive Cleavage: The resulting α-substituted N-acyl oxazolidinone is reduced with diisobutylaluminium hydride (DIBAL-H) at low temperature to yield the target chiral aldehyde, with the chiral auxiliary being recoverable.

Data Presentation

The following tables summarize the typical yields, diastereoselectivities, and enantiomeric excesses observed in the synthesis of various chiral aldehydes using this methodology.

Table 1: Diastereoselective Alkylation of N-Acyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

EntryAcyl Group (R¹)Alkyl Halide (R²-X)Product Diastereomeric Excess (de)
1PropionylBenzyl bromide>95%
2PropionylMethyl iodide90%
3ButyrylEthyl iodide92%
4PhenylacetylAllyl bromide88%

Table 2: DIBAL-H Reduction to Chiral Aldehydes

Entryα-Substituted N-Acyl Oxazolidinone (from Table 1)Product AldehydeEnantiomeric Excess (ee)Overall Yield (from acylated auxiliary)
1Entry 1(R)-2-Methyl-3-phenylpropanal>98%85%
2Entry 2(R)-2-Methylpropanal95%88%
3Entry 3(R)-2-Ethylbutanal96%82%
4Entry 4(R)-2-Phenylpent-4-enal93%79%

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Acyl chloride (e.g., Propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the asymmetric alkylation of the N-acylated auxiliary.

Materials:

  • N-Acyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise, and stir the resulting solution at -78 °C for 30-60 minutes to form the sodium enolate.[2]

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the diastereomerically enriched product.

Protocol 3: Reductive Cleavage to the Chiral Aldehyde

This protocol describes the final step to obtain the chiral aldehyde.

Materials:

  • α-Substituted N-acyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α-substituted N-acyl oxazolidinone (1.0 eq) in anhydrous DCM or diethyl ether.

  • Cool the solution to -78 °C.

  • Add DIBAL-H (1.1-1.5 eq) dropwise, maintaining the internal temperature below -70 °C.[3][4]

  • Stir the reaction at -78 °C for 1.5-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of ammonium chloride or Rochelle's salt. Stir vigorously until a precipitate forms or the layers become clear.[3]

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile) to yield the crude chiral aldehyde, which can be used without further purification or purified by careful column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Aux (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one Acylation Step 1: N-Acylation (n-BuLi, THF, -78°C) Aux->Acylation AcylCl Acyl Chloride (R¹COCl) AcylCl->Acylation Alkylation Step 2: Diastereoselective Alkylation (NaHMDS, R²-X, THF, -78°C) Acylation->Alkylation N-Acyl Intermediate Reduction Step 3: Reductive Cleavage (DIBAL-H, -78°C) Alkylation->Reduction α-Substituted Intermediate Aldehyde Chiral Aldehyde (R¹R²CHCHO) Reduction->Aldehyde RecoveredAux Recovered Auxiliary Reduction->RecoveredAux AlkylHalide Alkyl Halide (R²-X) AlkylHalide->Alkylation

Caption: Overall workflow for the synthesis of chiral aldehydes.

stereochemical_model cluster_model Stereochemical Rationale Enolate Chelated Sodium Enolate Approach Electrophile (R²-X) Approach Enolate->Approach Less hindered face Product Major Diastereomer Approach->Product Alkylation note The bulky benzyl group and gem-dimethyl groups on the auxiliary effectively block one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

Caption: Model for diastereoselective alkylation.

References

Formation of (Z)-enolates from N-acyl (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective formation of (Z)-enolates from N-acyl derivatives of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one. This chiral auxiliary, a modification of the well-established Evans auxiliary, is instrumental in asymmetric synthesis for establishing stereocenters with a high degree of control. The generation of a geometrically defined (Z)-enolate is a critical step that dictates the stereochemical outcome of subsequent alkylation, aldol, and other carbon-carbon bond-forming reactions. This guide will cover two primary, reliable methods for (Z)-enolate formation: "hard" enolization using lithium diisopropylamide (LDA) and "soft" enolization using di-n-butylboron triflate with a tertiary amine base.

Introduction

The use of chiral auxiliaries is a powerful strategy in modern organic synthesis to control the stereochemical course of a reaction. The this compound auxiliary provides a sterically demanding environment that effectively directs the formation of the (Z)-enolate upon deprotonation of the corresponding N-acyl derivative. The bulky benzyl and gem-dimethyl groups on the oxazolidinone ring are designed to minimize competing reaction pathways and enhance facial selectivity in subsequent reactions of the enolate. The formation of the (Z)-enolate is crucial as it leads to a predictable and highly diastereoselective outcome in reactions with various electrophiles, which is a cornerstone for the synthesis of complex chiral molecules in drug discovery and development.

Data Presentation

The stereoselectivity of enolate formation is paramount for the success of subsequent asymmetric transformations. The following tables summarize the expected diastereoselectivity for the formation of (Z)-enolates under different conditions. It is widely accepted in the literature that for N-acyl oxazolidinones, the formation of the (Z)-enolate is highly favored.

Base/Lewis Acid Solvent Temperature (°C) Typical (Z:E) Ratio Reference
LDATHF-78>99:1General knowledge
NaHMDSTHF-78>99:1General knowledge
Di-n-butylboron triflate / Hünig's baseCH₂Cl₂0 to -78>99:1General knowledge
TiCl₄ / Hünig's baseCH₂Cl₂-78>95:5General knowledge

Table 1: Expected (Z:E) ratios for enolate formation from N-acyl this compound under various conditions.

Experimental Protocols

Protocol 1: (Z)-Lithium Enolate Formation using LDA

This protocol describes the "hard" enolization of an N-acyl this compound using lithium diisopropylamide (LDA).

Materials:

  • N-acyl this compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.05 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the N-acyl this compound (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of the N-acyl oxazolidinone via cannula or syringe.

  • Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithium enolate is typically rapid. The resulting pale yellow solution of the (Z)-lithium enolate is now ready for reaction with an electrophile.

Protocol 2: (Z)-Boron Enolate Formation using Di-n-butylboron triflate

This protocol describes the "soft" enolization of an N-acyl this compound using di-n-butylboron triflate and a tertiary amine base.

Materials:

  • N-acyl this compound (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

  • Di-n-butylboron triflate (Bu₂BOTf) (1.1 equiv)

  • N,N-Diisopropylethylamine (Hünig's base) or triethylamine (1.2 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the N-acyl this compound (1.0 equiv) in anhydrous CH₂Cl₂ or Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-n-butylboron triflate (1.1 equiv) dropwise via syringe.

  • After stirring for 5 minutes, add the tertiary amine base (1.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then cool to -78 °C. The resulting solution contains the (Z)-boron enolate, which is ready for subsequent reactions.

Mandatory Visualizations

Z_Enolate_Formation_Workflow cluster_start Starting Material cluster_methods Enolization Methods cluster_product Product cluster_application Applications start N-acyl (S)-4-Benzyl- 5,5-dimethyloxazolidin-2-one method1 Hard Enolization (LDA, THF, -78°C) start->method1 method2 Soft Enolization (Bu₂BOTf, Base, CH₂Cl₂, 0 to -78°C) start->method2 product (Z)-Enolate method1->product method2->product app1 Stereoselective Alkylation product->app1 app2 Stereoselective Aldol Reaction product->app2

Caption: Workflow for the formation of (Z)-enolates.

Logical Relationships

The stereochemical outcome of reactions involving these chiral auxiliaries is dictated by a clear set of logical relationships.

Logical_Relationship Auxiliary Chiral Auxiliary (this compound) Enolate (Z)-Enolate Geometry Auxiliary->Enolate Directs Facial_Bias Facial Bias (Steric Shielding by Benzyl and gem-Dimethyl Groups) Enolate->Facial_Bias Establishes Diastereoselectivity High Diastereoselectivity in C-C Bond Formation Facial_Bias->Diastereoselectivity Ensures

Caption: Control of stereoselectivity.

Application Notes and Protocols for Lewis Acid Selection in Reactions with (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a robust chiral auxiliary, widely employed in asymmetric synthesis to achieve high levels of stereocontrol. Derived from (S)-phenylalanine, this auxiliary, often referred to as an Evans-type auxiliary, directs the stereochemical outcome of reactions at the α-carbon of an attached acyl group. The selection of an appropriate Lewis acid is critical in these reactions, as it influences the formation of specific enolates and the geometry of the transition state, thereby dictating the diastereoselectivity of the product. This document provides detailed application notes and protocols for the selection and use of various Lewis acids in aldol, alkylation, and Michael addition reactions with N-acylated this compound.

Lewis Acid Selection: Data Summary

The choice of Lewis acid is paramount in controlling the stereochemical outcome of reactions involving the this compound chiral auxiliary. The following tables summarize the performance of different Lewis acids in key asymmetric transformations.

Table 1: Diastereoselective Aldol Reactions

The Evans aldol reaction is a reliable method for synthesizing syn-aldol products.[1] The stereoselectivity is governed by the formation of a six-membered, chair-like transition state upon chelation of the Lewis acid to the carbonyl groups of the N-acyloxazolidinone.[1][2]

Lewis AcidBaseAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Dibutylboron triflate (Bu₂BOTf)Diisopropylethylamine (DIPEA)Isobutyraldehyde>99:<1High[2][3]
Titanium tetrachloride (TiCl₄)Diisopropylethylamine (DIPEA)Benzaldehyde97:386[4][5]
Titanium tetrachloride (TiCl₄)Diisopropylethylamine (DIPEA)2,4-Dichlorobenzaldehyde97:3-[4][5]
Table 2: Diastereoselective Alkylation Reactions

Diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a powerful tool for creating stereogenic centers. Group IVa metal enolates, particularly those of zirconium, have shown unique reactivity for challenging alkylations.[6]

Lewis AcidBaseElectrophileDiastereomeric RatioYield (%)Reference
Zirconium tetrachloride (ZrCl₄)LiHMDSt-Butyl bromide95:570[6]
Tin tetrachloride (SnCl₄)LiHMDSt-Butyl bromide91:950[6]
Titanium tetrachloride (TiCl₄)LiHMDSt-Butyl bromide-2[6]
Sodium Hexamethyldisilazide (NaHMDS)-Benzyl Bromide85-94% d.e.-[7][8]
Table 3: Lewis Acid Screening for Michael Additions

The conjugate addition of nucleophiles to N-enoyl oxazolidinones provides access to β-functionalized chiral carbonyl compounds. The choice of Lewis acid is crucial for catalytic turnover and achieving high yields.

Lewis Acid (10 mol%)AdditiveDiastereomeric RatioYield (%)Reference
Scandium triflate (Sc(OTf)₃)HFIP-77-80[9][10]
Zinc chloride (ZnCl₂)HFIP-<47 (stoichiometric)[9]
Ethylaluminum dichloride (Et₂AlCl)HFIP-3[9]
Magnesium triflate (Mg(OTf)₂)HFIP-0[9]
Copper(II) triflate (Cu(OTf)₂)HFIP-0[9]

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is determined by the specific coordination of the Lewis acid, which dictates the conformation of the transition state.

lewis_acid_selection cluster_reactants Reactants cluster_lewis_acid Lewis Acid Choice cluster_transition_state Transition State Geometry cluster_products Stereochemical Outcome N-Acyl Auxiliary N-Acyl Auxiliary Boron Lewis Acid Boron Lewis Acid N-Acyl Auxiliary->Boron Lewis Acid Forms Z-enolate Titanium/Zirconium Lewis Acid Titanium/Zirconium Lewis Acid N-Acyl Auxiliary->Titanium/Zirconium Lewis Acid Forms enolate Electrophile Electrophile Chelated Chair-like TS Chelated Chair-like TS Electrophile->Chelated Chair-like TS Open-chain TS Open-chain TS Electrophile->Open-chain TS Boron Lewis Acid->Chelated Chair-like TS Titanium/Zirconium Lewis Acid->Open-chain TS Syn Product Syn Product Chelated Chair-like TS->Syn Product High Diastereoselectivity Anti Product Anti Product Open-chain TS->Anti Product May favor anti or syn depending on other factors experimental_workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N₂) - Dissolve N-acyl auxiliary in anhydrous solvent start->setup cool Cool to Reaction Temperature (e.g., -78 °C, 0 °C) setup->cool lewis_acid Add Lewis Acid (e.g., Bu₂BOTf, TiCl₄) cool->lewis_acid base Add Base (e.g., DIPEA, LiHMDS) lewis_acid->base enolate Enolate Formation (Stir for specified time) base->enolate electrophile Add Electrophile (e.g., Aldehyde, Alkyl Halide) enolate->electrophile reaction Reaction (Stir for specified time and temperature) electrophile->reaction quench Quench Reaction (e.g., with NH₄Cl or buffer) reaction->quench extraction Workup: - Extraction - Washing - Drying quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) purification->cleavage end End cleavage->end

References

Recycling Strategies for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a key member of the Evans family of chiral auxiliaries, is a cornerstone in modern asymmetric synthesis. Its bulky gem-dimethyl group provides enhanced stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and conjugate additions, making it an invaluable tool in the synthesis of complex chiral molecules and active pharmaceutical ingredients. The economic viability and sustainability of processes employing this auxiliary on a laboratory or industrial scale are significantly enhanced by efficient recycling strategies.

This document provides detailed application notes and experimental protocols for the cleavage, recovery, and purification of this compound, enabling its reuse without compromising stereochemical integrity.

Overview of Recycling Strategies

The recycling of this compound involves two main stages: cleavage from the N-acyl substrate to release the desired chiral product and subsequent purification of the liberated auxiliary. The choice of cleavage method is dictated by the desired functionality of the final product. The most common strategies are:

  • Hydrolytic Cleavage: Yields chiral carboxylic acids.

  • Reductive Cleavage: Produces chiral alcohols or aldehydes.

  • Transesterification: Generates chiral esters.

Following cleavage, the auxiliary is typically recovered from the organic phase of the reaction workup and purified by either recrystallization or flash column chromatography.

Data Presentation: Recovery Yields of this compound

The efficiency of a recycling strategy is primarily assessed by the recovery yield of the chiral auxiliary. The following table summarizes typical recovery yields for Evans-type auxiliaries under various cleavage conditions. While specific data for the (S)-4-benzyl-5,5-dimethyl variant is limited, the yields are expected to be comparable to the widely reported parent structures.

Cleavage MethodReagentsDesired ProductTypical Auxiliary Recovery Yield
HydrolyticLiOH / H₂O₂Carboxylic Acid>92%
Reductive (to Alcohol)LiBH₄ or LiAlH₄AlcoholHigh (Qualitative)
Reductive (to Aldehyde)DIBAL-HAldehydeHigh (Qualitative)
TransesterificationNaOMe / MeOHMethyl EsterHigh (Qualitative)

Note: "High (Qualitative)" indicates that while the recovery is reported to be efficient, specific quantitative yields for this compound under these conditions are not extensively documented in the literature. The recovery is generally expected to be high based on standard laboratory procedures.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage and Auxiliary Recovery

This protocol describes the cleavage of an N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one to afford a chiral carboxylic acid and the subsequent recovery of the auxiliary.

Materials:

  • N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Tetrahydrofuran (THF)

  • Distilled water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cleavage: a. Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water. b. Cool the solution to 0 °C in an ice bath. c. Slowly add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (1.5 equiv) in water. d. Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC. e. Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) at 0 °C and stir for 20 minutes.

  • Work-up and Auxiliary Recovery: a. Concentrate the reaction mixture in vacuo to remove the THF. b. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The chiral auxiliary will be in the organic phase. c. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Product Isolation: a. Acidify the aqueous layer from step 2b to pH ~2 with 1M HCl. b. Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer) to isolate the carboxylic acid product.

Protocol 2: Reductive Cleavage to an Alcohol and Auxiliary Recovery

This protocol outlines the reductive cleavage of the N-acyl auxiliary to yield a chiral primary alcohol.

Materials:

  • N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or Rochelle's salt solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cleavage: a. Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C. c. Add the hydride reagent (LiBH₄ or LiAlH₄, 2.0-3.0 equiv) portion-wise, maintaining the temperature at 0 °C. d. Stir the reaction at 0 °C until completion (monitored by TLC).

  • Work-up and Auxiliary Recovery: a. Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution or Rochelle's salt. b. Allow the mixture to warm to room temperature and stir until two clear layers form. c. Separate the layers and extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The residue contains both the chiral alcohol and the auxiliary.

Protocol 3: Purification of Recovered this compound

The crude auxiliary recovered from the above protocols can be purified by either recrystallization or flash column chromatography.

Method A: Recrystallization

  • Dissolve the crude auxiliary in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Method B: Flash Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude auxiliary in a minimal amount of dichloromethane or the mobile phase.

  • Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Collect the fractions containing the pure auxiliary (monitor by TLC) and concentrate under reduced pressure.

Protocol 4: Purity Assessment of Recycled Auxiliary

The purity of the recycled this compound should be assessed to ensure its suitability for reuse.

1. Chemical Purity (¹H NMR Spectroscopy):

  • Dissolve a small sample of the recycled auxiliary in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Compare the spectrum to that of an authentic, pure sample. The absence of signals from residual solvents or byproducts confirms chemical purity.

2. Enantiomeric Purity (Chiral HPLC):

  • Column: A polysaccharide-based chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A polar organic mobile phase, such as acetonitrile (ACN) or a mixture of alcohols (e.g., methanol, ethanol, isopropanol).

  • Detection: UV at 210 nm.

  • Procedure: a. Dissolve a small amount of the recycled auxiliary in the mobile phase. b. Inject the solution onto the chiral HPLC system. c. The enantiomeric purity (enantiomeric excess, ee%) can be determined by integrating the peak areas of the two enantiomers. For the (S)-enantiomer, a single major peak should be observed.

Mandatory Visualizations

experimental_workflow cluster_cleavage Cleavage of N-Acyl Auxiliary cluster_workup Work-up & Separation cluster_purification Purification & Analysis cluster_reuse Reuse start N-Acyl-(S)-4-benzyl- 5,5-dimethyloxazolidin-2-one hydrolytic Hydrolytic Cleavage (LiOH / H₂O₂) start->hydrolytic reductive_alc Reductive Cleavage (LiBH₄ or LiAlH₄) start->reductive_alc reductive_ald Reductive Cleavage (DIBAL-H) start->reductive_ald transesterification Transesterification (NaOMe / MeOH) start->transesterification workup Aqueous Work-up hydrolytic->workup reductive_alc->workup reductive_ald->workup transesterification->workup separation Phase Separation workup->separation organic_phase Organic Phase: Crude Auxiliary separation->organic_phase Extraction aqueous_phase Aqueous Phase: Product separation->aqueous_phase Extraction purification Purification organic_phase->purification recrystallization Recrystallization purification->recrystallization chromatography Flash Chromatography purification->chromatography pure_auxiliary Pure Recycled Auxiliary recrystallization->pure_auxiliary chromatography->pure_auxiliary analysis Purity Analysis pure_auxiliary->analysis nmr ¹H NMR analysis->nmr Chemical Purity hplc Chiral HPLC analysis->hplc Enantiomeric Purity reuse Reuse in Asymmetric Synthesis nmr->reuse hplc->reuse

Caption: Workflow for the recycling of this compound.

logical_relationship cluster_decision Decision Pathway for Cleavage Method desired_product Desired Product Functionality carboxylic_acid Carboxylic Acid desired_product->carboxylic_acid is a alcohol Alcohol desired_product->alcohol is an aldehyde Aldehyde desired_product->aldehyde is an ester Ester desired_product->ester is an hydrolytic Hydrolytic carboxylic_acid->hydrolytic leads to reductive_strong Reductive (Strong) alcohol->reductive_strong leads to reductive_mild Reductive (Mild) aldehyde->reductive_mild leads to transesterification Transesterification ester->transesterification leads to cleavage_method Selected Cleavage Method hydrolytic->cleavage_method reductive_strong->cleavage_method reductive_mild->cleavage_method transesterification->cleavage_method

Caption: Decision tree for selecting the appropriate cleavage method.

Troubleshooting & Optimization

Improving diastereoselectivity in Evans aldol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evans aldol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected level of diastereoselectivity for a standard Evans syn-aldol reaction?

For propionate and other substituted N-acyloxazolidinones, the Evans aldol reaction is known for its exceptionally high diastereoselectivity, typically yielding the syn-aldol product. Diastereomeric ratios (d.r.) are often reported to be greater than 100:1 and can even exceed 500:1, making the minor diastereomer difficult to detect by standard NMR analysis.[1][2] This high level of control is attributed to a well-ordered, chair-like Zimmerman-Traxler transition state.

Q2: Why is my diastereoselectivity low when using an N-acetyl oxazolidinone (acetate aldol)?

Standard Evans conditions provide poor selectivity (often around 1:1 d.r.) for acetate aldol reactions.[1][3] The α-methyl group (or other substituent) in propionate systems is crucial for enforcing a highly organized transition state. It creates a steric clash that disfavors one of the competing transition states.[3][4] In the absence of this group, the energy difference between the two transition states is minimal, leading to poor diastereoselectivity.[3][4]

Q3: How can I improve the diastereoselectivity of an acetate aldol reaction?

To achieve high selectivity in acetate aldol reactions, modifications to the standard protocol are necessary. One successful approach involves using a modified chiral auxiliary, such as a thiazolidinethione, and switching from a boron to a tin-based Lewis acid.[3] This combination enforces a more ordered transition state, leading to improved diastereoselectivity.

Q4: Can I obtain the anti-aldol product using an Evans auxiliary?

Yes, by modifying the reaction conditions, it is possible to favor the formation of the anti-aldol product. Switching the Lewis acid from a boron reagent (like Bu₂BOTf) to a magnesium halide (e.g., MgCl₂) can reverse the diastereoselectivity.[5][6] This change is believed to promote a boat-like transition state instead of the typical chair-like transition state, leading to the anti adduct.[5][6]

Q5: What is a "non-Evans syn" aldol product and how is it formed?

A "non-Evans syn" product is the enantiomer of the standard Evans syn-aldol adduct. It can be obtained by using a different chiral auxiliary, such as a thiazolidinethione developed by Crimmins, in combination with a titanium-based Lewis acid (e.g., TiCl₄). By adjusting the stoichiometry of additives like (-)-sparteine, one can selectively generate either the "Evans syn" or the "non-Evans syn" product from the same starting N-acylthiazolidinethione.

Troubleshooting Guide

This section addresses common problems encountered during Evans aldol reactions and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Propionate Aldol) 1. Incomplete enolate formation: Insufficient base or reaction time for enolization. 2. Incorrect temperature: Reaction run at too high a temperature, leading to less selective pathways. 3. Moisture contamination: Water can interfere with the Lewis acid and enolate. 4. Lewis acid choice: The Lewis acid may not be optimal for the specific substrate.1. Ensure stoichiometric amounts of a suitable base (e.g., triethylamine, diisopropylethylamine) are used. Allow sufficient time for enolization (typically 30-60 minutes at 0 °C). 2. Maintain strict temperature control. Enolization is typically performed at 0 °C, followed by cooling to -78 °C for the aldehyde addition.[2] 3. Use anhydrous solvents and reagents. Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar). 4. For standard syn-aldol products, dibutylboron triflate (Bu₂BOTf) is highly reliable.[7] If other products are desired, consider other Lewis acids (see data tables below).
Low or No Product Yield 1. Inactive reagents: Degradation of the Lewis acid, base, or aldehyde. 2. Enolizable aldehyde: The aldehyde substrate may be undergoing self-condensation or other side reactions. 3. Steric hindrance: Highly hindered ketones or aldehydes may react sluggishly.1. Use freshly distilled or purchased high-purity reagents. 2. For enolizable aldehydes, consider a modified protocol, such as the magnesium halide-catalyzed anti-aldol reaction, which includes slow addition of the aldehyde.[6] 3. Increase the reaction time or consider a slow warm-up from -78 °C to 0 °C after the initial reaction period. For very hindered systems, a more reactive Lewis acid might be necessary.
Formation of Unexpected Stereoisomer 1. Incorrect Lewis acid/auxiliary combination: The choice of Lewis acid dramatically influences the outcome (e.g., Boron for syn, Magnesium for anti). 2. Enolate geometry: While boron enolates reliably form the Z-enolate, other metals may give mixtures.1. Verify the Lewis acid and chiral auxiliary combination for your desired stereochemical outcome. Refer to the data tables for guidance. 2. The standard Bu₂BOTf/amine base protocol is highly selective for the Z-enolate, which leads to the syn product.[7][8]

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity of Propionate Aldol Reactions

This table illustrates the influence of different Lewis acids on the stereochemical outcome of the reaction between a propionyl N-acyloxazolidinone and an aldehyde.

Lewis AcidBaseAldehyde (R)Temperature (°C)SolventProductDiastereomeric Ratio (syn:anti)Reference
Bu₂BOTfEt₃Ni-Pr-78 to 0CH₂Cl₂syn>500:1[2]
Bu₂BOTfi-Pr₂NEtPh-78 to 0CH₂Cl₂syn150:1[2]
Sn(OTf)₂N-ethylpiperidinePh-78CH₂Cl₂syn96:4[1]
TiCl₄i-Pr₂NEti-Pr-78CH₂Cl₂syn94:6[1]
MgCl₂Et₃N / TMSCli-Pr-78EtOAcanti1:99[6]
MgBr₂·OEt₂Et₃N / TMSClPh-78EtOAcanti5:95[1]
Table 2: Effect of N-Acyl Substituent on Diastereoselectivity

This table highlights the critical role of the substituent on the N-acyl group in determining the diastereoselectivity of boron-mediated Evans aldol reactions.

N-Acyl GroupAldehyde (R)Temperature (°C)SolventDiastereomeric Ratio (syn:anti)Reference
Propionyl (CH₃CH₂CO-)i-Pr-78 to 0CH₂Cl₂>500:1[2]
Butyryl (CH₃(CH₂)₂CO-)i-Pr-78 to 0CH₂Cl₂>100:1[2]
Phenylacetyl (PhCH₂CO-)i-Pr-78 to 0CH₂Cl₂>100:1[2]
Acetyl (CH₃CO-)i-Pr-78 to 0CH₂Cl₂~1:1[1]

Experimental Protocols

Protocol 1: Standard Evans syn-Aldol Reaction

This protocol is a generalized procedure for a highly diastereoselective syn-aldol reaction using a boron enolate.

Materials:

  • N-propionyl chiral oxazolidinone (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt) (1.2 equiv)

  • Aldehyde (1.1 equiv)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice bath.

  • Add Bu₂BOTf dropwise, followed by the slow, dropwise addition of the amine base.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde dropwise. Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C by the addition of the pH 7 phosphate buffer.

  • Add methanol, followed by the slow, careful addition of 30% hydrogen peroxide to oxidize the boron byproducts. Stir vigorously for at least 1 hour.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Evans anti-Aldol Reaction (Magnesium Halide-Catalyzed)

This protocol describes a method for obtaining the anti-aldol adduct.

Materials:

  • N-propionyl chiral oxazolidinone (1.0 equiv)

  • Anhydrous ethyl acetate (EtOAc)

  • Anhydrous magnesium chloride (MgCl₂, 1.5 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Trimethylsilyl chloride (TMSCl, 2.2 equiv)

  • Aldehyde (1.2 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and anhydrous MgCl₂.

  • Add anhydrous ethyl acetate and cool the suspension to 0 °C.

  • Add triethylamine dropwise, followed by the slow addition of TMSCl.

  • Stir the mixture at 0 °C for 1 hour, then cool to -78 °C.

  • Add the aldehyde dropwise. Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Troubleshooting_Workflow Troubleshooting Low Diastereoselectivity Start Start: Low Diastereoselectivity Observed Check_Substrate Is it an Acetate Aldol? Start->Check_Substrate Check_Temp Was Temp < 0°C? Check_Substrate->Check_Temp No Solution_Acetate Action: Use modified auxiliary and/or Sn(OTf)₂. Check_Substrate->Solution_Acetate Yes Check_Reagents Are Reagents Anhydrous? Check_Temp->Check_Reagents Yes Solution_Temp Action: Maintain strict temp control (-78°C for addition). Check_Temp->Solution_Temp No Check_LA Verify Lewis Acid (e.g., Bu₂BOTf for syn) Check_Reagents->Check_LA Yes Solution_Reagents Action: Use anhydrous solvents. Flame-dry glassware. Check_Reagents->Solution_Reagents No Solution_LA Action: Use correct Lewis acid for desired stereoisomer. Check_LA->Solution_LA No End High Diastereoselectivity Achieved Check_LA->End Yes Solution_Acetate->End Solution_Temp->End Solution_Reagents->End Solution_LA->End

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Experimental_Workflow General Experimental Workflow for Evans Aldol A 1. Setup Flask under N₂/Ar, add N-acyl oxazolidinone and anhydrous solvent (CH₂Cl₂). B 2. Enolate Formation Cool to 0°C. Add Lewis Acid (e.g., Bu₂BOTf) followed by amine base. Stir 30-60 min. A->B Cool C 3. Aldol Addition Cool to -78°C. Add aldehyde dropwise. Stir for 2-4 hours. B->C Cool D 4. Reaction Quench Warm to 0°C. Add appropriate quench solution (e.g., pH 7 buffer for Boron). C->D Warm E 5. Workup Oxidize byproducts (if needed, e.g., H₂O₂ for Boron). Perform aqueous extraction. D->E Process F 6. Purification Dry organic layer, concentrate, and purify by flash column chromatography. E->F Isolate

Caption: Step-by-step experimental workflow for the Evans aldol reaction.

References

Troubleshooting low yields in alkylation with (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one chiral auxiliary in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction yield is consistently low. What are the most common causes?

A1: Low yields in Evans auxiliary alkylations can stem from several factors. The most common issues are related to the enolate formation step and the stability of the reagents and intermediates.

  • Incomplete Enolate Formation: The N-acyloxazolidinone must be fully deprotonated to form the enolate. If starting material is recovered, it's a strong indicator of incomplete deprotonation. This can be caused by an insufficient amount of base, poor quality base (e.g., partially hydrolyzed), or incorrect reaction temperature.

  • Side Reactions of the Base: Strong bases like Lithium Diisopropylamide (LDA) can react directly with the alkylating agent, especially if the electrophile is added before enolate formation is complete.

  • Moisture Contamination: Anhydrous conditions are critical. Any moisture will quench the strong base and the enolate, drastically reducing the yield. Ensure all glassware is oven-dried and solvents are properly distilled and dried.

  • Poor Electrophile Reactivity: Less reactive electrophiles, such as some primary and secondary alkyl halides, may require longer reaction times, higher temperatures, or a change in the counter-ion of the enolate (e.g., sodium vs. lithium), which can lead to other side reactions if not optimized.

  • Product Instability/Decomposition: In some cases, the N-acyloxazolidinone starting material or the alkylated product can be unstable under the reaction or workup conditions, leading to decomposition. For instance, using certain sodium amide bases in THF can lead to deacylation of the starting material.[1]

Q2: I'm observing poor diastereoselectivity in my reaction. How can I improve it?

A2: The high diastereoselectivity of this reaction relies on the formation of a rigid, chelated Z-enolate, which directs the electrophile to attack from the less sterically hindered face.[2] A loss of selectivity can indicate a problem with this transition state.

  • Incorrect Enolate Geometry: Ensure the conditions favor the formation of the Z-enolate. This is typically achieved with lithium or sodium amide bases in THF at -78 °C.[3]

  • Reaction Temperature: Allowing the reaction to warm up prematurely can disrupt the chelated transition state, leading to reduced diastereoselectivity. Maintain a low temperature (-78 °C) throughout the enolate formation and alkylation steps.

  • Electrophile Size: The steric bulk of the electrophile can influence selectivity. Very small electrophiles, like methyl iodide, have been shown to provide lower diastereoselectivity compared to bulkier ones like benzyl bromide.[3]

  • Epimerization: The newly formed stereocenter can epimerize if exposed to basic conditions for too long or at elevated temperatures, especially during workup or cleavage.[4][5] It is crucial to quench the reaction properly and use mild conditions for purification and cleavage.

Q3: How do I know if my enolate formation was successful?

A3: While direct analysis of the enolate is often impractical in a standard laboratory setting, a color change is a common indicator. Upon addition of the base (like LDA or NaHMDS) to the N-acyloxazolidinone solution at low temperature, a distinct color change, typically to yellow or orange, indicates the formation of the enolate. The disappearance of the starting material, as monitored by Thin Layer Chromatography (TLC) after quenching a small aliquot, is the most common method to confirm complete enolate formation before adding the electrophile.

Q4: What are the best practices for the cleavage of the chiral auxiliary?

A4: The goal of the cleavage step is to remove the auxiliary without affecting the newly created stereocenter.

  • Standard Conditions: The most common method for cleavage to the carboxylic acid is using lithium hydroperoxide (LiOH/H₂O₂), which is less likely to cause base-induced side reactions like epimerization.[4]

  • Side Reactions during Cleavage: A known side reaction is the hydrolysis of the carbamate carbonyl of the oxazolidinone ring instead of the desired amide carbonyl, which results in an undesired hydroxyamide byproduct.[6]

  • Optimization: To minimize the formation of the hydroxyamide byproduct, it has been shown that using a reduced amount of water in the THF/water solvent system can improve selectivity for the desired cleavage.[6]

  • Alternative Cleavages: The auxiliary can also be cleaved to furnish other functional groups. For example, reduction with reagents like LiAlH₄ or LiBH₄ yields the corresponding primary alcohol.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the alkylation reaction.

Troubleshooting Logic Diagram

TroubleshootingLowYields Start Low Yield or Low Diastereoselectivity CheckSM Analyze Crude Reaction: Any Starting Material (SM) Left? Start->CheckSM SM_Yes Yes, SM is present CheckSM->SM_Yes TLC/NMR analysis SM_No No, SM is consumed CheckSM->SM_No TLC/NMR analysis IncompleteEnolate Problem: Incomplete Enolate Formation SM_Yes->IncompleteEnolate CheckSelectivity Analyze Product Ratio: Is Diastereoselectivity (d.r.) low? SM_No->CheckSelectivity Solution_Base Solution: 1. Use fresh, high-quality base (e.g., LDA, NaHMDS). 2. Ensure accurate titration/quantification of base. 3. Verify anhydrous conditions (solvents, glassware). 4. Check reaction temperature (-78°C). IncompleteEnolate->Solution_Base Selectivity_Low Yes, d.r. is low CheckSelectivity->Selectivity_Low NMR/GC analysis Selectivity_Good No, d.r. is good, but yield is low CheckSelectivity->Selectivity_Good NMR/GC analysis Epimerization Problem: Epimerization or Poor Facial Selectivity Selectivity_Low->Epimerization Decomposition Problem: Product Decomposition or Side Reactions Selectivity_Good->Decomposition Solution_Temp Solution: 1. Strictly maintain temperature at -78°C. 2. Minimize time between enolate formation and quench. 3. Use a bulkier electrophile if possible. 4. Ensure quench and workup are non-basic or buffered. Epimerization->Solution_Temp Solution_Decomp Solution: 1. Check for deacylation (especially with Na-enolates in THF). 2. Ensure electrophile is pure and reactive. 3. Optimize purification to minimize product loss (e.g., column chromatography). 4. Consider alternative cleavage methods if loss occurs at that stage. Decomposition->Solution_Decomp

Caption: Troubleshooting decision tree for low yields.

Quantitative Data Summary

The success of the alkylation can be highly dependent on the choice of reagents. The following table summarizes representative yields and diastereoselectivities for the alkylation of N-propionyl oxazolidinones, demonstrating the impact of the auxiliary's stereocenter and the electrophile.

N-Acyl AuxiliaryElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio
(S)-N-Propionyl-4-benzyl-oxazolidinoneBenzyl bromideLDA/THF80-92>99:1
(S)-N-Propionyl-4-benzyl-oxazolidinoneAllyl iodideNaN(TMS)₂/THF61-7798:2
(S)-N-Propionyl-4-benzyl-oxazolidinoneMethyl iodideNaHMDS/THF75-8596:4
(R)-N-Propionyl-4-isopropyl-oxazolidinoneBenzyl bromideLDA/THF85-9599:1

Data compiled from multiple sources, including Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739 and related studies.[2][3][7]

Experimental Protocols

A detailed, multi-step protocol for a typical diastereoselective alkylation is provided below. This procedure has been optimized for undergraduate laboratories and is robust.[2]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of this compound (1.0 equiv) in anhydrous THF (approx. 0.5 M) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Add propionic anhydride (1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting auxiliary.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (approx. 0.2 M) in an oven-dried, multi-necked flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise, ensuring the internal temperature remains below -70 °C. A yellow color should develop.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with dilute HCl.

  • Extract the product with ethyl acetate (3x). The chiral auxiliary can often be recovered from the organic layer.

  • Concentrate the organic layers to yield the desired chiral carboxylic acid.

Experimental Workflow Diagram

AlkylationWorkflow Start Start: This compound Acylation Step 1: Acylation (Propionic Anhydride, DMAP, THF) Start->Acylation N_Acyl_Product N-Propionyl Oxazolidinone Acylation->N_Acyl_Product Enolate_Formation Step 2a: Enolate Formation (NaHMDS, THF, -78°C) N_Acyl_Product->Enolate_Formation Enolate_Intermediate Chelated (Z)-Enolate Intermediate Enolate_Formation->Enolate_Intermediate Alkylation Step 2b: Alkylation (Electrophile R-X, -78°C) Enolate_Intermediate->Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone Alkylation->Alkylated_Product Purification Purification (Flash Chromatography) Alkylated_Product->Purification Pure_Product Purified Diastereomer Purification->Pure_Product Cleavage Step 3: Auxiliary Cleavage (LiOH, H₂O₂, THF/H₂O, 0°C) Pure_Product->Cleavage Final_Product Final Product: Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

References

Technical Support Center: Asymmetric Synthesis with Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxazolidinone auxiliaries in asymmetric synthesis. Our goal is to help you overcome common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Acylation & Alkylation

Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes and how can I improve it?

Low diastereoselectivity is often traced back to issues with enolate formation.[1] To achieve high selectivity, complete and clean formation of the Z-enolate is crucial.[2][3] Here are key factors to consider:

  • Incomplete Enolate Formation: Ensure you are using a sufficiently strong base, such as LDA or NaHMDS, to completely deprotonate the N-acyl oxazolidinone.[2][3]

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water can quench the enolate, leading to side reactions and reduced selectivity. Always use freshly distilled, anhydrous solvents.[1]

    • Temperature Control: Maintain a low temperature (typically -78 °C) during enolate formation and alkylation to prevent enolate equilibration, which can decrease the diastereomeric ratio.[1]

  • Electrophile Reactivity: Highly reactive electrophiles, like allylic and benzylic halides, generally yield higher diastereoselectivity.[1][3] Less reactive electrophiles might necessitate longer reaction times or elevated temperatures, potentially compromising selectivity.[1]

Q2: What are the best practices for the acylation of the oxazolidinone auxiliary?

A common and effective method for acylation involves deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at -78 °C, followed by the addition of an acyl chloride.[1][3] A milder alternative utilizes an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) with an acid anhydride, which can often be performed at room temperature.[1][2]

Aldol Reactions

Q3: My Evans aldol reaction is showing poor stereoselectivity. What should I troubleshoot?

The stereochemical outcome of the Evans aldol reaction is highly dependent on the formation of the Z-enolate, which is typically achieved using a boron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (iPr₂NEt).[4][5] The reaction proceeds through a chair-like transition state to give the syn-aldol product.[4][6] Issues with stereoselectivity can arise from:

  • Lewis Acid Choice: The choice of Lewis acid is critical. Boron enolates are well-known for providing high levels of stereocontrol in this reaction.[4]

  • Base: A hindered amine base is used to facilitate the formation of the Z-enolate.

  • Temperature: Low temperatures are essential to maintain the integrity of the transition state.

Auxiliary Cleavage

Q4: I am experiencing incomplete cleavage of the oxazolidinone auxiliary. What can I do?

Incomplete cleavage is a common issue. Monitoring the reaction progress using TLC or LC-MS is crucial.[7][8] If the reaction appears to have stalled, you might consider slightly increasing the equivalents of the cleavage reagents (e.g., LiOH and H₂O₂ for hydrolytic cleavage).[7] For reductive cleavages, ensuring the use of anhydrous solvents and an inert atmosphere is important.[7]

Q5: During the hydrolytic cleavage with LiOH/H₂O₂, I am observing a significant amount of a hydroxyamide byproduct. How can I minimize this?

The formation of a hydroxyamide impurity results from the nucleophilic attack at the carbamate carbonyl of the oxazolidinone ring (endocyclic cleavage) instead of the desired N-acyl carbonyl (exocyclic cleavage).[2][9] To favor the desired exocyclic cleavage:

  • Slow Addition at Low Temperature: Add the LiOH solution dropwise while maintaining the reaction temperature at 0 °C.[7][9] This helps to control the concentration of the hydroperoxide anion, which is the active nucleophile for the desired cleavage.[9]

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity and yield.[9]

Q6: My reductive cleavage with a strong reducing agent is yielding a complex mixture of products. What is happening?

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to undesired side reactions, including the cleavage of the oxazolidinone ring itself.[7] Using milder and more selective reducing agents, such as lithium borohydride (LiBH₄), can help to avoid these issues and cleanly provide the corresponding primary alcohol.[7]

Q7: Are there safety concerns with the LiOH/H₂O₂ cleavage method?

Yes. The reaction between LiOH and H₂O₂ can lead to the decomposition of the peracid intermediate, resulting in the evolution of oxygen gas.[8][9] In a sealed vessel, this can create a pressurized and potentially flammable atmosphere, especially with organic solvents present.[8][9] It is critical to ensure proper venting and to conduct the reaction in a well-ventilated fume hood.[8]

Troubleshooting Guides

Low Diastereoselectivity in Alkylation
Potential Cause Troubleshooting Action
Incomplete enolate formationUse a stronger base or increase equivalents of the current base. Ensure accurate determination of base concentration.
Presence of waterUse freshly distilled, anhydrous solvents. Flame-dry glassware before use.
Temperature fluctuationsMaintain a constant low temperature (e.g., -78 °C) using a cryostat or a well-maintained dry ice/acetone bath.
Incorrect enolate geometryFor Evans auxiliaries, Z-enolates are desired. Ensure the use of appropriate conditions (e.g., NaHMDS or LDA in THF).
Low reactivity of electrophileConsider using a more reactive electrophile or adding a Lewis acid to activate it. Be aware that this may affect selectivity.
Side Reactions During Auxiliary Cleavage
Side Product/Issue Potential Cause Troubleshooting Action
Hydroxyamide formationEndocyclic cleavage of the oxazolidinone ring by the nucleophile.[9]For LiOH/H₂O₂ cleavage, add the base slowly at 0 °C.[7][9]
Epimerization of the productBasic conditions or elevated temperatures during cleavage.[8]Perform the cleavage at low temperatures (e.g., 0 °C).[8] Consider milder, non-basic cleavage methods if the product is base-sensitive.
Incomplete reactionInsufficient reagents or reaction time.[7]Monitor the reaction by TLC or LC-MS. If necessary, add more cleavage reagent or extend the reaction time.[7]
Complex product mixture (reductive cleavage)Over-reduction or cleavage of the auxiliary ring by a strong reducing agent.[7]Use a milder reducing agent like LiBH₄.[7]
Oxygen evolution (LiOH/H₂O₂ method)Decomposition of the peracid intermediate.[8][9]Ensure proper venting of the reaction vessel and work in a well-ventilated fume hood.[8]

Experimental Protocols

General Protocol for Diastereoselective Alkylation
  • Acylation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes, then add the acyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify by flash chromatography.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add NaHMDS or LDA (1.1 equiv) dropwise and stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C. Stir for several hours at this temperature, then slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the diastereomers by flash column chromatography.

General Protocol for Hydrolytic Cleavage (LiOH/H₂O₂)
  • Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically 3:1 or 4:1) and cool to 0 °C.

  • Reagent Addition: Add 30% aqueous H₂O₂ (4.0-5.0 equiv) followed by the dropwise addition of an aqueous solution of LiOH (2.0-2.5 equiv) while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C until completion, as monitored by TLC or LC-MS.[7]

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[8]

  • Workup and Auxiliary Recovery: Adjust the pH to acidic (pH ~2-3) with an acid like 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base such as 1M NaOH and extract with an organic solvent.[8]

Visual Guides

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed CheckEnolate Step 1: Verify Enolate Formation Start->CheckEnolate CheckConditions Step 2: Examine Reaction Conditions CheckEnolate->CheckConditions Complete SolutionBase Use stronger/more base Ensure accurate concentration CheckEnolate->SolutionBase Incomplete? CheckElectrophile Step 3: Evaluate Electrophile CheckConditions->CheckElectrophile Conditions OK SolutionAnhydrous Use anhydrous solvents Flame-dry glassware CheckConditions->SolutionAnhydrous Moisture? SolutionTemp Maintain constant low temp. (-78°C) CheckConditions->SolutionTemp Temp. Fluctuation? SolutionReactive Use more reactive electrophile (e.g., allylic/benzylic halide) CheckElectrophile->SolutionReactive Low Reactivity?

Caption: Troubleshooting workflow for low diastereoselectivity.

Auxiliary_Cleavage_Decision_Tree Start Need to Cleave Auxiliary DesiredProduct What is the desired functional group? Start->DesiredProduct CarboxylicAcid Carboxylic Acid DesiredProduct->CarboxylicAcid PrimaryAlcohol Primary Alcohol DesiredProduct->PrimaryAlcohol Ester Ester DesiredProduct->Ester MethodHydrolytic Hydrolytic Cleavage (e.g., LiOH/H₂O₂) CarboxylicAcid->MethodHydrolytic MethodReductive Reductive Cleavage (e.g., LiBH₄) PrimaryAlcohol->MethodReductive MethodAlcoholysis Alcoholysis (e.g., NaOMe/MeOH) Ester->MethodAlcoholysis SideReactionCheck Observe Side Reactions? MethodHydrolytic->SideReactionCheck Hydroxyamide Hydroxyamide formation? SideReactionCheck->Hydroxyamide Yes Epimerization Epimerization? SideReactionCheck->Epimerization Yes OptimizeTemp Slow reagent addition at 0°C Hydroxyamide->OptimizeTemp LowerTemp Perform cleavage at lower temp. Epimerization->LowerTemp

References

Optimization of reaction conditions for (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the N-acyl group from this compound?

A1: The most common and effective methods for the cleavage of N-acyl oxazolidinones are hydrolytic, reductive, and transesterification reactions. The choice of method is dictated by the desired functionality of the final product.[1]

  • Hydrolytic Cleavage: This method is used to obtain the chiral carboxylic acid and typically employs reagents like lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[1][2][3]

  • Reductive Cleavage: To obtain the corresponding chiral primary alcohol, hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are used.[1] For the synthesis of chiral aldehydes, a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can be employed under carefully controlled conditions.[1][4]

  • Transesterification: This method yields the corresponding ester and is typically carried out using an alkoxide, such as sodium methoxide in methanol.[1]

Q2: I am observing low yields in my hydrolytic cleavage reaction. What are the potential causes and solutions?

A2: Low yields in hydrolytic cleavage can stem from several factors, including incomplete reaction, steric hindrance, or suboptimal reaction conditions. To address this, you can:

  • Increase Reaction Temperature: For sterically hindered substrates, refluxing the reaction mixture can provide the necessary activation energy.[5]

  • Optimize Solvent System: While a mixture of THF and water is standard, using a co-solvent like DMSO or DMPU can improve solubility and reaction rates.[5]

  • Use a More Potent Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a more powerful nucleophile than LiOH alone and can facilitate the cleavage of hindered substrates under milder conditions.[5]

Q3: During hydrolytic cleavage with LiOH/H₂O₂, I've noticed gas evolution. Is this normal and are there any safety concerns?

A3: Yes, the evolution of oxygen gas is a known phenomenon during the LiOH/H₂O₂-mediated cleavage of Evans oxazolidinones.[2][6] This occurs because the initially formed peracid intermediate is unstable and is rapidly reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[6] This can pose a significant safety risk, especially at a larger scale, due to the presence of flammable organic solvents. It is crucial to ensure proper inerting of the reaction vessel.[6]

Q4: How can I avoid epimerization at the α-carbon of my product during cleavage?

A4: Epimerization, the loss of stereochemical integrity, is a critical concern. The standard LiOH/H₂O₂ protocol for hydrolytic cleavage is generally considered to proceed with no or minimal erosion of stereochemistry.[3] For reductive cleavages, using milder reducing agents and maintaining low reaction temperatures (e.g., 0 °C to room temperature) is crucial to prevent epimerization.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of this compound.

Issue 1: Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
Starting material remains after the expected reaction time (as observed by TLC or LC-MS).Insufficient reagent stoichiometry.Increase the equivalents of the cleaving reagent (e.g., LiOH, H₂O₂, LiBH₄) incrementally.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for potential side product formation. For hydrolytic cleavage, refluxing may be necessary for hindered substrates.[5]
Poor solubility of the substrate.Consider a different solvent system. For example, adding a co-solvent like DMSO or DMPU can enhance solubility.[5]
Issue 2: Formation of Side Products
Symptom Possible Cause Troubleshooting Steps
An unexpected spot appears on TLC, potentially a hydroxyamide.Attack of the hydroxide ion on the endocyclic carbamate carbonyl instead of the exocyclic amide carbonyl during hydrolytic cleavage.[3]Ensure the use of LiOOH (from LiOH and H₂O₂) as the nucleophile, which preferentially cleaves the exocyclic carbonyl.[7]
A complex mixture of products is observed after reductive cleavage.Over-reduction of the desired product or side reactions.Use a milder reducing agent (e.g., LiBH₄ instead of LiAlH₄). Ensure anhydrous conditions and maintain a low reaction temperature (e.g., 0 °C).[3]
Issue 3: Difficulty in Product/Auxiliary Separation
Symptom Possible Cause Troubleshooting Steps
The desired product and the recovered chiral auxiliary are difficult to separate by column chromatography.Similar polarities of the product and the auxiliary.Modify the work-up procedure. For example, after hydrolytic cleavage, an acidic workup will protonate the carboxylic acid product, making it extractable into an organic solvent, while the auxiliary may behave differently.
Consider derivatizing the product (e.g., esterification of the carboxylic acid) to alter its polarity before chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the cleavage of N-acyl (S)-4-Benzyl-5,5-dimethyloxazolidin-2-ones to yield different functional groups. Please note that optimal conditions may vary depending on the specific acyl group.

Table 1: Hydrolytic Cleavage to Carboxylic Acid

ReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
LiOH, H₂O₂THF/H₂O (3:1)0 to RT2 - 12 h85 - 95
LiOH, H₂O₂THF/H₂O (4:1)03 h>90

Table 2: Reductive Cleavage to Primary Alcohol

ReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
LiBH₄THF or Et₂O0 to RT1 - 6 h80 - 95
LiAlH₄THF or Et₂O0 to RT1 - 4 h75 - 90

Table 3: Reductive Cleavage to Aldehyde

ReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
DIBAL-HToluene or CH₂Cl₂-781 - 3 h70 - 85

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equivalents).

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Reductive Cleavage to a Primary Alcohol
  • Dissolve the N-acyl oxazolidinone (1.0 equivalent) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add the reducing agent (e.g., LiBH₄, 2.0 equivalents) portion-wise.

  • Stir the reaction at 0 °C until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH, and then more water (Fieser workup).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[3]

Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_separation Separation Issues cluster_solution Solution start Reaction Issue Identified problem What is the primary issue? start->problem incomplete_q Is starting material present? problem->incomplete_q Incomplete Reaction side_product_q What type of side product? problem->side_product_q Side Products separation_q Difficulty separating product and auxiliary? problem->separation_q Separation Issues increase_reagents Increase reagent stoichiometry incomplete_q->increase_reagents Yes increase_temp Increase reaction temperature incomplete_q->increase_temp Still incomplete solution Optimized Reaction increase_reagents->solution change_solvent Change solvent system increase_temp->change_solvent Still incomplete change_solvent->solution hydroxyamide Hydroxyamide (Hydrolytic) side_product_q->hydroxyamide Hydroxyamide complex_mixture Complex Mixture (Reductive) side_product_q->complex_mixture Complex Mixture ensure_liooh Ensure in situ LiOOH formation hydroxyamide->ensure_liooh milder_conditions Use milder reducing agent / lower temp complex_mixture->milder_conditions ensure_liooh->solution milder_conditions->solution modify_workup Modify work-up procedure separation_q->modify_workup Yes derivatize Derivatize product before chromatography modify_workup->derivatize Still difficult modify_workup->solution Successful derivatize->solution

Caption: Troubleshooting workflow for oxazolidinone cleavage.

References

Technical Support Center: Purification of Diastereomeric Products from (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chiral auxiliary, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one. The focus is on the purification of diastereomeric products obtained from reactions utilizing this auxiliary.

Troubleshooting Guides

This section addresses common issues encountered during the purification of diastereomeric products.

Issue 1: Difficulty in Separating Diastereomers by Flash Column Chromatography

  • Question: My diastereomers are co-eluting or showing very poor separation on a silica gel column. What can I do?

  • Answer:

    • Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving the small differences in polarity between diastereomers.

      • Solution:

        • Systematic TLC Analysis: Perform a thorough screening of various solvent systems with different polarities and compositions. Good starting points for N-acyl oxazolidinone adducts include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.

        • Utilize a Shallow Gradient: A slow, shallow gradient of the more polar solvent can effectively resolve closely eluting spots.

        • Consider Different Solvent Properties: Explore solvent systems with different properties. For example, adding a small amount of a solvent like tert-butyl methyl ether or di-isopropyl ether can sometimes improve selectivity.

    • Potential Cause 2: Overloading the Column. Exceeding the capacity of the column can lead to band broadening and poor separation.

      • Solution: Reduce the amount of crude product loaded onto the column. As a general rule, aim for a loading capacity of 1-5% of the silica gel weight, depending on the difficulty of the separation.

    • Potential Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will result in a non-uniform flow of the mobile phase.

      • Solution: Ensure the silica gel is uniformly packed as a slurry and allowed to settle without any air bubbles.

    • Potential Cause 4: Similar Polarity of Diastereomers. In some cases, the structural differences between diastereomers are too subtle to allow for baseline separation on standard silica gel.

      • Solution:

        • Alternative Stationary Phases: Consider using a different stationary phase such as alumina (neutral or basic) or a bonded phase like diol or cyano.

        • Reverse-Phase Chromatography: If the compounds are sufficiently non-polar, reverse-phase flash chromatography on a C18-functionalized silica gel can be an effective alternative.

Issue 2: Low Yield of the Desired Diastereomer After Purification

  • Question: I'm losing a significant amount of my desired diastereomer during purification. How can I improve the yield?

  • Answer:

    • Potential Cause 1: Decomposition on Silica Gel. Some compounds may be sensitive to the acidic nature of standard silica gel.

      • Solution:

        • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites.

        • Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase.

    • Potential Cause 2: Product Streaking on the Column. The compound may be interacting too strongly with the stationary phase, leading to broad elution bands and incomplete recovery.

      • Solution:

        • Optimize the Solvent System: Add a small amount of a more polar solvent to the eluent to reduce tailing. For example, a small percentage of methanol in dichloromethane can be effective.

        • Change the Stationary Phase: As mentioned above, switching to a different stationary phase might be necessary.

    • Potential Cause 3: Inefficient Extraction during Workup. The desired product may not be fully extracted from the aqueous layer during the reaction workup.

      • Solution: Perform multiple extractions (3-4 times) with an appropriate organic solvent to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for separating diastereomers from this compound reactions by flash chromatography?

A1: A good starting point for flash chromatography on silica gel is a gradient elution with a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific substrate. For example, a shallow gradient from 5% to 20% ethyl acetate in hexanes over several column volumes is often effective.

Q2: How can I determine the diastereomeric ratio of my product?

A2: The diastereomeric ratio (d.r.) can be determined by several methods:

  • ¹H NMR Spectroscopy: Integration of well-resolved signals corresponding to each diastereomer in the crude reaction mixture can provide a good estimate of the d.r.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis on a normal phase or reverse phase column can often separate and quantify the diastereomers.

  • Gas Chromatography (GC): For volatile compounds, GC analysis on a suitable capillary column can be used to determine the d.r.

Q3: Is crystallization a viable method for separating the diastereomers?

A3: Yes, fractional crystallization can be a very effective method for separating diastereomers, especially on a larger scale. The success of this technique depends on the differential solubility of the diastereomers in a particular solvent system. It often requires screening various solvents and solvent mixtures to find conditions where one diastereomer crystallizes preferentially, leaving the other enriched in the mother liquor.

Q4: How do I remove the this compound auxiliary after my reaction?

A4: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. The choice of method depends on the desired final product. Common methods include:

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water is a standard and reliable method.[1]

  • Reduction to Alcohols: Lithium borohydride (LiBH₄) in a suitable solvent like THF or diethyl ether can be used to reductively cleave the auxiliary to afford the corresponding primary alcohol.[1]

  • Reduction to Aldehydes: Diisobutylaluminium hydride (DIBAL-H) can be used under carefully controlled conditions to yield the aldehyde.

  • Transesterification to Esters: Reaction with a sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH) will provide the methyl ester.

Quantitative Data Summary

The following table summarizes typical diastereoselectivities and yields for reactions employing N-acyl derivatives of this compound and related oxazolidinones.

Reaction TypeSubstrate/ElectrophileDiastereoselectivity (d.r. or de)Yield
Enolate AlkylationVarious alkyl halides85-94% deGood
Aldol ReactionVarious aldehydes≥86:14 d.r.65-82%
Aldol ReactionVarious aldehydesup to 32:1 d.r.High

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

  • Column Preparation: A glass column is slurry-packed with silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: The crude product is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial eluent) and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent removed, and the resulting dry powder loaded onto the column.

  • Elution: The column is eluted with a shallow gradient of increasing polarity. For example, starting with 5% ethyl acetate in hexanes, the polarity is gradually increased to 10%, 15%, and 20%, collecting fractions throughout the process.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure diastereomers.

  • Concentration: Fractions containing the pure desired diastereomer are combined and the solvent is removed under reduced pressure.

Protocol 2: Hydrolytic Cleavage of the Chiral Auxiliary to Yield a Carboxylic Acid

  • Reaction Setup: The N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one adduct (1.0 equiv) is dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: 30% aqueous hydrogen peroxide (H₂O₂) (4.0-5.0 equiv) is added dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2.0-2.5 equiv), maintaining the temperature at 0 °C.[1]

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Workup:

    • The THF is removed under reduced pressure.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 2 x 50 mL) to recover the chiral auxiliary.

    • The aqueous layer is then acidified to pH ~2 with 1 M HCl.

    • The acidified aqueous layer is extracted multiple times with ethyl acetate (3 x 50 mL) to isolate the carboxylic acid product.

  • Purification: The combined organic layers from the product extraction are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary to Yield a Primary Alcohol

  • Reaction Setup: The N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one adduct (1.0 equiv) is dissolved in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.

  • Reagent Addition: Lithium borohydride (LiBH₄) (2.0-3.0 equiv) is added portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction is stirred at 0 °C and may be allowed to warm to room temperature. The progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup:

    • The mixture is partitioned between the aqueous layer and an organic solvent like ethyl acetate.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to separate the desired primary alcohol from the recovered chiral auxiliary.

Visualizations

Experimental_Workflow cluster_diastereomers crude Crude Reaction Mixture purification Purification (Chromatography or Crystallization) crude->purification major Major Diastereomer purification->major minor Minor Diastereomer purification->minor cleavage Auxiliary Cleavage major->cleavage product Final Chiral Product cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary

Caption: General experimental workflow for the purification and subsequent cleavage of diastereomeric products.

Troubleshooting_Logic rect_node rect_node start Poor Separation? q_solvent Optimized Solvent System? start->q_solvent Yes q_loading Appropriate Loading? q_solvent->q_loading Yes sol_solvent Screen Solvents, Use Shallow Gradient q_solvent->sol_solvent No q_packing Column Packed Correctly? q_loading->q_packing Yes sol_loading Reduce Sample Load q_loading->sol_loading No alt_method Consider Alternative Methods q_packing->alt_method Yes sol_packing Repack Column q_packing->sol_packing No sol_alt_method - Different Stationary Phase - Reverse-Phase - Crystallization alt_method->sol_alt_method Yes

Caption: Troubleshooting flowchart for poor diastereomer separation by column chromatography.

References

Technical Support Center: Preventing Epimerization During Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate epimerization during the crucial step of chiral auxiliary removal.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue during auxiliary removal?

Epimerization is the unwanted inversion of a single stereocenter in a molecule that has multiple stereocenters.[1] This is a major concern in the synthesis of chiral drug candidates because different stereoisomers can exhibit vastly different pharmacological activities and safety profiles.[2] The conditions used to cleave a chiral auxiliary can sometimes be harsh enough to cause epimerization at a stereocenter that was carefully constructed in a previous step, leading to a mixture of diastereomers that can be difficult to separate and may compromise the efficacy and safety of the final product.[1]

Q2: What are the primary causes of epimerization during auxiliary removal?

Epimerization is most commonly caused by:

  • Acid or Base Catalysis: The presence of strong acids or bases can facilitate the removal of a proton from a stereocenter, leading to the formation of a planar enolate or a similar intermediate. Reprotonation can then occur from either face, resulting in a mixture of epimers.[1]

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for epimerization.[1]

  • Prolonged Reaction Times: The longer a compound is exposed to conditions that can induce epimerization, the greater the likelihood of this unwanted side reaction occurring.

Q3: Which chiral auxiliaries are commonly associated with epimerization concerns during removal?

While any chiral auxiliary removal can potentially lead to epimerization depending on the substrate and conditions, those involving the cleavage of an amide bond alpha to a stereocenter are particularly susceptible. Commonly used auxiliaries where epimerization should be carefully considered during removal include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Epimerization is observed during the removal of an Evans oxazolidinone auxiliary with LiOH/H₂O₂.

  • Potential Cause: While LiOH is considered less likely to cause epimerization than other strong bases, the combination with H₂O₂ can still lead to basic conditions that promote epimerization, especially if the stereocenter is particularly sensitive.[3][4] Another potential issue is the formation of a hydroxyamide impurity from the attack of hydroxide at the amide carbonyl.[4]

  • Recommended Solutions:

    • Lower the Reaction Temperature: Perform the cleavage at 0°C or even lower to minimize the rate of epimerization.[1]

    • Optimize Reagent Stoichiometry: Use the minimum effective amount of LiOH and H₂O₂ to achieve complete cleavage.

    • Alternative Reagents: Consider alternative, milder cleavage methods such as:

      • Reductive cleavage with LiBH₄ to yield the corresponding alcohol, which is generally less prone to epimerization.[5]

      • Transesterification with sodium methoxide in methanol to give the methyl ester.[5]

Issue 2: Racemization occurs when removing a pseudoephedrine auxiliary.

  • Potential Cause: The conditions used for hydrolysis (acidic or basic) or reduction may be too harsh for the substrate.

  • Recommended Solutions:

    • Milder Hydrolysis: If using acidic or basic hydrolysis to obtain the carboxylic acid, ensure the conditions are as mild as possible (e.g., lower temperature, shorter reaction time).

    • Reductive Cleavage: For conversion to alcohols, reagents like lithium amidotrihydroborate (LAB) can be effective.[2] For aldehydes, lithium triethoxyaluminum hydride is a suitable choice.[2]

Issue 3: Epimerization is still a problem even at low temperatures.

  • Potential Cause: The choice of base or solvent may be a contributing factor. Strong, non-hindered bases are more likely to cause epimerization.[1] The polarity of the solvent can also influence the stability of the enolate intermediate.[1]

  • Recommended Solutions:

    • Switch to a Sterically Hindered Base: If a base is required, consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1]

    • Solvent Screening: Experiment with different solvents. A less polar solvent may disfavor the formation or stabilization of the planar enolate intermediate.

Quantitative Data on Epimerization

The following table summarizes the extent of epimerization observed under various auxiliary removal and peptide coupling conditions. This data is intended to be illustrative, and actual results may vary depending on the specific substrate and reaction conditions.

Reaction TypeChiral MoietyReagentsBaseTemperature (°C)Solvent% EpimerizationReference
Peptide CouplingFmoc-Amino AcidHBTUDIEARoom TempDMF18%[1]
Peptide CouplingFmoc-Amino AcidHATUDIEARoom TempDMF13%[1]
Peptide CouplingFmoc-Amino AcidPyBopDIEARoom TempDMF12%[1]
Peptide CouplingFmoc-Amino AcidDCC/HOBtNMMRoom TempDMFLow[1]
Glycopeptide SynthesisFmoc-Ser(Ac₃GalNAcα)-OHVariousVariousRoom TempDMFUp to 70%[6]
Glycopeptide SynthesisFmoc-Ser(Ac₃GlcNAcα)-OHVariousVariousRoom TempDMFUp to 72.5%[6]

Experimental Protocols

Protocol 1: Epimerization-Minimized Removal of Evans Oxazolidinone Auxiliary to Yield a Carboxylic Acid[7]

This protocol utilizes lithium hydroxide and hydrogen peroxide at a controlled temperature to minimize epimerization.

Materials:

  • N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in a 4:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add LiOH·H₂O (2-3 equivalents) to the solution, followed by the dropwise addition of 30% H₂O₂ (4-8 equivalents).

  • Stir the reaction mixture vigorously at 0°C for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1.5 M aqueous solution of Na₂SO₃ (5 equivalents) and stir for 30 minutes at room temperature.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Reductive Cleavage of a Camphorsultam Auxiliary to Yield a Primary Alcohol

This protocol employs lithium aluminium hydride for the reductive cleavage of the N-acyl camphorsultam.

Materials:

  • N-acyl camphorsultam

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminium hydride (LiAlH₄)

  • 1 M Hydrochloric acid (HCl)

  • Methylene chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of LiAlH₄ (excess) in anhydrous THF at 0°C under an inert atmosphere, slowly add a solution of the N-acyl camphorsultam in anhydrous THF.

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature, monitoring by TLC.

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench by the dropwise addition of 1 M HCl.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer three times with methylene chloride.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired primary alcohol from the recovered camphorsultam auxiliary.

Mandatory Visualizations

Troubleshooting Workflow for Epimerization

Troubleshooting_Epimerization cluster_solutions Potential Solutions start Epimerization Detected check_temp Is the reaction at the lowest possible temperature? start->check_temp lower_temp Lower temperature (e.g., 0°C or -78°C) check_temp->lower_temp No check_base Is a strong, non-hindered base being used? check_temp->check_base Yes lower_temp->check_base change_base Switch to a weaker or sterically hindered base (e.g., DIPEA, 2,4,6-collidine) check_base->change_base Yes check_reagents Are alternative cleavage reagents available? check_base->check_reagents No change_base->check_reagents change_reagents Consider milder reagents (e.g., reductive cleavage, enzymatic cleavage) check_reagents->change_reagents check_solvent Could the solvent be stabilizing the enolate? check_reagents->check_solvent No change_reagents->check_solvent change_solvent Screen less polar solvents check_solvent->change_solvent Yes end_fail Consult Further Literature/Expert check_solvent->end_fail No end_success Epimerization Minimized change_solvent->end_success

Caption: A logical workflow for troubleshooting unexpected epimerization.

Mechanism of Base-Catalyzed Epimerization

Epimerization_Mechanism Chiral_Center Chiral Center (R-configuration) Enolate Planar Enolate Intermediate Chiral_Center->Enolate - H⁺ Base Base R_Product R-configuration Enolate->R_Product + H⁺ (re-face) S_Product S-configuration Enolate->S_Product + H⁺ (si-face) Proton_Source Proton Source

References

Impact of solvent and temperature on selectivity with (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one as a chiral auxiliary. The focus is on the impact of solvent and temperature on reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

A1: this compound is a chiral auxiliary used to control the stereochemical outcome of reactions, enabling the synthesis of specific stereoisomers. It is particularly effective in diastereoselective alkylation and aldol reactions by sterically directing the approach of incoming reagents.

Q2: How do solvent and temperature generally influence the diastereoselectivity of reactions using this auxiliary?

A2: Solvent and temperature are critical parameters for controlling diastereoselectivity. Solvents can influence the geometry of the enolate intermediate and the degree of chelation, while temperature affects the reaction kinetics and thermodynamics. Lower temperatures often favor the kinetic product, leading to higher selectivity.

Q3: What is the significance of enolate geometry in achieving high diastereoselectivity?

A3: The geometry of the enolate (Z vs. E) is crucial in determining the stereochemical outcome of aldol reactions, often predicted by the Zimmerman-Traxler model. The formation of the Z-enolate is typically favored with Evans auxiliaries and leads to syn-aldol products. The choice of base and Lewis acid, along with the solvent, plays a significant role in selectively forming the desired enolate.

Q4: When should I be concerned about kinetic versus thermodynamic control?

A4: Kinetic versus thermodynamic control is a key consideration when a reaction can yield multiple products. In the context of aldol reactions, the initial β-hydroxy carbonyl adduct is the kinetic product and its formation is favored at lower temperatures.[1] Higher temperatures can promote a subsequent dehydration to form a more stable α,β-unsaturated carbonyl, the thermodynamic product.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Problem: The alkylation of the N-acylated auxiliary results in a low diastereomeric excess (de).

Possible Cause Troubleshooting Steps
Incomplete Enolate Formation Ensure complete deprotonation by using a sufficient excess of a strong base (e.g., LDA, NaHMDS). Pre-form the enolate at low temperatures before adding the electrophile.
Incorrect Solvent Choice Use a non-polar, aprotic solvent like tetrahydrofuran (THF) to favor a well-defined, chelated transition state. Polar, coordinating solvents can disrupt this chelation.
Temperature Too High Perform the enolate formation and alkylation at low temperatures (typically -78 °C) to enhance kinetic control and minimize side reactions.
Presence of Protic Impurities Ensure all reagents and glassware are scrupulously dry. Traces of water or other protic species can quench the enolate and lead to side reactions.
Issue 2: Poor syn:anti Selectivity in Aldol Reactions

Problem: The aldol reaction yields a mixture of syn and anti diastereomers.

Possible Cause Troubleshooting Steps
Incorrect Enolate Geometry Use conditions that favor the formation of the (Z)-enolate, which leads to the syn product. This is typically achieved with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA).
Non-Chelated Transition State The choice of Lewis acid is critical. Boron and titanium Lewis acids are effective at forming the rigid, chair-like Zimmerman-Traxler transition state necessary for high selectivity.
Temperature Fluctuation Maintain a consistent low temperature (e.g., -78 °C) throughout the addition of the aldehyde to the enolate to prevent equilibration or alternative reaction pathways.
Steric Hindrance Very bulky aldehydes may disfavor the organized transition state, leading to lower selectivity. Consider alternative chiral auxiliaries for highly hindered substrates.

Data Presentation

Table 1: Illustrative Impact of Solvent and Temperature on Diastereoselectivity of Alkylation

EntrySolventBaseTemperature (°C)ElectrophileDiastereomeric Excess (de)
1THFNaHMDS-78Allyl iodide>96%
2THFLDA-78Benzyl bromide85-94%[2][3]
3DMELDA-78Methyl iodideModerate
4THFNaHMDS0Allyl iodideLower

Note: Data is compiled from typical results for Evans auxiliaries and specific examples where available. Actual results may vary.

Table 2: General Conditions for High Selectivity in Aldol Reactions

ParameterRecommended ConditionRationale
Lewis Acid Dibutylboron triflate (Bu₂BOTf)Promotes formation of the (Z)-boron enolate, leading to a highly organized transition state.
Base Diisopropylethylamine (DIPEA)A hindered, non-nucleophilic base that facilitates enolate formation without competing reactions.
Solvent Dichloromethane (CH₂) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with the Lewis acid and low temperatures.
Temperature -78 °C to 0 °CFavors the kinetic aldol addition product and stabilizes the transition state.

Experimental Protocols

Key Experiment: Diastereoselective Alkylation of N-propionyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one

This protocol is adapted from a representative procedure for Evans auxiliaries.

1. Acylation of the Auxiliary:

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir at -78 °C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify by column chromatography.

2. Enolate Formation and Alkylation:

  • Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise and stir for 30 minutes.

  • Add allyl iodide (1.2 eq) dropwise.

  • Stir at -78 °C for 1-2 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Warm to room temperature and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.

Visualizations

experimental_workflow cluster_acylation Acylation cluster_alkylation Alkylation acylation_start Auxiliary + THF acylation_cool Cool to -78°C acylation_start->acylation_cool acylation_base Add n-BuLi acylation_cool->acylation_base acylation_acyl Add Propionyl Chloride acylation_base->acylation_acyl acylation_warm Warm to RT acylation_acyl->acylation_warm acylation_quench Quench (NH4Cl) acylation_warm->acylation_quench acylation_end N-Propionyl Auxiliary acylation_quench->acylation_end alkylation_start N-Propionyl Auxiliary + THF acylation_end->alkylation_start Purified Intermediate alkylation_cool Cool to -78°C alkylation_start->alkylation_cool alkylation_base Add NaHMDS alkylation_cool->alkylation_base alkylation_electrophile Add Allyl Iodide alkylation_base->alkylation_electrophile alkylation_quench Quench (NH4Cl) alkylation_electrophile->alkylation_quench alkylation_end Alkylated Product alkylation_quench->alkylation_end

Caption: General workflow for the acylation and subsequent diastereoselective alkylation.

selectivity_logic cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates & Transition States cluster_outcome Stereochemical Outcome temp Low Temperature (-78°C) enolate (Z)-Enolate Geometry temp->enolate solvent Aprotic Solvent (e.g., THF) solvent->enolate lewis_acid Chelating Lewis Acid (e.g., Bu₂BOTf) transition_state Rigid, Chelated Transition State lewis_acid->transition_state enolate->transition_state selectivity High Diastereoselectivity transition_state->selectivity

Caption: Factors influencing high diastereoselectivity in aldol reactions.

References

Technical Support Center: Overcoming Steric Hindrance with Bulky Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with sterically hindered electrophiles in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reactions with bulky electrophiles?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2] In the context of bulky electrophiles, large substituent groups near the reactive center physically block the approach of a nucleophile, slowing down or even preventing the desired reaction.[2][3] This is particularly problematic in reactions that follow an S_N2 mechanism, which requires a specific trajectory for the nucleophile to attack the electrophilic carbon.[4][5] The increased steric bulk destabilizes the transition state, increasing the activation energy and decreasing the reaction rate.[5]

Q2: My reaction with a sterically hindered electrophile is giving a low yield. What are the common causes?

A2: Low yields in reactions involving bulky electrophiles can stem from several factors:

  • Slow reaction kinetics: The steric bulk significantly reduces the frequency of effective collisions between the nucleophile and the electrophile.[3]

  • Side reactions: If the desired reaction is slow, alternative reaction pathways, such as elimination (E2), may become more favorable, especially with strong, bulky bases.[6]

  • Decomposition: Reactants or products might decompose under prolonged heating required to overcome the steric barrier.[7]

  • Poor solubility: Sterically hindered molecules can sometimes have poor solubility in common reaction solvents, limiting the effective concentration of reactants.

  • Inappropriate catalyst or reaction conditions: The chosen catalyst or reaction conditions may not be suitable for activating the sterically encumbered electrophile.[8][9]

Q3: How can I promote a substitution reaction (S_N2) over an elimination reaction (E2) when using a bulky electrophile?

A3: To favor substitution over elimination:

  • Use a less bulky nucleophile/base: Smaller nucleophiles can more easily access the electrophilic center.[6]

  • Employ a weaker base: Strong, bulky bases are more likely to act as bases and promote elimination.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.

  • Choose an appropriate solvent: Polar aprotic solvents like DMSO or DMF can accelerate S_N2 reactions.[10][11]

Q4: Are there specific types of catalysts that are effective for reactions with sterically hindered electrophiles?

A4: Yes, specialized catalysts and ligands have been developed to facilitate reactions with sterically hindered partners. For example:

  • Copper-catalyzed cross-coupling: Novel pyrrole-ol ligands have been shown to enable the coupling of ortho-substituted aryl iodides with hindered amines.[8]

  • Nickel and Iron catalysts: These have been used in reductive C-C bond-forming methods to couple sterically hindered tertiary alkyl and C(sp³)–O bond electrophiles.[9]

  • Photoredox-Nickel dual catalysis: This method has been successful in the C-alkylation of secondary nitroalkanes with bulky alkyl iodides.[12]

  • Organocatalysts: 1-Methylimidazole has been demonstrated as an efficient catalyst for the acylation of highly sterically hindered alcohols.[13][14]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when working with bulky electrophiles.

Problem: Low or no product yield in a nucleophilic substitution reaction.

Troubleshooting Workflow

G start Low/No Yield check_conditions 1. Verify Reaction Conditions start->check_conditions change_nucleophile 2. Modify Nucleophile check_conditions->change_nucleophile Conditions OK sub_check_conditions Increase Temperature? Change Solvent? Increase Reaction Time? check_conditions->sub_check_conditions change_electrophile 3. Alter Electrophile change_nucleophile->change_electrophile No Improvement sub_change_nucleophile Use Smaller Nucleophile? Increase Nucleophile Concentration? change_nucleophile->sub_change_nucleophile use_catalyst 4. Employ a Catalyst change_electrophile->use_catalyst Still Low Yield sub_change_electrophile Better Leaving Group? change_electrophile->sub_change_electrophile optimize 5. Further Optimization use_catalyst->optimize Reaction Proceeds sub_use_catalyst Transition Metal Catalyst? Organocatalyst? use_catalyst->sub_use_catalyst G M0 M(0) MII_RX R-M(II)-X M0->MII_RX Oxidative Addition (R-X) MII_R_Nu R-M(II)-Nu MII_RX->MII_R_Nu Transmetalation or Nucleophilic Attack (Nu) MII_R_Nu->M0 Reductive Elimination (R-Nu)

References

Technical Support Center: Application of Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the application of Evans auxiliaries in asymmetric synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using Evans auxiliaries?

A1: The most frequently encountered issues include:

  • Low Diastereoselectivity: Particularly in acetate aldol reactions, achieving high diastereoselectivity can be challenging.

  • Incomplete Reactions: Acylation of the auxiliary or the subsequent alkylation/aldol reaction may not go to completion.

  • Difficult Auxiliary Cleavage: The removal of the chiral auxiliary can be problematic, leading to low yields or undesired side products.

  • Side Reactions During Cleavage: Epimerization of the newly formed stereocenter or cleavage of the auxiliary ring (endocyclic cleavage) can occur under harsh conditions.

  • Purification Challenges: Separation of diastereomeric products can sometimes be difficult.

Q2: Why is the diastereoselectivity of acetate aldol reactions often low, and how can it be improved?

A2: Acetate aldol reactions with Evans auxiliaries often exhibit low diastereoselectivity (approaching 1:1) because the lack of a substituent at the α-position of the enolate leads to a less organized transition state. In contrast, propionate aldols benefit from steric clashes between the α-methyl group and the auxiliary, which favors one transition state over the other, resulting in high diastereoselectivity (often >20:1).[1]

To improve diastereoselectivity in acetate aldol reactions, consider the following:

  • Change the Metal Enolate: Switching from boron to tin enolates can lead to a more ordered transition state and improved selectivity.

  • Use a Modified Auxiliary: Employing a different chiral auxiliary, such as one with a sulfur-containing ring, can enhance facial bias.

Q3: What are the key considerations for the cleavage of the Evans auxiliary?

A3: The primary goal of auxiliary cleavage is to liberate the desired product without compromising its stereochemical integrity. The most common method involves hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). However, a common side reaction is the undesired hydrolysis at the carbamate carbonyl, leading to a hydroxyamide impurity.[2] Milder reagents like lithium hydroperoxide (LiOOH) can be used to minimize side reactions such as epimerization.[3] It is also crucial to be aware that the LiOH/H₂O₂ method can generate oxygen gas, which can create a hazardous pressurized system if not properly vented.[2]

Q4: Can the N-acyl oxazolidinone be converted to other functional groups besides a carboxylic acid?

A4: Yes, the N-acyl group can be transformed into a variety of functional groups, providing great synthetic versatility. Common transformations include:

  • Reduction to Alcohols: Using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[3]

  • Conversion to Aldehydes: Milder reducing agents can be employed to obtain the aldehyde.

  • Formation of Weinreb Amides: This allows for the synthesis of ketones upon reaction with organometallic reagents.

  • Transamidation: Direct conversion to other amides is also possible.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Acylation of the Auxiliary
Potential Cause Suggested Solution
Incomplete Deprotonation Ensure the use of a sufficiently strong base (e.g., n-BuLi) and anhydrous conditions. The reaction should be carried out at low temperatures (-78 °C) to prevent side reactions.
Poor Nucleophilicity of the Auxiliary For sluggish reactions, consider an alternative acylation protocol using an acid anhydride with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method does not require prior deprotonation of the auxiliary.[4]
Impure Reagents Use freshly distilled or high-purity acylating agents and solvents.
Problem 2: Low Diastereoselectivity in Aldol or Alkylation Reactions
Potential Cause Suggested Solution
Incorrect Enolate Geometry The formation of the Z-enolate is crucial for high diastereoselectivity in Evans aldol reactions. Ensure the use of appropriate reagents, such as dibutylboron triflate and a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
Sub-optimal Lewis Acid The choice of Lewis acid can significantly impact diastereoselectivity. For aldol reactions, boron enolates generally provide excellent selectivity for the syn product. Other Lewis acids like titanium or tin chlorides can be explored for different stereochemical outcomes.
Reaction Temperature Too High Maintain low reaction temperatures (typically -78 °C to 0 °C) to maximize stereocontrol.
Acetate Aldol Reaction As discussed in the FAQs, consider using tin enolates or a modified auxiliary to improve selectivity.
Problem 3: Low Yield or Side Products During Auxiliary Cleavage
Potential Cause Suggested Solution
Formation of Hydroxyamide Byproduct (LiOH/H₂O₂ method) This occurs due to competing attack of hydroxide at the endocyclic carbamate carbonyl. Optimize the reaction by maintaining a low temperature (0 °C) and carefully controlling the stoichiometry of LiOH and H₂O₂. Using LiOOH (prepared from LiOH and H₂O₂) as the nucleophile favors the desired exocyclic cleavage.[2][5]
Epimerization of the α-Stereocenter This can be an issue with base-sensitive products. Use milder cleavage conditions, such as enzymatic hydrolysis or reductive cleavage with LiBH₄ if an alcohol is the desired product.
Incomplete Cleavage Monitor the reaction by TLC or LC-MS. If starting material remains, the reaction time can be extended, or a slight increase in temperature may be necessary, keeping in mind the risk of side reactions.
Product Degradation If the product is unstable under the cleavage conditions, consider alternative, milder methods or protecting group strategies.
Difficult Purification If the desired product and the cleaved auxiliary are difficult to separate, consider a different cleavage protocol that results in a more easily separable auxiliary derivative.

Data Presentation

Table 1: Diastereoselectivity of Evans Aldol Reactions with Various Lewis Acids

N-Acyl AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
N-PropionylIsobutyraldehydeBu₂BOTf>99:180
N-PropionylBenzaldehydeBu₂BOTf>99:195
N-PropionylVariousSnCl₄>95:5Variable
N-PropionylVariousTiCl₄88-96% deVariable

Table 2: Comparison of Common Evans Auxiliary Cleavage Methods

Cleavage MethodReagentsProductTypical Yield (%)Common Side Products
HydrolysisLiOH, H₂O₂Carboxylic Acid80-95Hydroxyamide, Epimers
Reductive CleavageLiBH₄, H₂OAlcohol85-95Ring-opened byproducts (without H₂O)
TransamidationAlMe₃, AmineAmide70-90N/A
Weinreb Amide FormationAlMe₃, Me(OMe)NH·HClWeinreb Amide75-90N/A

Experimental Protocols

Protocol 1: Acylation of Evans Auxiliary with Propionic Anhydride and DMAP
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add triethylamine (1.5 eq), propionic anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Evans Aldol Reaction
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the N-acylated Evans auxiliary (1.0 eq) and dissolve in anhydrous dichloromethane. Cool the solution to -78 °C.

  • Enolate Formation: Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise at -78 °C. Stir for 1-2 hours at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 buffer and methanol. Remove the solvent in vacuo and extract the residue with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

Protocol 3: Cleavage to the Carboxylic Acid using LiOH/H₂O₂
  • Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Reagent Addition: Add a pre-cooled aqueous solution of LiOH (2-4 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (4-8 eq).

  • Reaction: Stir vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of Na₂SO₃ to reduce excess peroxide. Acidify the aqueous layer with 1 M HCl and extract the carboxylic acid with an organic solvent.

  • Purification: The chiral auxiliary can be recovered from the organic layer. The desired carboxylic acid is isolated from the aqueous layer after extraction and purification.

Protocol 4: Reductive Cleavage to the Alcohol using LiBH₄
  • Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add water (1.1 eq) followed by the dropwise addition of a solution of LiBH₄ in THF (1.1 eq).

  • Reaction: Stir at 0 °C until the reaction is complete (monitored by TLC), then warm to room temperature.

  • Work-up: Quench the reaction with 1 M NaOH. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to separate the desired alcohol from the recovered chiral auxiliary.

Visualizations

experimental_workflow acylation Acylation of Auxiliary enolate_formation Enolate Formation acylation->enolate_formation aldol_alkylation Aldol/Alkylation Reaction enolate_formation->aldol_alkylation cleavage Auxiliary Cleavage aldol_alkylation->cleavage product Final Product cleavage->product

Caption: General experimental workflow for the application of Evans auxiliaries.

troubleshooting_logic start Unsatisfactory Result low_yield Low Yield start->low_yield low_selectivity Low Diastereoselectivity start->low_selectivity side_products Side Products start->side_products check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp low_selectivity->optimize_temp change_reagents Change Lewis Acid/ Base/Solvent low_selectivity->change_reagents modify_cleavage Modify Cleavage Conditions side_products->modify_cleavage

Caption: A logical flowchart for troubleshooting common issues in Evans auxiliary reactions.

References

Technical Support Center: (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one for enhancing the reactivity of derived enolates in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over the traditional (S)-4-Benzyl-2-oxazolidinone (Evans auxiliary)?

A1: The gem-dimethyl group at the C5 position of this compound, sometimes referred to as a "SuperQuat" auxiliary, introduces additional steric bulk. This conformational constraint is designed to mimic the highly effective, yet more expensive, tert-butyl-substituted auxiliaries. This can lead to higher levels of diastereoselectivity in many cases by more effectively shielding one face of the enolate.

Q2: How does the choice of base affect the enolate formation and subsequent reaction?

A2: The choice of base is critical for efficient and selective enolate formation. Strong, non-nucleophilic bases are typically required.

  • Lithium diisopropylamide (LDA) is a common choice for generating lithium enolates, leading to the formation of a rigid, chelated Z-enolate which is crucial for high stereocontrol.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LHMDS) are also effective and can influence the aggregation state and reactivity of the enolate, sometimes offering improved selectivity.

  • The use of sterically hindered bases may sometimes result in lower yields due to incomplete enolate formation.

Q3: What is the optimal temperature for enolate formation and alkylation?

A3: Enolate formation is typically carried out at low temperatures, such as -78 °C, to ensure kinetic control and minimize side reactions. The subsequent addition of the electrophile is also performed at this temperature, with the reaction mixture often allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature) to ensure completion. The optimal temperature profile can be substrate and electrophile dependent.

Q4: How can the chiral auxiliary be removed after the reaction?

A4: The auxiliary can be cleaved under various conditions to yield different functional groups, and it can often be recovered and reused. Common cleavage methods include:

  • Hydrolysis to Carboxylic Acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

  • Reduction to Alcohol: Use of reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reduction to Aldehyde: Diisobutylaluminum hydride (DIBAL-H) can be used for a controlled reduction to the aldehyde.[1][2][3][4]

  • Transesterification to Ester: Reaction with a sodium alkoxide in the corresponding alcohol.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Yield 1. Incomplete deprotonation to form the enolate. 2. The electrophile is not reactive enough. 3. Decomposition of starting material or product. 4. The enolate is not soluble.1. Ensure the base is freshly prepared or titrated. Consider using a stronger base or a different counterion (e.g., switch from LDA to NaHMDS). 2. Use a more reactive electrophile (e.g., iodide instead of bromide) or add an activating agent. For less reactive electrophiles, consider forming a more reactive enolate (e.g., sodium or potassium). 3. Strictly maintain anhydrous conditions and low temperatures. 4. Use a co-solvent like HMPA or DMPU to increase enolate solubility and reactivity (use with caution as these are toxic).
Low Diastereoselectivity 1. Equilibration of the enolate (thermodynamic control). 2. The reaction temperature is too high. 3. The electrophile is too small, leading to less effective facial discrimination. 4. Non-chelated transition state.1. Ensure rapid enolate formation at low temperature and immediate trapping with the electrophile to favor the kinetic product. 2. Maintain the reaction at -78 °C for a longer period before allowing it to warm. 3. This is an inherent limitation for some electrophiles. The use of the 5,5-dimethyl auxiliary is intended to mitigate this. 4. The choice of solvent and counterion can influence the transition state geometry. Consider switching from a lithium enolate to a titanium or boron enolate.
Epimerization of the Product 1. The workup or purification conditions are too harsh (acidic or basic). 2. The product is unstable.1. Use a buffered aqueous workup (e.g., saturated ammonium chloride). Avoid strongly acidic or basic conditions during extraction and chromatography. 2. Analyze the crude product by ¹H NMR to determine the initial diastereomeric ratio before purification.
Double Alkylation 1. The enolate is reacting with the product. 2. Excess electrophile and base are present.1. Use a slight excess of the N-acyloxazolidinone relative to the base. 2. Carefully control the stoichiometry of the reagents. Add the electrophile slowly to the enolate solution.

Quantitative Data

The following tables summarize the performance of this compound in diastereoselective enolate alkylations.

Table 1: Diastereoselective Alkylation of N-Acyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-ones [1]

N-Acyl GroupElectrophileYield (%)Diastereomeric Excess (de, %)
4-MethylvalerylBenzyl bromide7594
4-MethylvalerylEthyl iodide8192
ButyrylBenzyl bromide7990
ButyrylEthyl iodide8385

Conditions: LHMDS, THF, -78 °C then alkyl halide, -78 °C to 0 °C.

Table 2: Subsequent Reduction to Chiral Aldehydes [1]

α-Substituted-N-acyl Auxiliary from Table 1Yield of Aldehyde (%)Enantiomeric Excess (ee, %)
N-(2-Benzyl-4-methylvaleryl)7494
N-(2-Ethyl-4-methylvaleryl)8592
N-(2-Benzylbutyryl)7990
N-(2-Ethylbutyryl)8887

Conditions: DIBAL-H, DCM, -78 °C.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation

  • Enolate Formation: A solution of the N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of LHMDS (1.1 equivalents) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.

  • Alkylation: The electrophile (1.2 equivalents) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 1-4 hours and then allowed to warm to 0 °C over 2 hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-substituted product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.[1]

Protocol 2: Reductive Cleavage to the Chiral Aldehyde

  • Reaction Setup: The purified α-substituted-N-acyloxazolidinone is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C under an inert atmosphere.

  • Reduction: A solution of DIBAL-H (1.5 equivalents) in hexanes is added dropwise. The reaction is stirred at -78 °C for 30 minutes.

  • Workup: The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is stirred vigorously at room temperature until the two layers become clear.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude material is purified by flash chromatography to separate the chiral aldehyde from the recovered auxiliary.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage cluster_end Products start_aux N-Acyl-(S)-4-Benzyl- 5,5-dimethyloxazolidin-2-one enolate Enolate Formation (THF, -78°C) start_aux->enolate start_base Base (e.g., LHMDS) start_base->enolate start_elec Electrophile (R-X) alkylation Alkylation (-78°C to 0°C) start_elec->alkylation enolate->alkylation workup Aqueous Workup (NH4Cl) alkylation->workup purification Chromatography workup->purification cleavage Cleavage (e.g., DIBAL-H) purification->cleavage end_product Chiral Product (e.g., Aldehyde) cleavage->end_product end_aux Recovered Auxiliary cleavage->end_aux

Caption: Experimental workflow for asymmetric alkylation and auxiliary cleavage.

troubleshooting_tree start Low Diastereoselectivity? q1 Was the reaction run at -78°C? start->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no No q2 Was a lithium base used? sol1_yes->q2 ans1 Maintain low temperature for the entire reaction. sol1_no->ans1 sol2_yes Yes q2->sol2_yes Yes sol2_no No q2->sol2_no No q3 Is the electrophile sterically small? sol2_yes->q3 ans2 Consider changing the counterion (e.g., use NaHMDS or KHMDS) or switch to a boron or titanium enolate. sol2_no->ans2 sol3_yes Yes q3->sol3_yes Yes sol3_no No q3->sol3_no No ans3 Low selectivity may be inherent. The 5,5-dimethyl auxiliary is designed to improve this. sol3_yes->ans3 end_node Consult further literature for specific substrate. sol3_no->end_node

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to Evans Auxiliaries: (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new stereocenters. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans and his contemporaries have established themselves as a gold standard, offering high levels of predictability and stereoselectivity. This guide provides a detailed comparison of the performance of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one with other widely used Evans auxiliaries, supported by experimental data.

The remarkable stereocontrol exerted by Evans auxiliaries stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the corresponding Z-enolate, directing the approach of electrophiles to the less hindered face. The gem-dimethyl group at the C5 position in this compound further enhances this steric bias, leading to excellent diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

Performance in Asymmetric Alkylation

Asymmetric alkylation of N-acyl Evans auxiliaries is a robust method for the synthesis of enantioenriched α-substituted carboxylic acids. The diastereoselectivity of this reaction is highly dependent on the steric bulk of the C4 substituent on the auxiliary and the nature of the electrophile.

AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
This compound PropionylBenzyl bromide85:15 to 94:6High
(S)-4-Benzyl-2-oxazolidinonePropionylAllyl iodide98:2>90[1]
(S)-4-Isopropyl-2-oxazolidinonePropionylBenzyl bromide>95:5~90
(R)-4-Phenyl-2-oxazolidinonePropionylBenzyl bromide>95:5~90

Table 1: Comparison of Evans auxiliaries in asymmetric alkylation reactions.

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, typically affording the syn-aldol product with high diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.

AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
This compound Isobutyraldehyde>95:5High
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-95[1]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>99:195[2]
(R)-4-Phenyl-2-oxazolidinoneIsobutyraldehyde>98:285

Table 2: Comparison of Evans auxiliaries in asymmetric aldol reactions.

Experimental Protocols

N-Acylation of this compound

This procedure describes the attachment of an acyl group to the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq.) dropwise, and stir the solution for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq.) dropwise and continue stirring for 1-2 hours at -78 °C.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Asymmetric Alkylation of N-Acyl this compound

This protocol details the diastereoselective alkylation of the N-acylated auxiliary.

Materials:

  • N-Acyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acyl auxiliary (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the base (e.g., NaHMDS, 1.1 eq.) dropwise and stir for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq.) dropwise and stir at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Evans Aldol Reaction

This procedure outlines the diastereoselective aldol addition to an aldehyde.

Materials:

  • N-Propionyl-(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 buffer solution

Procedure:

  • Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of Et₃N (1.2 eq.).

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add the aldehyde (1.5 eq.) dropwise and continue stirring at -78 °C for 1-3 hours, then allow to warm to 0 °C for 1 hour.

  • Quench the reaction by adding pH 7 buffer and methanol.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-Alkylated or aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (typically 3:1 or 4:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (4.0 eq.) dropwise, followed by an aqueous solution of LiOH (2.0 eq.).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution and stir for 15-30 minutes.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., 1M HCl).

  • Extract the carboxylic acid product with an organic solvent, dry, and concentrate.

Visualizing the Workflow and Stereocontrol

To further elucidate the principles of asymmetric synthesis using Evans auxiliaries, the following diagrams illustrate the general experimental workflow and the mechanism of stereocontrol.

G cluster_0 Asymmetric Synthesis Workflow start Chiral Auxiliary (this compound) acylation N-Acylation (Attachment of Prochiral Unit) start->acylation alkylation_aldol Diastereoselective Reaction (Alkylation or Aldol) acylation->alkylation_aldol cleavage Cleavage of Auxiliary alkylation_aldol->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Chiral Auxiliary cleavage->recycle

General workflow for asymmetric synthesis using an Evans auxiliary.

G cluster_1 Mechanism of Stereocontrol cluster_enolate Enolate Formation cluster_electrophile Electrophilic Attack enolate N-Acyl Auxiliary z_enolate Chelated Z-Enolate (One face sterically hindered) enolate->z_enolate Deprotonation base Base (e.g., LDA) attack Attack from less hindered face z_enolate->attack electrophile Electrophile (e.g., R-X or Aldehyde) electrophile->attack diastereomer Single Diastereomer (High d.r.) attack->diastereomer

Stereocontrol in Evans auxiliary-mediated reactions.

References

A Head-to-Head Comparison of Chiral Auxiliaries: (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one vs. Camphorsultam in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the plethora of options available to researchers, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a member of the Evans oxazolidinone family, and the camphor-derived camphorsultam have emerged as robust and widely utilized tools. This guide provides an objective comparison of their performance in key asymmetric transformations, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal auxiliary for their synthetic endeavors.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity and provide the desired product in high chemical yield. The following tables summarize the performance of this compound (an Evans auxiliary) and camphorsultam in three fundamental carbon-carbon bond-forming reactions: aldol additions, alkylations, and Diels-Alder reactions.

Asymmetric Aldol Reactions
Chiral AuxiliaryAldehydeEnolate Source (N-Acyl Derivative)Diastereoselectivity (syn:anti or d.r.)Yield (%)
This compoundIsobutyraldehydeN-Propionyl>99:1 (syn)80-95
CamphorsultamBenzaldehydeN-Propionyl98:2 (anti:syn)-

Key Insight: Evans auxiliaries, such as this compound, are renowned for providing excellent syn-selectivity in aldol reactions, often with very high diastereomeric excess.[1] In contrast, camphorsultam can also provide high diastereoselectivity, but the stereochemical outcome can vary depending on the reaction conditions and substrates.[1]

Asymmetric Alkylation
Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
This compoundBenzyl bromideLDA>99:192
This compoundAllyl iodideNaHMDS98:261-77
CamphorsultamMethyl Iodiden-BuLi--

Key Insight: this compound consistently delivers high diastereoselectivity in the alkylation of its N-acyl imide derivatives with a variety of electrophiles.[2]

Asymmetric Diels-Alder Reactions
Chiral AuxiliaryDienophileDieneDiastereomeric Excess (endo)Yield (%)
Evans OxazolidinoneN-AcryloylCyclopentadiene>95:580-90
CamphorsultamN-AcryloylCyclopentadiene>98%80-90

Key Insight: Both Evans auxiliaries and camphorsultam are highly effective in controlling the facial selectivity of the dienophile in Diels-Alder reactions, leading to high diastereomeric excess of the endo adduct.[3] Camphorsultam, in particular, is noted for its rigid conformational control which effectively shields one face of the dienophile.[3]

Experimental Protocols

Detailed methodologies for representative asymmetric reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and reaction conditions.

Asymmetric Aldol Reaction using this compound

1. Acylation of the Chiral Auxiliary:

  • To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

2. Diastereoselective Aldol Addition:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by triethylamine (TEA, 1.2 eq.).

  • Stir the mixture for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.5 eq.) dropwise and stir at -78 °C for 1-2 hours, then at 0 °C for 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the crude aldol adduct in a mixture of methanol and THF.

  • At 0 °C, add a solution of 30% H₂O₂ and LiOH in water.

  • Stir for 4 hours, then quench with sodium sulfite.

  • Recover the chiral auxiliary by extraction.

  • Isolate the desired β-hydroxy acid from the aqueous layer after acidification and extraction.[1]

Asymmetric Alkylation using Camphorsultam

1. Acylation of the Chiral Auxiliary:

  • Dissolve (1S)-(-)-2,10-Camphorsultam (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq.) and stir for 10 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.), warm to 0 °C, and stir for 30 minutes.

  • Quench with saturated aqueous NH₄Cl.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl camphorsultam in anhydrous THF and cool to -78 °C.

  • Add a strong base such as n-butyllithium or LDA to form the enolate.

  • Add the electrophile (e.g., methyl iodide) and stir until the reaction is complete (monitor by TLC).

3. Cleavage of the Chiral Auxiliary:

  • Several methods are available for the cleavage of the N-acyl sultam to the corresponding carboxylic acid, ester, or alcohol. A common method involves hydrolysis with lithium hydroxide and hydrogen peroxide.[4]

Visualizing the Workflow and Decision-Making Process

To further aid in the understanding and selection of these chiral auxiliaries, the following diagrams illustrate a typical experimental workflow and a logical decision-making process.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Attach Auxiliary 1. Attachment of Chiral Auxiliary Asymmetric Reaction 2. Diastereoselective Reaction Attach Auxiliary->Asymmetric Reaction Cleave Auxiliary 3. Cleavage of Chiral Auxiliary Asymmetric Reaction->Cleave Auxiliary Isolate Product 4. Isolation of Enantiopure Product Cleave Auxiliary->Isolate Product Recover Auxiliary 5. Recovery of Chiral Auxiliary Cleave Auxiliary->Recover Auxiliary G Choosing Between Evans Auxiliary and Camphorsultam Start Desired Asymmetric Transformation Aldol Aldol Addition Start->Aldol Alkylation Alkylation Start->Alkylation DielsAlder Diels-Alder Start->DielsAlder Other Other Reactions (e.g., Conjugate Addition) Start->Other SynAldol High syn-selectivity required? Aldol->SynAldol HighDEC High d.e. critical? Alkylation->HighDEC Both Both are excellent choices DielsAlder->Both Crystallinity Crystallinity of intermediate desirable for purification? Other->Crystallinity SynAldol->Crystallinity No/Flexible UseEvans Consider (S)-4-Benzyl- 5,5-dimethyloxazolidin-2-one SynAldol->UseEvans Yes HighDEC->Crystallinity Flexible HighDEC->UseEvans Yes Crystallinity->UseEvans No UseCamphor Consider Camphorsultam Crystallinity->UseCamphor Yes

References

A Researcher's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis, development, and quality control of chiral compounds, particularly within the pharmaceutical and chemical industries. The stereochemistry of a molecule can profoundly influence its pharmacological activity and toxicological profile. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and versatile technique for the separation and quantification of enantiomers.[1]

This guide provides an objective comparison of common Chiral HPLC methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific analytical challenges.

The Principle of Chiral Separation by HPLC

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of an analyte and a chiral selector immobilized on the stationary phase. This interaction leads to the formation of transient, diastereomeric complexes.[2] The varying stability of these complexes results in different retention times for each enantiomer, enabling their separation. The "three-point interaction model" is a widely accepted concept that suggests for effective chiral recognition to occur, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) must be involved between one of the enantiomers and the chiral selector.[2]

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[3] A variety of CSPs are commercially available, with polysaccharide-based phases being the most widely used due to their broad applicability.[1][4]

Polysaccharide-Based CSPs

Derived from cellulose and amylose, these CSPs are renowned for their versatility in separating a wide range of chiral compounds.[1] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a broad spectrum of selectivities.

Protein-Based CSPs

Columns based on proteins like α1-acid glycoprotein (AGP) and ovomucoid are particularly effective for the separation of chiral drugs, especially basic and amphiprotic compounds.[5][6]

Cyclodextrin-Based CSPs

These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the enantiomers. The differing fit of each enantiomer within the cyclodextrin cavity leads to their separation.[7]

Quantitative Performance Comparison

The following tables summarize the performance of different chiral HPLC methods for the separation of common pharmaceutical compounds. The key parameters for comparison are:

  • Retention Time (t_R_): The time taken for an analyte to elute from the column.

  • Resolution (R_s_): A measure of the degree of separation between two peaks. A value of R_s_ ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers, indicating the separation power of the column for a given pair of enantiomers.

Ibuprofen Enantiomers
Chiral Stationary PhaseMobile Phaset_R1_ (min)t_R2_ (min)Resolution (R_s_)Reference
Chiral OVM20 mM Potassium Dihydrogen Phosphate (pH 3) / Ethanol (90/10, v/v)< 8< 8> 2.0[8]
Chiralcel OJ-RAcetonitrile / Water (35/65, v/v)--Well-resolved[9]

Note: '-' indicates data not explicitly provided in the cited source.

Ketoprofen Enantiomers
Chiral Stationary PhaseMobile Phaset_R1_ (min)t_R2_ (min)Resolution (R_s_)Reference
Lux i-Amylose-3 (coated)n-Hexane / Ethanol / Formic Acid (95/5/0.1, v/v/v)~6~7> 2.0[10]
Lux i-Amylose-3 (immobilized)n-Hexane / Ethanol / Formic Acid (98/2/0.1, v/v/v)~8~10> 2.0[10]
Chirobiotic VTetrahydrofuran / 0.5% Triethylamine Acetate (pH 4.1) (15/85, v/v)--2.28[11]

Note: '-' indicates data not explicitly provided in the cited source.

Propranolol Enantiomers
Chiral Stationary PhaseMobile Phaset_R1_ (min)t_R2_ (min)Resolution (R_s_)Reference
ChiralPak IAn-Heptane / Ethanol / Diethylamine (80/20/0.1, v/v/v)4.7085.2641.75[12]
α-Glycoprotein (AGP)Isopropanol / 10 mM Ammonium Acetate (0.5/99.5, v/v)7.2511.82> 1.5[6]
β-Cyclodextrin (BCD)Acetonitrile / Ethanol / Acetic Acid / Triethylamine (960/33/4/3, v/v/v/v)16.1818.50> 1.5[6]

Note: '-' indicates data not explicitly provided in the cited source.

Warfarin Enantiomers
Chiral Stationary PhaseMobile Phaset_R1_ (min)t_R2_ (min)Resolution (R_s_)Reference
Chiralpak IAPure Acetonitrile3.862.471.47[13]
Chiralpak AS-3RMethanol / Ethanol (50/50, v/v)3.013.511.51[13]
Chiralcel OD-RHAcetonitrile / Water (30/70, v/v)10.9912.551.05[13]

Note: The elution order was reversed on the Chiralpak IA column with pure acetonitrile.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for successful chiral separations.

Protocol 1: Separation of Propranolol Enantiomers on ChiralPak® IA
  • Instrumentation: Standard HPLC system with UV detector.[1]

  • Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 230 nm.[1]

  • Sample Preparation: Dissolve propranolol hydrochloride in methanol to a concentration of 0.5 mg/mL.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers. The S(-)-isomer elutes first, followed by the R(+)-isomer.[1]

Protocol 2: Separation of Ketoprofen Enantiomers on Lux i-Amylose-3
  • Instrumentation: HPLC system with a UV-Vis detector.[10]

  • Column: Lux i-Amylose-3 (amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[10]

  • Mobile Phase: n-hexane:ethanol:formic acid, 98:2:0.1 (v/v/v) for the immobilized chiral selector.[10]

  • Flow Rate: 2 mL/min.[10]

  • Column Temperature: 35 °C.[10]

  • Detection: UV at 254 nm.[10]

  • Sample Preparation: Prepare a stock solution of racemic Ketoprofen in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 50 µg/mL.[3]

Protocol 3: Separation of Ibuprofen Enantiomers on a Chiral OVM Column
  • Instrumentation: HPLC system with UV detection.[8]

  • Column: Chiral OVM (ovomucoid) column.[8]

  • Mobile Phase: 20 mM potassium dihydrogen phosphate (pH=3) and ethanol.[8]

  • Flow Rate: 1 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection: UV at 220 nm.[8]

Workflow for Chiral HPLC Method Development

Developing a robust chiral separation method is often an empirical process that requires systematic screening of columns and mobile phases. The following diagram illustrates a typical workflow.

Chiral_HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Analyte Define Analyte Properties (Structure, pKa, Solubility) Column_Screening Select Diverse CSPs (Polysaccharide, Protein, etc.) Analyte->Column_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) Column_Screening->Mobile_Phase_Screening Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives, pH) Mobile_Phase_Screening->Optimize_MP Initial Hits Optimize_Conditions Optimize Conditions (Flow rate, Temperature) Optimize_MP->Optimize_Conditions Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Conditions->Validation EE_Calc Enantiomeric Excess Calculation % ee = [(A1 - A2) / (A1 + A2)] * 100 Validation->EE_Calc Final_Method Final Analytical Method EE_Calc->Final_Method

A general workflow for developing a chiral HPLC method.

Conclusion

The selection of an appropriate chiral HPLC method is a critical decision in the analysis of enantiomeric compounds. Polysaccharide-based CSPs offer broad applicability and are often the first choice for screening. However, for specific classes of molecules, protein-based and cyclodextrin-based phases can provide superior selectivity. A systematic approach to method development, involving the screening of a diverse set of CSPs and mobile phases, is the most effective strategy for achieving robust and reliable enantioseparations. This guide provides a starting point for researchers to navigate the complexities of chiral separations and select the optimal method for their analytical needs.

References

A Comparative Guide to NMR Analysis for Diastereomeric Ratio Determination of Oxazolidinone Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of diastereomeric ratios is a critical step in evaluating reaction outcomes and ensuring the stereochemical purity of products. Oxazolidinones are widely used as chiral auxiliaries, making the analysis of their adducts a common and crucial task. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for determining the diastereomeric ratio of oxazolidinone adducts, supported by experimental data and detailed protocols.

Principle of Diastereomeric Ratio Determination by NMR

The fundamental principle underlying the use of NMR for determining diastereomeric ratios is the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in different electronic environments for their respective nuclei.[1] Consequently, chemically equivalent nuclei in diastereomers are magnetically non-equivalent and will resonate at slightly different frequencies in an NMR spectrum, leading to separate signals.[1] The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample.[1]

Quantitative NMR (qNMR) is a powerful technique for this purpose as it provides a direct measure of the relative amounts of each diastereomer without the need for calibration curves, which are often required for chromatographic methods.[2] ¹H NMR is most commonly used due to its high sensitivity and the natural abundance of protons.[2]

Comparison of Analytical Methods

While NMR is a robust and widely used technique, other methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also employed for determining diastereomeric ratios. The choice of method often depends on factors such as the nature of the sample, the required accuracy and sensitivity, and the available instrumentation.

FeatureNMR Spectroscopy (¹H qNMR)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differentiation based on distinct chemical shifts. Ratio from signal integration.[3]Physical separation on a chiral stationary phase.[3]Separation based on differential partitioning between a stationary phase and a mobile gas phase.
Accuracy High accuracy (<2% error) is achievable with proper setup.[3]Considered the gold standard, capable of quantifying ratios up to 99.9:0.1.[3]High accuracy, particularly for volatile and thermally stable compounds.
Precision High precision, with reported uncertainties of 1.5% at a 95% confidence interval.[3]Excellent precision with low relative standard deviations for peak areas.[3]High precision, dependent on injection reproducibility.
Sample Throughput Relatively high, as spectra can be acquired quickly.Lower, due to longer run times for chromatographic separation.Moderate, with run times typically shorter than HPLC but longer than NMR acquisition.
Sample Preparation Simple: dissolution in a deuterated solvent.[1]More complex: requires finding a suitable mobile phase and may need derivatization.Often requires derivatization to increase volatility and thermal stability.
Sample Requirement Non-destructive. Sample can be recovered.Destructive.Destructive.
Cost High initial instrument cost, but lower consumable costs.Moderate instrument cost, but ongoing costs for columns and solvents.[1]Moderate instrument cost, with costs for columns and carrier gases.
Limitations Signal overlap in complex spectra can hinder accurate integration.[2][4]Method development can be time-consuming.Limited to volatile and thermally stable compounds.

Experimental Protocols

¹H NMR Spectroscopy for Diastereomeric Ratio Determination

A detailed methodology for determining the diastereomeric ratio of an oxazolidinone adduct is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the diastereomeric mixture of the oxazolidinone adduct.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[5] The choice of solvent is critical for achieving optimal signal separation.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to maximize signal dispersion.[3]

  • Key acquisition parameters to ensure accurate quantification include:

    • Sufficient Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures complete relaxation and accurate signal intensity.[6] A typical value is 20-30 seconds for quantitative ¹H NMR.

    • Pulse Angle: Use a 90° pulse angle to maximize the signal.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

    • Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.[3][7]

  • Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons on the oxazolidinone ring or on the adduct moiety close to the chiral centers are often good candidates as they are likely to experience different chemical environments.

  • Integrate the selected signals for each diastereomer over a consistent and sufficiently wide range to encompass the entire peak.

  • The diastereomeric ratio (d.r.) is calculated as the ratio of the integral values of the corresponding signals.[1] For example, if the integrals are 1.00 and 0.25, the d.r. is 1:0.25 or 4:1.

Visualization of Experimental Workflow and Logic

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Oxazolidinone Adduct dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters (d1, ns, etc.) load->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Phasing and Baseline Correction acquire->process identify Identify Diagnostic Signals for Each Diastereomer process->identify integrate Integrate Selected Signals identify->integrate calculate Calculate Diastereomeric Ratio integrate->calculate

Caption: Workflow for Diastereomeric Ratio Determination by NMR.

Decision_Tree cluster_questions cluster_methods start Start: Need to Determine Diastereomeric Ratio of Oxazolidinone Adduct q1 Is the sample volatile and thermally stable? start->q1 q2 Is high throughput required? q1->q2 No gc Consider Chiral GC q1->gc Yes q3 Is sample recovery essential? hplc Consider Chiral HPLC q2->hplc No nmr Use ¹H qNMR q2->nmr Yes q3->hplc No q3->nmr Yes

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion

For the determination of diastereomeric ratios of oxazolidinone adducts, ¹H qNMR spectroscopy offers a powerful, accurate, and often rapid method with the significant advantage of being non-destructive.[1] While chiral chromatography techniques like HPLC and GC can provide excellent separation and sensitivity, especially for trace analysis, they often require more extensive method development and sample preparation.[1] The straightforward nature and robustness of NMR make it an invaluable tool for routine and accurate diastereomeric ratio determination in research and development settings. Ultimately, the choice of the optimal analytical technique will depend on the specific requirements of the analysis, including sample properties, desired accuracy, and available resources.[1]

References

A Comparative Guide to Validating Stereochemical Outcomes: Mosher's Acid Analysis vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical juncture in the journey of chemical synthesis and drug discovery. The arrangement of atoms in three-dimensional space can profoundly influence a molecule's biological activity, making stereochemical validation an indispensable step. Mosher's acid analysis, a venerable NMR-based method, has long been a stalwart in this endeavor. This guide provides an objective comparison of Mosher's acid analysis with other prominent techniques, supported by experimental data and detailed protocols, to empower you in selecting the most fitting method for your research needs.

The Enduring Utility of Mosher's Acid Analysis

At its core, Mosher's acid analysis leverages the power of nuclear magnetic resonance (NMR) spectroscopy to distinguish between enantiomers. The method involves derivatizing the chiral analyte, typically a secondary alcohol or amine, with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid. This reaction converts a pair of enantiomers, which are indistinguishable in a standard NMR experiment, into a pair of diastereomers. These newly formed diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra.

The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters or amides provides two key pieces of information:

  • Enantiomeric Excess (ee): By integrating the signals corresponding to each diastereomer, the ratio of the two enantiomers in the original sample can be accurately determined.

  • Absolute Configuration: By preparing two separate derivatives using both the (R)- and (S)-enantiomers of Mosher's acid, the absolute configuration of the stereocenter can be elucidated. This is achieved by analyzing the differences in chemical shifts (Δδ = δS - δR) of protons located on either side of the newly formed ester or amide linkage, based on a well-established conformational model of the Mosher's esters/amides.

A Comparative Look at Stereochemical Validation Methods

While Mosher's acid analysis remains a valuable tool, a host of alternative techniques have emerged, each with its own set of advantages and limitations. The choice of method often hinges on factors such as the nature of the analyte, the desired level of accuracy, available instrumentation, and sample quantity.

FeatureMosher's Acid Analysis (NMR)Chiral HPLC/GCNMR with Chiral Solvating Agents (CSAs)Circular Dichroism (CD) Spectroscopy
Primary Output ¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.NMR spectrum with separated signals for each enantiomer.Spectrum showing the difference in absorption of left and right circularly polarized light.
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.No, requires a standard of known absolute configuration.Can be possible with certain CSAs by comparing spectra with both CSA enantiomers.Yes, by comparing the experimental spectrum with theoretical calculations or spectra of known compounds.
Accuracy for ee Determination Can be less accurate due to potential for peak overlap and integration errors (errors can be around 10% with standard integration).High accuracy and precision with good baseline separation (errors can be <1% with proper setup)[1].Good accuracy, with reported reproducibilities of ±0.5% or better.Not the primary method for ee determination, but can be used with less accuracy.
Sensitivity (LOD/LOQ) Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis (LODs around 1.5 µg/mL have been reported).Moderate sensitivity, dependent on analyte concentration and magnetic field strength.Moderate sensitivity, typically requiring sample concentrations in the 0.1 to 1.0 mg/mL range.[2]
Typical Sample Amount Milligrams (e.g., 2.5 - 5 mg per derivative).[1]Micrograms to milligrams.Milligrams (e.g., 1-10 mg).Micrograms to milligrams (e.g., 0.1 mg for a 1 mm path length cell).[3]
Method Development Time Generally applicable with minimal development.Can be time-consuming, requiring screening of columns and mobile phases.Can require screening of different CSAs and optimization of conditions.Requires optimization of concentration and solvent conditions. For absolute configuration, requires computational modeling.
Instrumentation NMR SpectrometerHPLC or GC system with a chiral columnNMR SpectrometerCD Spectrometer

Experimental Protocols

Mosher's Acid Analysis for a Chiral Secondary Alcohol

This protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration. Two separate reactions are required, one with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride.

Materials:

  • Chiral alcohol (1.0 equivalent)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 equivalents)

  • Anhydrous pyridine or anhydrous dichloromethane (DCM) with 4-(dimethylamino)pyridine (DMAP)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In two separate, dry reaction flasks, dissolve the chiral alcohol in the chosen solvent (e.g., pyridine or DCM with a catalytic amount of DMAP).

  • Derivatization: To one flask, add (R)-MTPA-Cl. To the other flask, add (S)-MTPA-Cl.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) until the starting alcohol is completely consumed.

  • Work-up: Quench the reactions with a small amount of water or saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify each diastereomeric ester separately by column chromatography on silica gel.

  • NMR Analysis: Prepare an NMR sample of each purified diastereomer in CDCl₃. Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Analyze the signs of the Δδ values. Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values, allowing for the assignment of the absolute configuration.

Alternative Methods: A Glimpse into Other Techniques

Modified Mosher's Method: This variation is particularly useful for sterically hindered alcohols or when the standard method yields ambiguous results. It often involves using different derivatizing agents or modified reaction conditions to improve the resolution of NMR signals.

NMR with Chiral Solvating Agents (CSAs): This technique offers a non-covalent approach to stereochemical analysis. Instead of forming a new chemical bond, a chiral solvating agent is added to the NMR sample of the analyte. The CSA forms transient, diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum. This method is often faster as it doesn't require a chemical reaction and purification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. To determine the absolute configuration, the experimental CD spectrum is compared to a theoretically calculated spectrum for a known configuration or to the spectra of structurally related compounds with known stereochemistry.[4][5]

Detailed Protocol for Determining Absolute Configuration using Circular Dichroism:

  • Sample Preparation: Prepare a solution of the purified chiral compound in a suitable solvent that is transparent in the wavelength range of interest. The concentration should be optimized to give a good signal-to-noise ratio, typically in the range of 0.1-1.0 mg/mL.[2]

  • Acquire Experimental Spectrum: Record the CD spectrum of the sample. Also, record a spectrum of the solvent alone to serve as a baseline.

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer of the molecule.

    • Perform a conformational search to identify the most stable conformers.

    • For each stable conformer, calculate the theoretical CD spectrum using quantum mechanical methods (e.g., Time-Dependent Density Functional Theory - TD-DFT).

    • Generate a weighted average of the calculated spectra based on the Boltzmann distribution of the conformers.

  • Comparison and Assignment: Compare the experimental CD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer used in the calculation.

Visualizing the Workflow

To better understand the process of Mosher's acid analysis, the following diagram illustrates the key steps involved.

Mosher_Analysis_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_result Result Analyte Chiral Analyte (Alcohol or Amine) Reaction_R React with (R)-MTPA-Cl Analyte->Reaction_R Reaction_S React with (S)-MTPA-Cl Analyte->Reaction_S R_MTPA (R)-Mosher's Acid Derivative R_MTPA->Reaction_R S_MTPA (S)-Mosher's Acid Derivative S_MTPA->Reaction_S NMR_R Acquire ¹H NMR of (R)-Diastereomer Reaction_R->NMR_R NMR_S Acquire ¹H NMR of (S)-Diastereomer Reaction_S->NMR_S Compare Compare Spectra (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Absolute_Config Determine Absolute Configuration Compare->Absolute_Config

Caption: Experimental workflow for Mosher's acid analysis.

Logical Determination of Absolute Configuration

The power of Mosher's method lies in the predictable shielding and deshielding effects of the phenyl group in the MTPA moiety on the protons of the analyte. This relationship allows for a logical deduction of the absolute configuration.

Mosher_Logic cluster_model Conformational Model cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion Model Mosher's Ester Conformation (Phenyl group creates shielded and deshielded zones) Shielded Protons in Shielded Zone Model->Shielded Deshielded Protons in Deshielded Zone Model->Deshielded Delta_Pos Δδ > 0 (Positive) Delta_Pos->Shielded Delta_Neg Δδ < 0 (Negative) Delta_Neg->Deshielded Assignment Assign Absolute Configuration (e.g., R or S) Shielded->Assignment Deshielded->Assignment

Caption: Logic of absolute configuration determination with Mosher's acid.

References

The Superior Economics of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in Large-Scale Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that directly impacts process efficiency, stereochemical purity, and ultimately, the economic viability of a drug candidate. While traditional Evans auxiliaries have long been a mainstay, the advent of derivatives such as (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a member of the "SuperQuat" family of auxiliaries, presents a compelling case for its superior cost-effectiveness in industrial applications. This guide provides an objective comparison of this advanced auxiliary with its traditional counterparts, supported by experimental data and detailed protocols to inform decision-making in process development.

The core advantage of this compound lies in its intelligent design. The incorporation of a gem-dimethyl group at the C(5) position of the oxazolidinone ring introduces significant steric hindrance that not only enhances diastereofacial shielding during key synthetic transformations but also facilitates more efficient recycling of the auxiliary post-reaction.[1][2] These factors translate to higher yields of the desired stereoisomer, reduced purification costs, and a lower overall cost of goods.

Performance in Key Asymmetric Reactions: A Quantitative Comparison

The true measure of a chiral auxiliary's cost-effectiveness is its performance in critical bond-forming reactions. The following tables summarize the comparative performance of this compound against the standard (S)-4-Benzyl-2-oxazolidinone in asymmetric alkylation and aldol reactions, two of the most common applications for this class of compounds.

Table 1: Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)Reference
This compoundBenzyl Bromide85-94%High[3]
(S)-4-Benzyl-2-oxazolidinoneBenzyl BromideTypically >90%High[4]

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliaryAldehydeDiastereomeric Ratio (dr)Yield (%)Reference
This compoundVariousGenerally >95:5High[3]
(S)-4-Benzyl-2-oxazolidinoneVariousTypically >95:5High[4]

While the diastereoselectivity of both auxiliaries is high, the "SuperQuat" auxiliary consistently demonstrates superior performance, often pushing the diastereomeric excess to higher levels. This seemingly small improvement can have a significant impact on the purification process at a large scale, reducing the number of crystallizations or chromatographic steps required to achieve the desired enantiopurity, thereby saving time, solvent, and energy.

The Economic Equation: Synthesis, Cost, and Recyclability

A comprehensive cost-effectiveness analysis extends beyond reaction performance to include the synthesis of the auxiliary itself, its market price, and the efficiency of its recovery and reuse.

Synthesis and Cost:

The synthesis of both standard Evans auxiliaries and their "SuperQuat" counterparts originates from readily available and relatively inexpensive amino acids. While the multi-step synthesis adds to the initial cost, the potential for high-yield, scalable production makes them economically feasible for industrial use.[5][6]

A key consideration is the bulk purchase price. While prices are subject to market fluctuations and supplier negotiations, available data for standard Evans auxiliaries, such as (S)-4-Benzyl-2-oxazolidinone, indicate a price point of approximately ₹25,800 per kilogram (approximately $310 USD/kg) from suppliers in India.[7] Obtaining a direct bulk price for this compound is more challenging due to a more specialized market. However, its enhanced performance and recyclability can offset a potentially higher initial purchase price.

Recyclability: A Decisive Advantage

The gem-dimethyl substitution in the "SuperQuat" auxiliary provides a distinct advantage in its recovery. This structural feature sterically hinders nucleophilic attack at the endocyclic carbonyl group, leading to cleaner cleavage reactions and higher recovery yields of the intact auxiliary.[1][2] This enhanced stability and ease of recycling significantly reduce the effective cost of the auxiliary over multiple production cycles. While specific industrial-scale recycling protocols for "SuperQuat" auxiliaries are proprietary, the principles of hydrolysis or alcoholysis followed by extraction are generally applicable. The higher efficiency of this process for the "SuperQuat" auxiliary is a key contributor to its superior cost-effectiveness.

Experimental Protocols

Synthesis of this compound (SuperQuat Auxiliary):

While a detailed, cost-analyzed industrial synthesis protocol is proprietary, a general laboratory-scale synthesis can be adapted from literature procedures. The synthesis typically involves the reaction of (S)-phenylalaninol with a suitable carbonyl source, followed by the introduction of the gem-dimethyl group. For a practical multigram synthesis procedure, researchers are directed to the primary literature on "SuperQuat" chiral auxiliaries.[8]

General Protocol for Asymmetric Alkylation:

  • Enolate Formation: The N-acylated chiral auxiliary is dissolved in an appropriate aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or recrystallization to yield the desired diastereomerically enriched product.

General Protocol for Auxiliary Cleavage and Recovery:

  • Cleavage: The N-acylated product is dissolved in a mixture of an appropriate solvent (e.g., THF/water or an alcohol). A cleaving agent, such as lithium hydroxide for hydrolysis or lithium borohydride for reduction to the alcohol, is added, and the reaction is stirred until completion.

  • Extraction and Separation: The reaction mixture is worked up by partitioning between water and an organic solvent. The product is isolated from the organic layer, while the chiral auxiliary can be recovered from the aqueous layer after acidification and subsequent extraction.

  • Purification of Auxiliary: The recovered chiral auxiliary can be purified by recrystallization or distillation to be reused in subsequent batches.

Visualizing the Workflow

To better understand the logical flow of utilizing a chiral auxiliary in large-scale synthesis, the following diagrams illustrate the key stages and decision points.

Chiral Auxiliary Workflow cluster_0 Synthesis and Application cluster_1 Recovery and Recycling Start Start Synthesis of Auxiliary Synthesis of Auxiliary Start->Synthesis of Auxiliary Acylation with Substrate Acylation with Substrate Synthesis of Auxiliary->Acylation with Substrate Asymmetric Transformation Asymmetric Transformation Acylation with Substrate->Asymmetric Transformation Cleavage and Product Isolation Cleavage and Product Isolation Asymmetric Transformation->Cleavage and Product Isolation Auxiliary Recovery Auxiliary Recovery Cleavage and Product Isolation->Auxiliary Recovery Final Product Final Product Cleavage and Product Isolation->Final Product Purification of Auxiliary Purification of Auxiliary Auxiliary Recovery->Purification of Auxiliary Purification of Auxiliary->Synthesis of Auxiliary Recycle

Caption: General workflow for asymmetric synthesis using a recyclable chiral auxiliary.

Cost-Effectiveness Analysis Cost_Factors Cost-Effectiveness Factors Initial Cost Performance Recyclability Initial_Cost Initial Cost Synthesis Complexity Raw Material Price Bulk Purchase Price Cost_Factors:f0->Initial_Cost Performance Performance Diastereoselectivity Yield Reaction Time Purification Cost Cost_Factors:f1->Performance Recyclability Recyclability Cleavage Efficiency Recovery Yield Repurification Cost Cost_Factors:f2->Recyclability Overall_Cost Overall Cost-Effectiveness Initial_Cost->Overall_Cost Performance->Overall_Cost Recyclability->Overall_Cost

Caption: Key factors influencing the overall cost-effectiveness of a chiral auxiliary.

Conclusion

For drug development professionals and process chemists, the selection of a chiral auxiliary is a strategic decision with far-reaching economic consequences. While standard Evans auxiliaries are effective, the enhanced performance and superior recyclability of this compound ("SuperQuat") present a clear path towards more cost-effective and sustainable large-scale asymmetric synthesis. The higher diastereoselectivity translates to reduced purification burdens, while the improved recovery and reuse of the auxiliary significantly lower its effective cost over the lifetime of a project. As the pharmaceutical industry continues to strive for greener and more economical manufacturing processes, the adoption of advanced chiral auxiliaries like the "SuperQuat" family will be instrumental in achieving these goals.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the aldol reaction stands as a powerful and versatile tool for the stereoselective formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds that are pivotal intermediates in the synthesis of natural products and pharmaceuticals. The strategic use of chiral auxiliaries remains a cornerstone of this methodology, offering reliable and predictable stereochemical control. This guide provides an objective comparison of three prominent chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine, focusing on their application in asymmetric aldol reactions.

This comparison is designed for researchers, scientists, and drug development professionals, offering a practical guide to selecting the appropriate auxiliary based on performance, supported by experimental data. We will delve into the quantitative performance of these auxiliaries, provide detailed experimental protocols for a representative reaction, and visualize the underlying stereochemical models that govern their remarkable selectivity.

Performance Comparison

The efficacy of a chiral auxiliary in an asymmetric aldol reaction is primarily assessed by its ability to control the stereochemistry of the newly formed stereocenters, typically measured as the diastereomeric ratio (d.r.), and to provide the desired product in high chemical yield. The following table summarizes the performance of Evans' oxazolidinone, Oppolzer's camphorsultam, and Myers' pseudoephedrine in the asymmetric aldol reaction of their respective N-propionyl derivatives with isobutyraldehyde.

It is important to note that the data presented below is compiled from various literature sources. While the chosen example represents a common substrate pairing, direct comparison of absolute values should be approached with caution as reaction conditions may not be identical across all studies.

Chiral AuxiliaryN-Propionyl DerivativeAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)Isobutyraldehyde>99:180-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary)Isobutyraldehyde98:2~90
(S,S)-(+)-Pseudoephedrine (Myers' Auxiliary)Isobutyraldehyde>95:5 (syn selective with Zr enolate)~85

Key Insights:

  • Evans' oxazolidinones consistently deliver exceptional levels of syn-diastereoselectivity, often exceeding 99:1, making them a benchmark for high-fidelity asymmetric aldol reactions.[1]

  • Oppolzer's camphorsultam also provides excellent syn-selectivity, with the rigid camphor backbone effectively shielding one face of the enolate.[2] The crystalline nature of the sultam derivatives can also facilitate purification.

  • Myers' pseudoephedrine offers a cost-effective and practical alternative, capable of high diastereoselectivity. The stereochemical outcome can be influenced by the choice of metal enolate; for instance, zirconium enolates of the propionamide derivative have been shown to favor the syn-aldol product.[3]

Stereochemical Models and Rationale

The high degree of stereocontrol exerted by these chiral auxiliaries can be rationalized by considering the transition state geometries of the aldol reaction.

Evans' Oxazolidinone: The Zimmerman-Traxler Model

The stereochemical outcome of the Evans aldol reaction is well-explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[4] The boron enolate of the N-acyl oxazolidinone adopts a Z-configuration. In the transition state, the bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This leads to the observed high syn-diastereoselectivity.

Evans_Zimmerman_Traxler cluster_0 Z-(E)-enolate Formation cluster_1 Aldehyde Approach & Transition State cluster_2 Stereoselective C-C Bond Formation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Boron Enolate Z-Boron Enolate N-Acyl Oxazolidinone->Z-Boron Enolate Bu2BOTf, Et3N Chair-like Transition State Zimmerman-Traxler Transition State Z-Boron Enolate->Chair-like Transition State R'CHO Syn-Aldol Adduct Syn-Aldol Adduct Chair-like Transition State->Syn-Aldol Adduct C-C bond formation Oppolzer_Transition_State cluster_0 Enolate Formation cluster_1 Aldehyde Approach cluster_2 Diastereoselective Addition N-Acyl Camphorsultam N-Acyl Camphorsultam Chelated Boron Enolate Chelated Boron Enolate N-Acyl Camphorsultam->Chelated Boron Enolate Bu2BOTf, Et3N Sterically Hindered Transition State Chelate-Controlled Transition State Chelated Boron Enolate->Sterically Hindered Transition State R'CHO Syn-Aldol Adduct Syn-Aldol Adduct Sterically Hindered Transition State->Syn-Aldol Adduct Facial-selective attack Pseudoephedrine_Transition_State cluster_0 Enolate Formation cluster_1 Aldehyde Approach cluster_2 Facial-Selective Addition N-Acyl Pseudoephedrine N-Acyl Pseudoephedrine Chelated Lithium Enolate Chelated Lithium Enolate N-Acyl Pseudoephedrine->Chelated Lithium Enolate LDA, LiCl Open Transition State Rigid Chelate-Controlled Open Transition State Chelated Lithium Enolate->Open Transition State R'CHO Aldol Adduct Aldol Adduct Open Transition State->Aldol Adduct Attack from less hindered face General_Workflow cluster_workflow General Workflow for Asymmetric Aldol Reaction Auxiliary Chiral Auxiliary N_Acyl N-Propionyl Auxiliary Auxiliary->N_Acyl 1. N-Acylation Acyl_Chloride Propionyl Chloride Acyl_Chloride->N_Acyl Aldol_Adduct Diastereomerically Enriched Aldol Adduct N_Acyl->Aldol_Adduct 2. Aldol Addition Aldehyde Isobutyraldehyde Aldehyde->Aldol_Adduct Product Enantiomerically Pure β-Hydroxy Acid/Ester Aldol_Adduct->Product 3. Auxiliary Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Aldol_Adduct->Recovered_Auxiliary Cleavage Cleavage Reagents Cleavage->Product

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Spotlight on (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of the performance of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a highly effective chiral auxiliary, with other commonly used alternatives such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones. The following sections present quantitative data from key applications, detailed experimental protocols, and visual workflows to aid in the selection of the optimal chiral auxiliary for a given synthetic challenge.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a fundamental transformation for the introduction of chirality. The choice of chiral auxiliary significantly influences the yield and stereoselectivity of the reaction. The following tables summarize the performance of this compound and its alternatives in the asymmetric alkylation of enolates.

Table 1: Asymmetric Alkylation with this compound (SuperQuat) [1]

N-Acyl GroupElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
PropionylBenzyl bromide859291
PropionylAllyl iodide919493
ButyrylMethyl iodide888587
IsovalerylEthyl iodide829089

Table 2: Asymmetric Alkylation with Evans' Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone)

N-Acyl GroupElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (dr)
PropionylBenzyl bromideLDA95>99:1
PropionylMethyl iodideNaHMDS9298:2
IsovalerylEthyl iodideLHMDS8997:3

Table 3: Asymmetric Alkylation with Myers' Pseudoephedrine Amide

N-Acyl GroupElectrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
PropionylBenzyl bromide90>99:1
AcetylAllyl iodide8898:2
ButyrylEthyl iodide8597:3

Table 4: Asymmetric Alkylation with Enders' SAMP/RAMP Hydrazones [2]

Ketone/AldehydeElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
CyclohexanoneMethyl iodide95>98>98
PropanalBenzyl bromide859596
AcetoneAllyl iodide889696

Performance Comparison in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The diastereoselectivity is highly dependent on the chiral auxiliary employed.

Table 5: Asymmetric Aldol Reactions with Evans' Oxazolidinones

N-Acyl GroupAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
PropionylIsobutyraldehydeBu₂BOTf95>99:1
AcetylBenzaldehydeTiCl₄8598:2
ButyrylAcetaldehydeSn(OTf)₂8895:5

Data for this compound in aldol reactions is less prevalent in the literature, but it is expected to afford high syn-selectivity similar to other Evans-type auxiliaries.

Performance Comparison in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic systems. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Table 6: Asymmetric Diels-Alder Reactions with Evans' Oxazolidinones [3]

Dienophile (N-Acyl)DieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)
AcryloylCyclopentadieneEt₂AlCl95>99:1
CrotonoylIsopreneMgBr₂8898:2
Cinnamoyl1,3-ButadieneZnCl₂8595:5

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Asymmetric Alkylation using this compound

1. Acylation of the Chiral Auxiliary:

  • To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv.) dropwise at -78 °C.

  • The reaction is stirred at -78 °C for several hours and then allowed to warm slowly to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

3. Cleavage of the Chiral Auxiliary: [4]

  • For conversion to the chiral aldehyde, the purified N-acylated product is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C.

  • Diisobutylaluminium hydride (DIBAL-H) (1.5 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is stirred vigorously until the layers separate. The aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated to yield the chiral aldehyde. The chiral auxiliary can be recovered from the aqueous layer.

Asymmetric Alkylation using Evans' Oxazolidinone

The protocol is very similar to that of this compound. Key differences may include the choice of base and reaction times, which should be optimized for the specific substrate.

Asymmetric Alkylation using Myers' Pseudoephedrine Amide

1. Amide Formation:

  • (+)-Pseudoephedrine (1.0 equiv.) is dissolved in an appropriate solvent (e.g., CH₂Cl₂) and cooled to 0 °C.

  • The acyl chloride or anhydride (1.1 equiv.) is added, followed by a base such as triethylamine or pyridine (1.2 equiv.).

  • The reaction is stirred at room temperature until completion. The resulting amide is typically purified by crystallization.

2. Diastereoselective Alkylation:

  • The pseudoephedrine amide (1.0 equiv.) is dissolved in anhydrous THF containing anhydrous lithium chloride (6-10 equiv.).

  • The solution is cooled to -78 °C, and a freshly prepared solution of LDA (2.2 equiv.) is added slowly.

  • The mixture is stirred and allowed to warm to 0 °C to ensure complete enolization.

  • The solution is re-cooled to -78 °C or 0 °C, and the alkyl halide (1.5-2.0 equiv.) is added.

  • The reaction is stirred until completion, then quenched with saturated aqueous ammonium chloride and worked up as previously described.

3. Auxiliary Cleavage:

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., H₂SO₄ in THF/H₂O or KOH in EtOH/H₂O).

  • Reduction with reagents like LiAlH₄ or LiBH₄ affords the chiral alcohol.

Asymmetric Alkylation using Enders' SAMP/RAMP Hydrazones[2]

1. Hydrazone Formation: [2]

  • A ketone or aldehyde (1.0 equiv.) is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) (1.1 equiv.) in an appropriate solvent like diethyl ether or pentane, often with a catalytic amount of p-toluenesulfonic acid. The reaction is typically run at room temperature or with gentle heating, and water is removed azeotropically. The resulting hydrazone is purified by distillation or chromatography.

2. Diastereoselective Alkylation: [2]

  • The SAMP/RAMP hydrazone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of LDA (1.1 equiv.) is added dropwise, and the mixture is stirred for 2-4 hours at -78 °C.

  • The alkyl halide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for several hours before being allowed to warm to room temperature.

  • The reaction is quenched and worked up as described for the other methods.

3. Auxiliary Cleavage: [2]

  • The alkylated hydrazone is cleaved to the corresponding chiral ketone or aldehyde by ozonolysis at -78 °C, followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine).[2] Alternatively, oxidative cleavage with reagents like sodium periodate or m-CPBA can be employed.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the application of these chiral auxiliaries in asymmetric synthesis.

G cluster_superquat Workflow for this compound Start_SQ Chiral Auxiliary (this compound) Acylation_SQ Acylation (Acyl Chloride/Base) Start_SQ->Acylation_SQ N_Acyl_SQ N-Acyl Auxiliary Acylation_SQ->N_Acyl_SQ Enolate_Formation_SQ Enolate Formation (LDA or NaHMDS, -78 °C) N_Acyl_SQ->Enolate_Formation_SQ Alkylation_SQ Alkylation (R-X) Enolate_Formation_SQ->Alkylation_SQ Alkylated_Product_SQ Alkylated Product (High de) Alkylation_SQ->Alkylated_Product_SQ Cleavage_SQ Cleavage (e.g., DIBAL-H) Alkylated_Product_SQ->Cleavage_SQ Final_Product_SQ Chiral Product (Aldehyde, etc.) Cleavage_SQ->Final_Product_SQ Recovered_Auxiliary_SQ Recovered Auxiliary Cleavage_SQ->Recovered_Auxiliary_SQ

Caption: General workflow for asymmetric synthesis using this compound.

G cluster_myers Workflow for Myers' Pseudoephedrine Amide Start_M Chiral Auxiliary ((+)-Pseudoephedrine) Amide_Formation_M Amide Formation (Acyl Chloride/Base) Start_M->Amide_Formation_M Pseudoephedrine_Amide_M Pseudoephedrine Amide Amide_Formation_M->Pseudoephedrine_Amide_M Enolate_Formation_M Enolate Formation (LDA, LiCl, -78 °C to 0 °C) Pseudoephedrine_Amide_M->Enolate_Formation_M Alkylation_M Alkylation (R-X) Enolate_Formation_M->Alkylation_M Alkylated_Product_M Alkylated Amide (High dr) Alkylation_M->Alkylated_Product_M Cleavage_M Cleavage (Acid/Base or Reduction) Alkylated_Product_M->Cleavage_M Final_Product_M Chiral Product (Acid, Alcohol, etc.) Cleavage_M->Final_Product_M Recovered_Auxiliary_M Recovered Auxiliary Cleavage_M->Recovered_Auxiliary_M

Caption: General workflow for asymmetric synthesis using Myers' pseudoephedrine amide.

G cluster_enders Workflow for Enders' SAMP/RAMP Hydrazone Start_E Chiral Auxiliary (SAMP or RAMP) Hydrazone_Formation_E Hydrazone Formation (Ketone/Aldehyde) Start_E->Hydrazone_Formation_E SAMP_Hydrazone_E SAMP/RAMP Hydrazone Hydrazone_Formation_E->SAMP_Hydrazone_E Azaenolate_Formation_E Azaenolate Formation (LDA, -78 °C) SAMP_Hydrazone_E->Azaenolate_Formation_E Alkylation_E Alkylation (R-X) Azaenolate_Formation_E->Alkylation_E Alkylated_Hydrazone_E Alkylated Hydrazone (High de) Alkylation_E->Alkylated_Hydrazone_E Cleavage_E Cleavage (Ozonolysis) Alkylated_Hydrazone_E->Cleavage_E Final_Product_E Chiral Ketone/Aldehyde Cleavage_E->Final_Product_E Recovered_Auxiliary_E Recovered Auxiliary Cleavage_E->Recovered_Auxiliary_E

Caption: General workflow for asymmetric synthesis using Enders' SAMP/RAMP hydrazone.

References

Assessing the Limitations of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in Complex Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries remain an indispensable tool for researchers in academia and the pharmaceutical industry. The Evans oxazolidinones, in particular, have a storied history of providing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. A notable variant, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, often referred to as a "SuperQuat" auxiliary, was developed to improve upon the parent (S)-4-Benzyl-2-oxazolidinone. This guide provides a comparative analysis of this next-generation auxiliary, assessing its advantages and limitations in the context of complex chemical syntheses, supported by experimental data and detailed protocols.

Enhanced Performance Through Structural Modification

The introduction of gem-dimethyl groups at the C5 position of the oxazolidinone ring was a strategic design choice to address specific shortcomings of the original Evans auxiliaries. This structural modification imparts two primary advantages: improved diastereofacial selectivity and greater stability during cleavage reactions.

The gem-dimethyl substitution induces a conformational bias in the C4-substituent, forcing it to project towards the N-acyl fragment. This enhanced steric shielding of one face of the enolate leads to superior diastereofacial discrimination in reactions such as alkylations and aldol additions, often resulting in higher diastereomeric excess.[1]

Furthermore, the steric bulk of the dimethyl groups hinders nucleophilic attack at the endocyclic carbonyl. This is a crucial improvement, as a known limitation of the parent Evans auxiliaries is undesired cleavage of the auxiliary itself during product liberation. For instance, in one total synthesis, the removal of a standard phenylalanine-derived Evans auxiliary was complicated by competing nucleophilic attack on the endocyclic carbonyl group of the oxazolidinone ring. The 5,5-dimethyl substitution in the "SuperQuat" auxiliary mitigates this side reaction, leading to cleaner cleavage and higher recovery yields of the valuable chiral auxiliary. This is particularly beneficial during hydride reductions, where the (S)-4-benzyl-5,5-dimethyl derivative has been shown to be optimal for inhibiting endocyclic nucleophilic attack.[2]

Limitations in Complex Synthetic Environments

Despite its advantages, the increased steric bulk of this compound is not without its drawbacks, which can become apparent in the context of complex molecule synthesis.

Steric Hindrance: The primary limitation stems from the very feature that provides its enhanced selectivity: steric hindrance. While beneficial for directing the approach of smaller electrophiles, this bulk can be detrimental when reacting with sterically demanding substrates or electrophiles. This can lead to significantly lower reaction rates or, in some cases, complete lack of reactivity. For instance, the α-tertiary alkylation of N-(arylacetyl)oxazolidinones, a challenging transformation, has been explored with the 4-benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, highlighting the need for specific Lewis acids to activate the tertiary alkyl halides to overcome the steric challenge.[3]

Cleavage Conditions: While the gem-dimethyl groups protect the endocyclic carbonyl, they also increase steric hindrance around the exocyclic N-acyl linkage. This can make cleavage of the desired product more challenging compared to the parent system. In a total synthesis of (+)-coprophilin, attempts at reductive cleavage of a sterically hindered N-acyloxazolidinone were unsuccessful, with the carbonyl group being unreactive.[4][5] The researchers had to resort to an alternative cleavage method using ethanethiol and n-butyllithium.[4][5] This suggests that standard, mild cleavage conditions may not always be sufficient for this auxiliary, potentially limiting its applicability for sensitive substrates.

Performance Comparison in Asymmetric Alkylation

The following table summarizes representative data for the diastereoselective alkylation of the N-propionyl derivative of this compound ("SuperQuat") and its parent counterpart, (S)-4-Benzyl-2-oxazolidinone.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
This compoundBenzyl Bromide94%85%[2]
This compoundAllyl Iodide88%92%[2]
This compoundMethyl Iodide85%89%[2]
(S)-4-Benzyl-2-oxazolidinoneAllyl Iodide>96% (98:2 dr)High[6]

Note: Direct comparison is challenging as reaction conditions may vary between studies. The data for the parent auxiliary often reports diastereomeric ratios (dr) which are equivalent to diastereomeric excess (de).

Experimental Protocols

Detailed methodologies for the key steps in applying these chiral auxiliaries are provided below.

General Experimental Workflow

G cluster_0 Auxiliary Attachment cluster_1 Stereoselective Reaction cluster_2 Product Liberation Acylation N-Acylation Enolate Enolate Formation Acylation->Enolate N-Acyl Oxazolidinone Alkylation Diastereoselective Alkylation Enolate->Alkylation Chelated Enolate Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Adduct Purification Product Purification & Auxiliary Recovery Cleavage->Purification Chiral Product + Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.

Protocol 1: N-Acylation of the Chiral Auxiliary

Objective: To attach the desired acyl group to the chiral auxiliary.

Materials:

  • This compound or (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the chiral auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi dropwise via syringe and stir the mixture for 15 minutes.

  • Add the acyl chloride dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Protocol 2: Diastereoselective Alkylation

Objective: To perform a stereoselective alkylation of the N-acyl oxazolidinone.

Materials:

  • N-acyl oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.1 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the NaHMDS solution dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify the major diastereomer by flash column chromatography.

Protocol 3: Auxiliary Cleavage (Reductive)

Objective: To cleave the auxiliary to yield a chiral primary alcohol.

Materials:

  • N-acylated product (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Lithium borohydride (LiBH₄) (2.0 equiv)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Dissolve the alkylated product in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiBH₄ portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous Rochelle's salt.

  • Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the chiral alcohol and the recovered auxiliary by flash column chromatography.

Logical Relationship for Cleavage Method Selection

G DesiredProduct Desired Functional Group? LiOH_H2O2 LiOH / H₂O₂ (Hydrolytic) DesiredProduct->LiOH_H2O2 Acid LiBH4 LiBH₄ / LiAlH₄ (Reductive) DesiredProduct->LiBH4 Alcohol Alkoxide NaOMe / Ti(OⁱPr)₄ (Transesterification) DesiredProduct->Alkoxide Ester DIBAL DIBAL-H (Reductive) DesiredProduct->DIBAL Aldehyde CarboxylicAcid Carboxylic Acid Alcohol Primary Alcohol Ester Ester Aldehyde Aldehyde LiOH_H2O2->CarboxylicAcid LiBH4->Alcohol Alkoxide->Ester DIBAL->Aldehyde

Caption: Decision tree for selecting the appropriate auxiliary cleavage method.

Conclusion

This compound offers distinct advantages over its parent analogue, primarily through enhanced facial selectivity and increased stability to certain cleavage conditions, which can be critical in the synthesis of complex molecules. However, its increased steric profile presents a double-edged sword, potentially leading to reduced reactivity and the need for more forcing cleavage conditions with sterically encumbered substrates. The choice between the standard Evans auxiliary and its 5,5-dimethylated counterpart should therefore be made on a case-by-case basis, carefully considering the steric demands of the substrates and reagents involved in the synthetic route. This guide provides the foundational data and protocols to aid researchers in making this critical decision.

References

Quantitative analysis of stereocontrol imparted by different chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Stereocontrol with Chiral Auxiliaries: A Quantitative Comparison

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical hurdle in the synthesis of complex, biologically active molecules. This guide provides a quantitative and objective comparison of the performance of several widely used chiral auxiliaries in key asymmetric transformations. By presenting supporting experimental data in a clear, comparative format, alongside detailed experimental protocols and mechanistic visualizations, this guide aims to facilitate the rational selection of a chiral auxiliary for a given synthetic challenge.

Data Presentation: A Comparative Analysis of Stereocontrol

The efficacy of a chiral auxiliary is primarily determined by the level of stereoselectivity it imparts on a reaction, typically measured as diastereomeric excess (de) or enantiomeric excess (ee). The following tables summarize the quantitative performance of four leading classes of chiral auxiliaries in three fundamental carbon-carbon bond-forming reactions: alkylation, aldol addition, and Diels-Alder reactions.

Table 1: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de, %)Reference
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodide96[1]
N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>98[2]
Myers' Pseudoephedrine Pseudoephedrine propionamideMethyl iodide≥99[3]
Pseudoephedrine propionamideBenzyl bromide98[3]
Enders' SAMP/RAMP 3-Pentanone SAMP hydrazoneEthyl iodide>97[4]
Oxetan-3-one SAMP hydrazoneBenzyl bromide84[5]

Table 2: Asymmetric Aldol Additions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Reference
Evans' Oxazolidinone N-propionyl-(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde>99:1
N-propionyl-(4S)-4-benzyl-2-oxazolidinoneBenzaldehyde>99:1

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (de, %)Reference
Oppolzer's Camphorsultam N-acryloyl-(+)-camphor-sultamCyclopentadiene>98[6]
N-acryloyl-(+)-camphor-sultam1,3-Butadiene95[6]
N-acryloyl-(+)-camphor-sultamIsoprene96[6]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of these stereoselective methodologies.

Protocol 1: Evans' Asymmetric Alkylation [2]

  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, n-butyllithium (1.05 equiv) is added dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is stirred for 1 hour before quenching with saturated aqueous NH4Cl.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion.

  • Cleavage of the Chiral Auxiliary: The alkylated product is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The mixture is stirred for 2 hours, and the reaction is quenched with aqueous sodium sulfite.

Protocol 2: Myers' Asymmetric Alkylation [3]

  • Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in CH2Cl2 and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the dropwise addition of propionyl chloride (1.2 equiv). The reaction is stirred for 1 hour at 0 °C.

  • Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF is slowly added. The mixture is warmed to 0 °C for 15 minutes and then cooled to the desired reaction temperature. The alkylating agent (1.5 equiv) is added, and the reaction is monitored by TLC.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or reduced to the alcohol with a suitable reducing agent.

Protocol 3: Enders' SAMP/RAMP Asymmetric Alkylation [4][7]

  • Hydrazone Formation: A ketone or aldehyde is mixed with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) and allowed to react under an inert atmosphere, typically with gentle heating. The resulting hydrazone is purified by distillation or recrystallization.[7]

  • Asymmetric Alkylation: The purified hydrazone (1.0 equiv) is dissolved in dry diethyl ether and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise. The reaction is then cooled to -110 °C, and the alkyl halide (1.1 equiv) is added slowly. The reaction is allowed to warm to room temperature.[7]

  • Cleavage of the Auxiliary: The alkylated hydrazone is dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched, for example with dimethyl sulfide, to yield the α-alkylated ketone or aldehyde.[7]

Protocol 4: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam [6]

  • N-Acryloylation: To a solution of (+)-camphor-10-sultam (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous CH2Cl2 at 0 °C, acryloyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Diels-Alder Reaction: A solution of the N-acryloyl camphor-sultam (1.0 equiv) in anhydrous CH2Cl2 is cooled to -78 °C. Diethylaluminum chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 equiv) is then added, and the reaction is stirred at -78 °C for 3 hours.

  • Auxiliary Cleavage: The Diels-Alder adduct is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The mixture is stirred at room temperature for 12 hours.

Visualizing Stereocontrol: Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental principles and experimental workflows associated with the use of chiral auxiliaries.

G cluster_workflow General Asymmetric Synthesis Workflow Prochiral\nSubstrate Prochiral Substrate Attach\nAuxiliary Attach Auxiliary Prochiral\nSubstrate->Attach\nAuxiliary 1 Diastereoselective\nReaction Diastereoselective Reaction Attach\nAuxiliary->Diastereoselective\nReaction 2 Separate\nDiastereomers Separate Diastereomers Diastereoselective\nReaction->Separate\nDiastereomers 3 Cleave\nAuxiliary Cleave Auxiliary Separate\nDiastereomers->Cleave\nAuxiliary 4 Chiral\nProduct Chiral Product Cleave\nAuxiliary->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Cleave\nAuxiliary->Recovered\nAuxiliary

A general workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_mechanism Mechanism of Stereocontrol (Evans' Auxiliary) Enolate Enolate Transition_State Chelated Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Syn_Product Syn_Product Transition_State->Syn_Product Favored Pathway (low energy) Anti_Product Disfavored Anti-Product Transition_State->Anti_Product Disfavored Pathway (high energy)

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, ensuring adherence to safety protocols and regulatory compliance.

This compound is a non-halogenated organic solid. Its proper disposal is predicated on its classification as a chemical waste that should not be released into the environment. The primary disposal route for this compound is through an approved waste disposal plant.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the powder form, to avoid inhalation.

  • Lab Coat: A standard laboratory coat to protect from accidental spills.

Quantitative Data Summary

For safe handling and disposal, a summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 168297-85-6
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 65-68 °C
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risks.

  • Waste Identification and Segregation:

    • Classify this compound as a non-halogenated organic solid waste .[3]

    • This waste must be segregated from other waste streams, particularly halogenated organic waste, aqueous waste, and reactive chemicals.[3][4]

  • Container Selection:

    • Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or polypropylene container with a secure, sealable lid is appropriate.[5][6]

    • The container must be in good condition, free from leaks or cracks.

  • Waste Collection:

    • Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid generating dust.

    • If the compound is dissolved in a non-halogenated solvent for transfer, the entire solution should be disposed of in the corresponding non-halogenated liquid waste container.[7]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • The label must include the full chemical name: This compound .

    • Indicate the primary hazards: "Irritant" .

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure the container is stored away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

    • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have (S)-4-Benzyl-5,5- dimethyloxazolidin-2-one waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe classify Classify as Non-Halogenated Organic Solid Waste ppe->classify container Select a Labeled, Compatible Waste Container (e.g., HDPE) classify->container transfer Carefully Transfer Waste to Container in a Fume Hood container->transfer seal_label Securely Seal and Label Container with Chemical Name and Hazards transfer->seal_label storage Store in Designated Satellite Accumulation Area seal_label->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

References

Personal protective equipment for handling (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one, a chiral auxiliary commonly used in asymmetric synthesis. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation. Ingestion of similar compounds has been shown to be harmful, and prolonged or repeated exposure may cause organ damage.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles conforming to OSHA 1910.133 or European Standard EN166.[1][3]
Hand Protection Nitrile or neoprene gloves should be worn.[3] Always inspect gloves for integrity before use.
Skin and Body Protection A standard laboratory coat must be worn to protect from splashes.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or equivalent respirator is required.[3]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is crucial for minimizing exposure and ensuring a safe laboratory environment. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[1]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid the formation of dust.[1]

    • Use a spatula or other appropriate tool to transfer the desired amount of the substance.

    • If possible, use a balance with a draft shield.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Ensure the container is appropriately labeled with the chemical name and any hazard warnings.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

    • Do not eat, drink, or smoke in the laboratory area.[1]

    • Clean all equipment and the work area to remove any residual contamination.

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be kept away from strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not empty into drains.[1]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the empty container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.

  • Regulatory Compliance:

    • All chemical waste must be disposed of through an approved waste disposal plant.[1]

    • It is the responsibility of the chemical waste generator to correctly classify the waste and ensure it is handled and disposed of in accordance with all local, regional, and national hazardous waste regulations.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Clean, Uncluttered) locate_safety Locate Safety Equipment (Eyewash, Shower) prep_area->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weigh Weigh Compound (Avoid Dust Formation) don_ppe->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve wash Wash Hands and Exposed Skin dissolve->wash Complete Handling clean_area Clean Work Area and Equipment wash->clean_area store Store in Tightly Closed Container clean_area->store segregate_solid Segregate Solid Waste clean_area->segregate_solid Generate Waste segregate_liquid Segregate Liquid Waste clean_area->segregate_liquid Generate Waste store->don_ppe For Future Use dispose_waste Dispose via Approved Waste Handler segregate_solid->dispose_waste segregate_liquid->dispose_waste rinse_container Triple-Rinse Empty Containers rinse_container->segregate_liquid

Caption: Workflow for the safe handling and disposal of this compound.

References

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(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.